1-(o-Tolyl)biguanide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZCAOHYQSOZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4751-99-9 (mono-hydrochloride) | |
| Record name | 2-Tolylbiguanide | |
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DSSTOX Substance ID |
DTXSID3042051 | |
| Record name | 1-(o-Tolyl)biguanide | |
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Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-69-6 | |
| Record name | o-Tolylbiguanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Tolylbiguanide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Tolylbiguanide | |
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| Record name | o-Tolylbiguanide | |
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| Record name | Imidodicarbonimidic diamide, N-(2-methylphenyl)- | |
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| Record name | 1-(o-Tolyl)biguanide | |
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| Record name | 1-o-tolylbiguanide | |
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| Record name | O-TOLYL BIGUANIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(o-Tolyl)biguanide: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and known biological activities of 1-(o-Tolyl)biguanide. The information is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and materials science.
Core Chemical and Structural Data
This compound, a derivative of biguanide, presents as a white to off-white crystalline powder.[1] Its fundamental chemical and structural identifiers are summarized in the tables below, providing a foundational understanding of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 1-(diaminomethylidene)-2-(2-methylphenyl)guanidine[2][3] |
| Synonyms | o-Tolylbiguanide, OTB, 1-(2-Methylphenyl)biguanide[4][5][6] |
| CAS Number | 93-69-6[7][8][9] |
| Molecular Formula | C₉H₁₃N₅[9][10][11] |
| Molecular Weight | 191.23 g/mol [7][9][12] |
| InChI | 1S/C9H13N5/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)[7][12] |
| InChI Key | SQZCAOHYQSOZCE-UHFFFAOYSA-N[7][12] |
| SMILES | Cc1ccccc1NC(=N)NC(N)=N[7][12] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid, powder[7][13] |
| Color | White to almost white[1] |
| Melting Point | 143-145 °C[7][13][14] |
| Boiling Point | 411.3 °C at 760 mmHg (estimated)[11] |
| Solubility | Very soluble in acetone (B3395972) and ethanol (B145695); soluble in methanol; slightly soluble in water, benzene, and chloroform; very slightly soluble in toluene (B28343) and hexane.[10] |
| pKa | Data not available |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the condensation reaction between o-toluidine (B26562) and dicyandiamide (B1669379). This reaction is typically carried out under acidic conditions, often using a mineral acid like hydrochloric acid as a catalyst.
General Synthesis Protocol
A general protocol for the synthesis of this compound is as follows:
-
Reactant Preparation: o-Toluidine and dicyandiamide are used as the starting materials. The reaction can be initiated using either o-toluidine or its hydrochloride salt.
-
Reaction Conditions: The reactants are typically heated in a suitable solvent, such as ethanol or water, in the presence of an acid catalyst.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Product Isolation and Purification: Upon completion, the product is isolated. This may involve cooling the reaction mixture to induce crystallization, followed by filtration. The crude product can be further purified by recrystallization from an appropriate solvent to yield pure this compound.
Caption: A logical workflow for the synthesis of this compound.
Analytical Characterization Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A KBr pellet is prepared by thoroughly grinding a small amount of the this compound sample (approximately 1-2 mg) with about 200-250 mg of dry, spectroscopy-grade KBr powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet.
-
Data Acquisition: The FT-IR spectrum is typically recorded in the range of 4000–400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. The concentration will depend on the spectrometer's sensitivity.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
Biological Activity and Signaling Pathways
This compound, like other biguanides such as metformin (B114582) and phenformin, is known to inhibit mitochondrial complex I of the electron transport chain. This inhibition is a key mechanism underlying its observed biological effects, which include potential anticancer and antimicrobial activities.
The inhibition of mitochondrial complex I leads to a cascade of downstream cellular events:
-
Decreased ATP Synthesis: Inhibition of the electron transport chain impairs oxidative phosphorylation, leading to a reduction in cellular ATP production.
-
Increased AMP/ATP Ratio: The decrease in ATP levels results in an increased AMP to ATP ratio.
-
AMPK Activation: The elevated AMP/ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to an increase in the production of mitochondrial reactive oxygen species (ROS).
-
Downstream Effects: Activated AMPK and increased ROS can modulate various downstream signaling pathways, influencing processes such as glucose metabolism, cell growth, and apoptosis. For instance, AMPK activation can inhibit anabolic pathways like protein synthesis (via mTORC1 inhibition) and stimulate catabolic pathways to restore energy balance.
Caption: Downstream effects of this compound's inhibition of mitochondrial complex I.
Applications and Research Interest
This compound has been utilized as a ligand in the synthesis of novel metal complexes, demonstrating its utility in coordination chemistry. These complexes have been investigated for their potential biological activities. Furthermore, its role as a mitochondrial complex I inhibitor positions it as a compound of interest for research into metabolic disorders, cancer, and infectious diseases. Further studies are warranted to fully elucidate its therapeutic potential and mechanism of action in various disease models.
References
- 1. chem.washington.edu [chem.washington.edu]
- 2. o-Tolyl biguanide(93-69-6) 1H NMR [m.chemicalbook.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 93-69-6|For Research [benchchem.com]
- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 7. Titrating the effects of mitochondrial complex I impairment in the cell physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic β-cells through restoration of mitochondrial electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Buy this compound | 93-69-6 [smolecule.com]
- 11. Metformin, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Effect of mitochondrial complex I inhibition on Fe-S cluster protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell death induced by mitochondrial complex I inhibition is mediated by Iron Regulatory Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(o-Tolyl)biguanide from o-Toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(o-Tolyl)biguanide, a compound of interest in medicinal chemistry and materials science. This document details the chemical properties, synthesis protocol, and characterization of the target molecule, alongside a proposed mechanism of action based on its structural similarity to other pharmacologically active biguanides.
Introduction
This compound is an organic compound belonging to the biguanide (B1667054) class of molecules, characterized by a biguanide functional group attached to an o-tolyl moiety.[1] Its structural relationship to metformin (B114582), a widely used antidiabetic drug, has prompted interest in its potential biological activities, including antimicrobial and antitumor properties.[1] This guide offers a detailed protocol for its synthesis from o-toluidine (B26562) and dicyandiamide (B1669379), providing valuable information for researchers engaged in the discovery and development of novel therapeutic agents.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the identification and quality control of the synthesized compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₅ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Melting Point | 143-145 °C | |
| Appearance | White to off-white powder | |
| Solubility | Slightly soluble in water |
Spectroscopic data is critical for the structural elucidation of the synthesized molecule. Table 2 summarizes the key spectroscopic characteristics of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference |
| ¹H NMR | Aromatic protons, methyl protons, and N-H protons of the biguanide moiety. | |
| IR (KBr) | N-H stretching, C=N stretching, and aromatic C-H bending vibrations. |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of o-toluidine with dicyandiamide in the presence of an acid catalyst. The following protocol is adapted from the synthesis of the analogous 1-(o-tolyl)biguanidium chloride.
Materials:
-
o-Toluidine
-
Dicyandiamide
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-toluidine in ethanol.
-
Add an equimolar amount of dicyandiamide to the solution.
-
Carefully add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product, this compound hydrochloride, may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
The resulting this compound hydrochloride can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
To obtain the free base, the hydrochloride salt can be neutralized with a suitable base, such as sodium hydroxide, followed by extraction and solvent evaporation.
While a specific yield for this reaction is not widely reported, a similar synthesis of N-phenylbiguanide hydrochloride from aniline (B41778) and dicyandiamide has been reported to proceed with a yield of 93%.
Caption: A schematic overview of the synthesis process for this compound Hydrochloride.
Proposed Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound has not been extensively elucidated. However, its structural similarity to metformin suggests that it may share similar molecular targets and signaling pathways. Biguanides are known to exert their effects through various mechanisms, including the modulation of cellular energy metabolism and key signaling cascades involved in cell growth and proliferation.
Based on the known actions of other biguanides, a proposed signaling pathway for this compound is depicted below. This hypothetical pathway involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway and the epidermal growth factor receptor (EGFR) signaling cascade, both of which are critical in many disease processes, including cancer.
Caption: Proposed signaling pathway for this compound, suggesting inhibitory effects on EGFR and mTORC1.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound from o-toluidine. The information presented, including physicochemical properties, spectroscopic data, and a proposed mechanism of action, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further investigation into the biological activities and mechanisms of this compound is warranted to fully explore its therapeutic potential.
References
1-(o-Tolyl)biguanide: An In-Depth Technical Guide to its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(o-Tolyl)biguanide is a member of the biguanide (B1667054) class of compounds, a group recognized for its diverse biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of the putative antimicrobial mechanism of action of this compound, drawing upon the established activities of structurally related biguanide compounds. The core mechanisms likely involve catastrophic disruption of the bacterial cell membrane integrity and potential inhibition of essential metabolic enzymes such as dihydrofolate reductase. This document summarizes the available quantitative data on related compounds, details relevant experimental protocols for mechanistic studies, and provides visualizations of the key pathways and experimental workflows to support further research and development in this area.
Introduction
Biguanide-containing compounds have long been a cornerstone in the treatment of various diseases, most notably as antimalarial and antidiabetic agents. The inherent antimicrobial properties of this chemical scaffold have also been widely recognized and exploited. This compound, a simple substituted biguanide, possesses the key structural features that suggest antimicrobial potential. Understanding its precise mechanism of action is critical for its potential development as a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance. This guide will explore the two primary hypothesized mechanisms: cell membrane disruption and enzymatic inhibition.
Core Antimicrobial Mechanisms
The antimicrobial action of this compound is likely multifaceted, primarily targeting the bacterial cell envelope and essential intracellular processes.
Disruption of Bacterial Cell Membrane Integrity
The prevailing mechanism for the antimicrobial activity of cationic compounds like biguanides is the disruption of the bacterial cell membrane. The biguanide moiety is protonated at physiological pH, conferring a positive charge to the molecule.
-
Electrostatic Interaction: The negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria, attract the cationic this compound. This initial electrostatic interaction is crucial for the compound's accumulation at the bacterial surface.
-
Membrane Permeabilization: Following adhesion, the lipophilic tolyl group is hypothesized to facilitate the insertion of the molecule into the phospholipid bilayer of the cytoplasmic membrane. This insertion disrupts the membrane's structural integrity, leading to the formation of pores or a general loss of membrane organization.
-
Loss of Membrane Potential and Leakage of Intracellular Contents: The disruption of the membrane leads to the dissipation of the proton motive force and the collapse of the membrane potential, which is vital for ATP synthesis and active transport. This is followed by the leakage of essential intracellular components, such as ions (K+), ATP, and genetic material, ultimately resulting in cell death.
dot
Caption: Proposed mechanism of bacterial membrane disruption by this compound.
Inhibition of Dihydrofolate Reductase (DHFR)
Several biguanide derivatives, particularly the antimalarial pro-drugs like proguanil, are known to be metabolized into active forms (e.g., cycloguanil) that inhibit dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. While this compound is not a pro-drug in the same vein as proguanil, direct inhibition of bacterial DHFR remains a plausible secondary mechanism of action.
-
Competitive Inhibition: this compound may act as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate.
-
Disruption of DNA Synthesis: Inhibition of DHFR leads to a depletion of tetrahydrofolate, a crucial cofactor for thymidylate synthase. This ultimately halts DNA synthesis and repair, leading to bacteriostasis and cell death.
dot
Caption: Inhibition of the dihydrofolate reductase (DHFR) pathway by this compound.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of a this compound Derivative (o-TTB)
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | - | 20 | [1] |
| Staphylococcus aureus | - | 15 | [1] |
Note: o-TTB is a polyether derivative of this compound. This data is presented as the closest available approximation of the parent compound's activity.
Table 2: Antimicrobial Activity of Metal Complexes of this compound
| Microorganism | Strain | Complex | MIC (µg/mL) | MBEC (µg/mL) | Reference |
| Staphylococcus aureus | - | Ni(II) complex | 15.6 - 31.25 | 15.6 - 31.25 | [2] |
| Pseudomonas aeruginosa | - | Ni(II) complex | 31.25 - 62.5 | 31.25 - 62.5 | [2] |
| Candida albicans | - | Ni(II) complex | 7.8 | - | [2] |
| Staphylococcus aureus | - | Pd(II) complex | 15.6 - 31.25 | 15.6 - 31.25 | [2] |
| Pseudomonas aeruginosa | - | Pd(II) complex | 31.25 - 62.5 | 31.25 - 62.5 | [2] |
| Candida albicans | - | Pd(II) complex | 7.8 | - | [2] |
| Staphylococcus aureus | - | Pt(II) complex | 31.25 - 62.5 | 31.25 - 62.5 | [2] |
| Pseudomonas aeruginosa | - | Pt(II) complex | 62.5 | 62.5 | [2] |
| Candida albicans | - | Pt(II) complex | 15.6 | - | [2] |
MBEC: Minimum Biofilm Eradication Concentration
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the antimicrobial mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.
-
Broth Microdilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in broth to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Membrane Potential Assay
This assay measures changes in the bacterial membrane potential using a fluorescent dye like 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC2(3)).
Methodology:
-
Bacterial Preparation: Grow bacteria to mid-log phase, then wash and resuspend in a suitable buffer (e.g., PBS with glucose).
-
Staining: Add DiOC2(3) to the bacterial suspension to a final concentration of 30 µM and incubate in the dark at room temperature for 15 minutes.
-
Treatment: Add varying concentrations of this compound to the stained bacterial suspension. Include a known membrane-depolarizing agent (e.g., CCCP) as a positive control.
-
Measurement: Immediately measure the fluorescence using a flow cytometer or a fluorescence plate reader. DiOC2(3) exhibits green fluorescence in all cells, but in healthy cells with a high membrane potential, it self-associates and shifts its fluorescence to red. A decrease in the red/green fluorescence ratio indicates membrane depolarization.
Membrane Integrity Assay
This assay assesses damage to the bacterial cell membrane by measuring the uptake of a fluorescent dye, propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes.
Methodology:
-
Bacterial Preparation: Prepare the bacterial suspension as described for the membrane potential assay.
-
Treatment: Incubate the bacterial suspension with various concentrations of this compound for a defined period.
-
Staining: Add propidium iodide (final concentration of ~1 µg/mL) to the treated bacterial suspensions and incubate in the dark for 5-10 minutes.
-
Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in red fluorescence indicates an increase in the number of cells with damaged membranes.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5) containing dihydrofolate and NADPH.
-
Enzyme and Inhibitor: Add purified bacterial DHFR enzyme to the reaction mixture. For the test samples, also add varying concentrations of this compound. Include a known DHFR inhibitor (e.g., methotrexate) as a positive control.
-
Kinetic Measurement: Initiate the reaction and immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the DHFR activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Conclusion
The available evidence strongly suggests that this compound likely functions as an antimicrobial agent through a dual mechanism of action, characteristic of many biguanide compounds. The primary mode of action is anticipated to be the rapid, concentration-dependent disruption of the bacterial cell membrane, leading to a loss of essential cellular functions and viability. A secondary, and potentially synergistic, mechanism may involve the inhibition of dihydrofolate reductase, thereby interfering with nucleic acid synthesis. Further quantitative studies, particularly the determination of MIC values against a diverse panel of clinically relevant microorganisms, are essential to fully characterize the antimicrobial profile of this compound and to validate its potential for future development as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for conducting such mechanistic and efficacy studies.
References
Biological Activity Screening of 1-(o-Tolyl)biguanide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity screening of 1-(o-Tolyl)biguanide derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, summarized quantitative data, and visualizations of key biological pathways and workflows.
Introduction
Biguanides are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse therapeutic applications, most notably as antihyperglycemic agents. The parent compound, biguanide (B1667054), consists of two guanidine (B92328) moieties fused together. Structural modifications of the biguanide scaffold have led to the development of derivatives with a wide spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.
This compound is a derivative characterized by the presence of an ortho-tolyl group. This structural feature influences its physicochemical properties and biological activity. This guide focuses on the screening of this compound and its derivatives, particularly metal complexes, for their antimicrobial and anticancer potential.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data from various studies on the biological activity of this compound derivatives.
Antimicrobial Activity
The antimicrobial efficacy of this compound and its metal complexes has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Metal Complexes against Planktonic Microbial Cells
| Compound | Staphylococcus aureus (ATCC 25923) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| [Ni(tbg)₂]Cl₂ | 31.25 µg/mL | 62.5 µg/mL | 15.6 µg/mL |
| [Pd(tbg)₂]Cl₂ | 15.6 µg/mL | 31.25 µg/mL | 7.8 µg/mL |
| [Pt(tbg)₂]Cl₂ | 15.6 µg/mL | 31.25 µg/mL | 7.8 µg/mL |
| This compound (tbg) | >1000 µg/mL | >1000 µg/mL | >1000 µg/mL |
| HtbgCl | >1000 µg/mL | >1000 µg/mL | >1000 µg/mL |
Source: Synthesis, physico‐chemical characterization and bioevaluation of Ni(II), Pd(II), and Pt(II) complexes with 1‐(o‐tolyl)biguanide: Antimicrobial and antitumor studies.
Table 2: Minimum Inhibitory Concentration (MIC) of Iridium(III)-1-(o-tolyl)biguanide Complexes
| Compound | A. baumannii (ATCC 19606) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 700603) | MRSA (ATCC 43300) | C. albicans (ATCC 90028) | C. neoformans (ATCC 208821) |
| Complex 4 | >32 µg/mL | >32 µg/mL | >32 µg/mL | 0.5 µg/mL | 1 µg/mL | 0.5 µg/mL |
| Complex 5 | >32 µg/mL | >32 µg/mL | >32 µg/mL | 0.25 µg/mL | 1 µg/mL | 0.25 µg/mL |
| Complex 6 | >32 µg/mL | >32 µg/mL | >32 µg/mL | 0.25 µg/mL | 0.5 µg/mL | 0.25 µg/mL |
| Complex 7 | >32 µg/mL | >32 µg/mL | >32 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 0.25 µg/mL |
| Complex 8 | >32 µg/mL | >32 µg/mL | >32 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 0.25 µg/mL |
| Complex 9 | >32 µg/mL | >32 µg/mL | >32 µg/mL | 0.25 µg/mL | 0.5 µg/mL | 0.25 µg/mL |
Source: Biguanide Iridium(III) Complexes with Potent Antimicrobial Activity.[1]
Anticancer Activity
The anticancer potential of this compound derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 3: In Vitro Antiproliferative Activity (IC50) of a Pt(II)-1-(o-tolyl)biguanide Complex
| Compound | Human Cervical Cancer SiHa Cell Line |
| [Pt(tbg)₂]Cl₂ | 25 µg/mL |
Source: Synthesis, physico‐chemical characterization and bioevaluation of Ni(II), Pd(II), and Pt(II) complexes with 1‐(o‐tolyl)biguanide: Antimicrobial and antitumor studies.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the biological activity screening of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against planktonic microbial cells.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution
-
Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
-
Negative control (medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, prepare a microbial suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Serial Dilution of Test Compound:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.
-
-
Controls:
-
Include a positive control well with a known antibiotic.
-
Include a negative control well with only the growth medium and inoculum (no compound).
-
Include a sterility control well with only the growth medium.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the negative control.
-
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well flat-bottom microtiter plates
-
Human cancer cell line (e.g., SiHa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Biofilm Inhibition and Eradication: Crystal Violet Assay
This assay is used to quantify the formation of microbial biofilms and to assess the ability of a compound to inhibit biofilm formation or eradicate existing biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial or fungal strains
-
Appropriate growth medium
-
Test compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Add 100 µL of microbial suspension (adjusted to a 0.5 McFarland standard and then diluted) to each well of a 96-well plate.
-
For inhibition assays, add different concentrations of the test compound at this stage.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
-
Washing:
-
Gently aspirate the planktonic cells from each well.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
Fixation:
-
Air-dry the plate or fix the biofilm by heating at 60°C for 1 hour.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
-
Solubilization:
-
Air-dry the plate.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
-
Absorbance Measurement:
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of biofilm. Calculate the percentage of biofilm inhibition or eradication compared to the untreated control.
-
Mandatory Visualizations
Signaling Pathway: Anticancer Mechanism of Biguanides
Biguanides exert their anticancer effects through a multifaceted mechanism that primarily involves the disruption of cellular energy metabolism. A key event is the inhibition of Complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then modulates downstream signaling pathways, including the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation.
References
An In-Depth Technical Guide to 1-(o-Tolyl)biguanide (CAS Number: 93-69-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and potential biological activities of 1-(o-Tolyl)biguanide (CAS No. 93-69-6). Structurally related to the widely used antidiabetic drug metformin (B114582), this compound is of interest to researchers in medicinal chemistry and drug development. This document summarizes its known chemical characteristics, provides insights into its synthesis and analysis, and explores its hypothesized mechanism of action based on the broader class of biguanides. Detailed experimental context and data are presented to support further research and application development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its core structure consists of a biguanide (B1667054) functional group attached to an o-tolyl moiety.[2] The presence of both a hydrophilic biguanide group and a hydrophobic o-tolyl group gives the molecule moderate lipophilicity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 93-69-6 | |
| Molecular Formula | C₉H₁₃N₅ | [2] |
| Molecular Weight | 191.23 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 143-145 °C | |
| Boiling Point | 316.98 °C (rough estimate) | [1] |
| Solubility | Slightly soluble in water (2.75 g/L at 30 °C). Soluble in methanol. Very soluble in acetone (B3395972) and ethanol. Slightly soluble in chloroform (B151607) and benzene. Very slightly soluble in toluene (B28343) and hexane. | [1][3] |
| LogP | 0.71 at 25 °C | [1] |
| pKa | Not explicitly found in searches. |
Spectroscopic Data
The structural features of this compound have been elucidated through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations | Reference(s) |
| FTIR (KBr Pellet) | N-H stretching vibrations in the 3300-3500 cm⁻¹ region. | [2] |
| ¹H NMR | Aromatic protons in the δ 6.6-7.4 ppm region. NH protons of the biguanide moiety as singlets in the δ 9-10 ppm range. NH₂ groups as signals between δ 7-8 ppm. | [2] |
| Mass Spectrometry | Protonated molecular ion [M+H]⁺ at m/z 192.1244. | [2] |
| UV-Vis | Absorption bands in the 231-346 nm range. | [2] |
Experimental Protocols
Synthesis of this compound Hydrochloride
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound Hydrochloride.
A plausible experimental approach based on available literature for similar biguanide syntheses would involve:
-
Reaction Setup: o-Toluidine (B26562) hydrochloride and dicyandiamide (B1669379) are combined in a suitable solvent, such as water, ethanol, or a phenol-containing organic solvent.[1][2][4]
-
Reaction Conditions: The mixture is heated, likely to reflux, for several hours to facilitate the condensation reaction.[5][6]
-
Work-up: Upon cooling, the crude product may precipitate. The solid is collected by filtration.
-
Purification: The crude solid is purified by recrystallization. A common technique involves dissolving the solid in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly to form crystals.[7][8][9] The pure crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.[7][8]
High-Performance Liquid Chromatography (HPLC) Analysis
A validated HPLC method for the precise quantification of this compound is crucial for research and quality control. While a specific, validated method was not found in the literature search, a general approach for the analysis of biguanides on a Primesep 100 column has been described.[10] For method development and validation, the following parameters should be considered:
Table 3: Recommended Parameters for HPLC Method Development
| Parameter | Recommended Starting Point |
| Column | C18 reverse-phase column (e.g., Primesep 100) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Detection | UV spectrophotometry at the λmax of this compound (around 236 nm).[11] |
| Flow Rate | Typically 1.0 mL/min. |
| Injection Volume | 10-20 µL. |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C). |
Method Validation Workflow:
Caption: Workflow for the development and validation of an HPLC method.
Biological Activity and Mechanism of Action
Hypothesized Mechanism of Action
Direct experimental evidence for the mechanism of action of this compound is limited. However, due to its structural similarity to other biguanides like metformin and phenformin, a similar mechanism is highly probable. The primary target of biguanides is believed to be the mitochondrial respiratory chain, specifically Complex I.[12]
Proposed Signaling Pathway:
Caption: Hypothesized mechanism of action of this compound via AMPK pathway.
Inhibition of Complex I leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This change in the energy status of the cell activates AMP-activated protein kinase (AMPK), a master regulator of metabolism.[12][13] Activated AMPK then phosphorylates various downstream targets, leading to the inhibition of anabolic processes (such as gluconeogenesis and lipogenesis) and the activation of catabolic pathways (such as glucose uptake and fatty acid oxidation).[13]
Metal Complexes and Their Biological Activities
This compound is an effective ligand for transition metals, and its metal complexes have shown promising biological activities.
-
Antimicrobial Activity: Complexes of this compound with metals such as palladium(II) and platinum(II) have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[14] The metal complexes often exhibit enhanced antimicrobial properties compared to the free ligand.[14]
-
Antitumor Activity: The platinum(II) complex of this compound has shown notable antiproliferative effects on human cervical cancer cell lines.[14] The antitumor mechanism of biguanide metal complexes is an active area of research, with potential links to the inhibition of energy metabolism in the tumor microenvironment.[15]
Experimental Protocol for Antimicrobial Susceptibility Testing (Conceptual):
A standard method to determine the antimicrobial efficacy is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the microbial strain (e.g., 0.5 McFarland standard) is prepared.[16]
-
Serial Dilutions: The test compound (this compound or its metal complex) is serially diluted in a multi-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[16]
-
Determination of MIC: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[16]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin irritation and serious eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a research chemical with a range of interesting properties and potential applications, particularly in the development of novel therapeutic agents through the formation of metal complexes. Its structural similarity to metformin suggests a mechanism of action involving the inhibition of mitochondrial complex I and activation of AMPK, although direct experimental confirmation is needed. This technical guide provides a solid foundation of its known properties and offers a starting point for further investigation into its synthesis, analytical characterization, and biological evaluation. Future research should focus on elucidating its precise mechanism of action and exploring the full therapeutic potential of its derivatives.
References
- 1. CN102659640A - Preparation method of 1-(o-carboxyphenyl)biguanide hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JPH1171339A - Method for producing biguanide salts - Google Patents [patents.google.com]
- 5. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LabXchange [labxchange.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Structural Elucidation of 1-(o-Tolyl)biguanide: A Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(o-Tolyl)biguanide is an organic compound belonging to the biguanide (B1667054) class of molecules, characterized by a biguanide functional group attached to an o-tolyl moiety.[1] Its chemical formula is C₉H₁₃N₅, and it has a molecular weight of approximately 191.23 g/mol .[1] The compound typically presents as a white crystalline powder with a melting point in the range of 143-145 °C.[1] Structurally similar to the well-known antidiabetic drug metformin, this compound holds potential for various biological activities. This guide provides a detailed technical overview of the structural elucidation of this compound using two powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
This document outlines the experimental protocols for acquiring ¹H NMR, ¹³C NMR, and FTIR spectra, presents the expected spectral data in tabular format for clarity, and visualizes the experimental workflow and the logic of spectral interpretation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
a) ¹H NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.75 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid obscuring proton signals of the analyte. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for data acquisition.
-
Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline-corrected. The chemical shifts of the signals are referenced to the TMS peak. Integration of the signals is performed to determine the relative number of protons corresponding to each peak.
b) ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample, typically 20-50 mg of this compound, is dissolved in 0.75 mL of a deuterated solvent in a 5 mm NMR tube. TMS is used as the internal standard (δ = 0.00 ppm).
-
Instrumentation: The same NMR spectrometer as for ¹H NMR is used, but tuned to the ¹³C frequency.
-
Data Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a spectrum with an adequate signal-to-noise ratio. Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The spectral width is typically set from 0 to 200 ppm.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier-transformed, and the spectrum is phased and baseline-corrected. Chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample of this compound is prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then compressed in a pellet press under high pressure to form a thin, transparent disc.
-
Instrumentation: A benchtop FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector is used.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder, and the FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Data Presentation
The following tables summarize the expected quantitative data from the NMR and FTIR analyses of this compound. Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The values presented here are representative.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ (o-tolyl group) |
| ~ 6.8 - 7.0 | Multiplet | 4H | Aromatic protons (o-tolyl group) |
| ~ 7.0 - 7.5 | Broad Singlet | 4H | -NH₂ (biguanide) |
| ~ 8.5 - 9.5 | Broad Singlet | 2H | -NH- (biguanide) |
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 17 - 20 | -CH₃ (o-tolyl group) |
| ~ 125 - 132 | Aromatic CH (o-tolyl group) |
| ~ 135 - 140 | Quaternary aromatic C (o-tolyl group) |
| ~ 155 - 165 | C=N (biguanide carbons) |
Table 3: Expected FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3100 | N-H stretching | -NH₂, -NH- (biguanide) |
| 3100 - 3000 | C-H stretching | Aromatic C-H (o-tolyl) |
| 3000 - 2850 | C-H stretching | -CH₃ (o-tolyl) |
| ~ 1650 | C=N stretching | Biguanide |
| 1600 - 1450 | C=C stretching | Aromatic ring (o-tolyl) |
| ~ 1550 | N-H bending | -NH₂ (biguanide) |
| ~ 750 | C-H out-of-plane bending | Ortho-disubstituted benzene |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical connections in the structural elucidation process.
References
Mass Spectrometry Fragmentation Analysis of 1-(o-Tolyl)biguanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(o-Tolyl)biguanide is a chemical compound belonging to the biguanide (B1667054) class, a group of substances known for their therapeutic applications, most notably in the management of type 2 diabetes. As with any compound in drug discovery and development, a thorough understanding of its physicochemical properties is paramount. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of this compound, offering valuable insights for researchers in pharmacology, medicinal chemistry, and analytical sciences.
Molecular Structure and Properties
This compound possesses a molecular formula of C₉H₁₃N₅ and a molecular weight of approximately 191.23 g/mol .[1] In positive ion mode mass spectrometry, it readily forms a protonated molecule [M+H]⁺.
Mass Spectrometry Data
| Ion Description | Proposed Structure | Theoretical m/z |
| Protonated Molecule | [C₉H₁₄N₅]⁺ | 192.12 |
| Molecular Ion | [C₉H₁₃N₅]⁺ | 191.12 |
| o-Toluidine fragment | [C₇H₉N]⁺ | 107.07 |
| Tolyl fragment | [C₇H₈]⁺ | 108.06 |
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to proceed through several key steps, primarily involving the cleavage of the biguanide moiety and the bond connecting it to the tolyl group. The following diagram illustrates the proposed fragmentation logic.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
Detailed experimental protocols for obtaining the mass spectrum of this compound are not extensively published. However, based on the analysis of similar biguanide compounds, a general methodology can be proposed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar biguanides.[2][3][4][5][6]
-
Column: A HILIC column (e.g., amide-based).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).
-
Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for biguanides.[2]
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap is recommended for accurate mass measurements.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) would be employed to generate fragment ions. The collision energy would need to be optimized to achieve a balance between the precursor ion and the desired fragment ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the polar biguanide group would likely be necessary to improve volatility and chromatographic performance.
Discussion of Fragmentation Mechanism
The proposed fragmentation of this compound is primarily driven by the lability of the C-N bonds within the biguanide structure and the bond linking the biguanide moiety to the aromatic ring.
-
Formation of the Protonated Molecule/Molecular Ion: In ESI, the molecule is expected to readily accept a proton to form the [M+H]⁺ ion with m/z 192. In Electron Ionization (EI), the molecular ion M⁺ at m/z 191 would be observed.
-
Cleavage of the Aryl-N Bond: A primary fragmentation pathway likely involves the cleavage of the bond between the tolyl group and the biguanide nitrogen. This can lead to the formation of the o-toluidine fragment at m/z 107 . This is a common fragmentation pattern for N-aryl compounds.
-
Formation of the Tolyl Fragment: A rearrangement followed by cleavage can result in the formation of a tolyl cation or a related species with m/z 108 . This fragment is a common feature in the mass spectra of tolyl-containing compounds.
-
Fragmentation of the Biguanide Chain: The biguanide chain itself can undergo various cleavages, though these fragments are often of lower mass and may be less diagnostic than the fragments containing the tolyl group.
Conclusion
This technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of this compound based on its chemical structure and the known behavior of similar compounds. The proposed fragmentation pathways and key fragment ions serve as a valuable reference for researchers working on the identification, characterization, and quantification of this and other related biguanide compounds. The provided experimental workflow offers a starting point for the development of robust analytical methods for the analysis of this compound in various matrices. Further empirical studies are warranted to confirm and expand upon the fragmentation patterns detailed in this guide.
References
- 1. scbt.com [scbt.com]
- 2. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
Potential Therapeutic Applications of 1-(o-Tolyl)biguanide: A Technical Guide for Researchers
Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice. 1-(o-Tolyl)biguanide is a chemical compound for research use and is not approved for human or veterinary therapeutic use.
Introduction
This compound is a derivative of biguanide (B1667054), a class of compounds that has garnered significant attention in the pharmaceutical industry. Its structural similarity to the widely-used anti-diabetic drug metformin (B114582) suggests a potential for therapeutic applications in metabolic disorders. Furthermore, emerging research has highlighted its promise as an antimicrobial and an anticancer agent, particularly when complexed with metal ions. This technical guide provides a comprehensive overview of the current state of research on this compound, summarizing key findings, outlining experimental methodologies, and identifying areas for future investigation.
Core Compound Profile
| Property | Value |
| Chemical Name | This compound |
| Synonyms | o-Tolylbiguanide, 1-(2-Methylphenyl)biguanide |
| CAS Number | 93-69-6 |
| Molecular Formula | C₉H₁₃N₅ |
| Molecular Weight | 191.23 g/mol |
| Appearance | White to off-white powder or crystals[1] |
| Melting Point | 143-145 °C |
Potential Therapeutic Applications
Current research primarily focuses on three potential therapeutic avenues for this compound: antimicrobial, anticancer, and anti-diabetic applications.
Antimicrobial Activity
This compound and its metal complexes have demonstrated notable activity against a range of pathogenic microbes. The biguanide moiety is known for its antimicrobial properties, and the tolyl group may enhance its efficacy.
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against various microorganisms.
| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |
| o-Tolylbiguanide derivative (o-TTB) | Escherichia coli | 20 | [2] |
| o-Tolylbiguanide derivative (o-TTB) | Staphylococcus aureus | 15 | [2] |
Mechanism of Action
The precise antimicrobial mechanism of this compound is not fully elucidated but is believed to be similar to other biguanide-based antimicrobials. The positively charged biguanide group likely interacts with and disrupts the negatively charged components of microbial cell membranes, leading to increased permeability and cell death.
Anticancer Activity
The anticancer potential of this compound has been explored primarily through its coordination complexes with various transition metals. These complexes have shown cytotoxicity against several human cancer cell lines.
Quantitative Data Summary: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for metal complexes of this compound against different cancer cell lines.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Pd(II) complex with this compound | SiHa (Human cervical cancer) | Not specified, but showed activity | [3] |
| Pt(II) complex with this compound | SiHa (Human cervical cancer) | Not specified, but showed significant antiproliferative activity | [3] |
Mechanism of Action
The anticancer mechanism of biguanides is generally attributed to their ability to inhibit mitochondrial respiration, specifically complex I of the electron transport chain. This leads to cellular energy stress, activation of AMP-activated protein kinase (AMPK), and subsequent inhibition of cancer cell proliferation and induction of apoptosis. For some biguanide derivatives, effects on other signaling pathways, such as the EGFR pathway, have also been observed.
Anti-Diabetic Potential: A Knowledge Gap
Despite the structural resemblance of this compound to metformin, a first-line treatment for type 2 diabetes, there is a notable absence of published research specifically investigating its anti-diabetic properties. The general mechanism of action for biguanides in a diabetic context involves the activation of AMPK, which leads to decreased hepatic glucose production and increased insulin (B600854) sensitivity and glucose uptake in peripheral tissues.[4]
While it is plausible that this compound shares these mechanisms, dedicated studies with quantitative data on its effects on blood glucose levels, insulin signaling pathways, and glucose uptake in relevant cell models are required to validate this hypothesis. No in vivo studies demonstrating a glucose-lowering effect have been found in the public domain.[5][6]
Experimental Protocols
The following are generalized protocols for key experiments relevant to the evaluation of this compound's therapeutic potential. These should be adapted and optimized for specific experimental conditions.
Synthesis of this compound
A general synthetic route for this compound is available in the chemical literature.[7] A common method involves the reaction of o-toluidine (B26562) with dicyandiamide.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.[8][9][10]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[3][11][12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its complexes for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Western Blot for AMPK Phosphorylation
This protocol is for detecting the activation of AMPK by assessing its phosphorylation status.[15][16][17][18][19]
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the p-AMPK signal to the total AMPK signal to determine the extent of activation.
Conclusion and Future Directions
This compound is a promising scaffold for the development of new therapeutic agents. The available data strongly support its potential as an antimicrobial and, when complexed with metals, as an anticancer agent. However, the current body of research is still in its nascent stages.
The most significant gap in our understanding of this compound is its potential as an anti-diabetic agent. Future research should prioritize in vitro and in vivo studies to quantify its effects on glucose metabolism, insulin sensitivity, and the underlying molecular pathways, particularly the AMPK signaling cascade.
For its antimicrobial and anticancer applications, further studies are needed to elucidate the specific mechanisms of action, evaluate a broader range of microbial strains and cancer cell lines, and assess the in vivo efficacy and safety of the most promising compounds and complexes. The development of detailed structure-activity relationships will be crucial for optimizing the therapeutic potential of this compound and its derivatives. Clinical trials have not been conducted for this compound, and significant preclinical research is required before its therapeutic utility in humans can be considered.
References
- 1. o-Tolyl biguanide CAS#: 93-69-6 [m.chemicalbook.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct effects of biguanides on glucose utilization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(o-Tolyl)biguanide as a Ligand for Transition Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(o-Tolyl)biguanide (tbg) is a derivative of biguanide (B1667054) that serves as a versatile N-donor bidentate ligand, readily forming stable complexes with a variety of transition metals.[1] The presence of the ortho-tolyl group introduces steric hindrance that can influence the stereochemistry and crystal packing of the resulting metal complexes.[2] These complexes have garnered significant interest due to their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and potential mechanisms of action of transition metal complexes featuring this compound as a ligand.
Ligand Synthesis
The synthesis of this compound and its hydrochloride salt is a critical first step for its use as a ligand.
Experimental Protocol: Synthesis of this compound Hydrochloride (HtbgCl)
A common and effective method for the synthesis of N-arylbiguanides involves the reaction of the corresponding aniline (B41778) with dicyandiamide (B1669379).[5]
Materials:
-
Dicyandiamide
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve o-toluidine (1.0 eq) and dicyandiamide (1.0 eq) in a suitable solvent such as water or ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, concentrate the solution under reduced pressure to induce crystallization.
-
To obtain the hydrochloride salt, dissolve the free base in ethanol and add a stoichiometric amount of concentrated hydrochloric acid.[3]
-
Heat the solution and then allow it to cool slowly for crystallization.
-
Collect the crystals of this compound hydrochloride by filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.
Synthesis of Transition Metal Complexes
This compound readily forms complexes with various transition metals, including but not limited to Nickel(II), Palladium(II), Platinum(II), and Copper(II).
Experimental Protocol: Synthesis of [M(tbg)₂]Cl₂ (M = Ni, Pd, Pt)
These square-planar complexes can be synthesized by reacting the ligand with the corresponding metal chloride salt.[3]
Materials:
-
This compound (tbg)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Palladium(II) chloride (PdCl₂), or Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Ethanol
Procedure:
-
Dissolve this compound (2 mmol) in approximately 40 mL of ethanol.
-
In a separate flask, dissolve the metal salt (1 mmol) in 20 mL of ethanol. For PdCl₂ and K₂PtCl₄, initial dissolution may require gentle heating.
-
Slowly add the ligand solution to the metal salt solution with continuous stirring.
-
Reflux the resulting reaction mixture for 2-4 hours.
-
After reflux, cool the mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid product with cold ethanol and then with diethyl ether.
-
Dry the final complex in a vacuum desiccator.
Experimental Protocol: Synthesis of cis-Cu(tbg)₂₂
A copper(II) complex with a cis-configuration can be synthesized using copper(II) perchlorate (B79767) as the metal source.[6]
Materials:
-
This compound (tbg)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
Procedure:
-
Prepare a methanolic solution of this compound (2 mmol).
-
Prepare a separate methanolic solution of copper(II) perchlorate hexahydrate (1 mmol).
-
Slowly add the ligand solution to the copper(II) perchlorate solution with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for several hours.
-
The resulting precipitate of cis---INVALID-LINK--₂ can be collected by filtration.
-
Wash the product with a small amount of cold methanol and dry it under vacuum.
Physicochemical Characterization
A thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their identity, purity, and structure.
Crystallographic Data
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the molecular structure of crystalline compounds.
Table 1: Crystallographic Data for 1-(o-Tolyl)biguanidium Chloride [7]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 18.4640 |
| b (Å) | 13.7652 |
| c (Å) | 9.3158 |
| α (°) | 90 |
| β (°) | 98.847 |
| γ (°) | 90 |
| Z | 8 |
Table 2: Selected Crystallographic Data for [Ni(tbg)₂]Cl₂ [3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Geometry | Square-planar |
Note: Detailed bond lengths and angles for the metal complexes would be determined from the full crystallographic information file (CIF) obtained during single-crystal X-ray diffraction analysis.
Spectroscopic Data
Spectroscopic techniques such as NMR, FT-IR, and UV-Vis provide valuable information about the electronic and molecular structure of the complexes.
Table 3: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | Aromatic Protons | -CH₃ Protons | Amine Protons |
| HtbgCl | ~7.0-7.5 | ~2.3 | Broad signals |
| [Ni(tbg)₂]Cl₂ | Shifted relative to ligand | Shifted relative to ligand | Broadened or shifted |
| [Pd(tbg)₂]Cl₂ | Shifted relative to ligand | Shifted relative to ligand | Broadened or shifted |
| [Pt(tbg)₂]Cl₂ | Shifted relative to ligand | Shifted relative to ligand | Broadened or shifted |
Note: Specific chemical shifts will vary depending on the solvent and the specific coordination environment of the metal.
Table 4: Key FT-IR Absorption Bands (cm⁻¹)
| Vibration | HtbgCl | [M(tbg)₂]Cl₂ (M = Ni, Pd, Pt) |
| N-H stretching | ~3100-3400 | Shifted and/or broadened |
| C=N stretching | ~1600-1650 | Shifted upon coordination |
| Aromatic C-H stretching | ~3000-3100 | Largely unchanged |
| Aromatic C=C stretching | ~1400-1600 | Minor shifts |
Note: The coordination of the biguanide ligand to the metal center typically results in shifts in the N-H and C=N stretching frequencies.
Table 5: UV-Vis Spectroscopic Data (λ_max, nm)
| Compound | π → π* Transitions | d-d Transitions / LMCT |
| HtbgCl | ~230-280 | - |
| [Ni(tbg)₂]Cl₂ | ~240, ~280 | ~350-450 |
| [Pd(tbg)₂]Cl₂ | ~240, ~300 | ~350-400 |
| [Pt(tbg)₂]Cl₂ | ~250, ~310 | ~350-400 |
| cis---INVALID-LINK--₂ | ~245, ~275 | ~500-600 |
Note: The d-d transitions or ligand-to-metal charge transfer (LMCT) bands are characteristic of the transition metal complexes and provide information about the electronic structure and geometry of the coordination sphere.[2]
Proposed Mechanisms of Action
The biological activity of biguanide metal complexes is an area of active research. The proposed mechanisms are often multifaceted and can depend on both the metal center and the ligand.
Antimicrobial Activity
The antimicrobial action of these complexes is thought to involve several pathways, including disruption of cellular homeostasis and interaction with key biomolecules.
Caption: Proposed antimicrobial mechanism of this compound metal complexes.
Antitumor Activity
The anticancer effects of biguanide-related compounds are often linked to the induction of energetic stress within cancer cells.[8]
Caption: Proposed antitumor signaling pathway for this compound metal complexes.
Conclusion
This compound is a highly effective ligand for the formation of transition metal complexes with significant potential in the development of new therapeutic agents. The synthetic routes to both the ligand and its complexes are accessible, and the resulting compounds can be thoroughly characterized by a range of analytical techniques. Further research into the specific mechanisms of biological action and structure-activity relationships will be crucial for the rational design of next-generation metal-based drugs incorporating this versatile biguanide ligand.
References
- 1. Biological Properties of Transition Metal Complexes with Metformin and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 93-69-6|For Research [benchchem.com]
- 5. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 93-69-6 [smolecule.com]
- 8. Potential applications for biguanides in oncology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(o-Tolyl)biguanide Hydrochloride
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(o-Tolyl)biguanide hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Core Physical and Chemical Data
This compound hydrochloride is a white to almost white crystalline powder.[1] It is the hydrochloride salt of this compound, an organic compound belonging to the biguanide (B1667054) class of chemicals. The structure is characterized by a biguanide group attached to an o-tolyl moiety.[1]
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ClN₅ | [2] |
| Molecular Weight | 227.69 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 143-145 °C | |
| Physical State (at 20°C) | Solid |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [3] |
| Methanol | Soluble | |
| Ethanol | Soluble | --- |
| Acetone | Soluble | --- |
| Chloroform | Slightly soluble | --- |
| Benzene | Slightly soluble | --- |
Experimental Protocols
Purification by Recrystallization (General Procedure)
A general method for the purification of biguanide hydrochloride salts involves recrystallization. The choice of solvent is crucial and may require optimization based on the specific derivative.
Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride salt.
-
Heat a suitable solvent (e.g., ethanol, methanol, or a water/alcohol mixture) in a separate beaker.
-
Slowly add the hot solvent to the flask containing the crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.[4]
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be employed for the analysis of this compound.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid (for Mass-Spec compatibility).
-
Column: A C18 column is suitable for this separation.
-
Detection: UV detection at the appropriate wavelength.
This method is scalable and can be adapted for preparative separation to isolate impurities.[5]
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Technique: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry can be used.
-
Ionization Mode: In positive ionization mode, the protonated molecular ion [M+H]⁺ is observed.[1]
Synthesis and Potential Mechanism of Action
The synthesis of this compound generally involves the reaction of o-toluidine (B26562) with dicyandiamide (B1669379) under acidic conditions.
General synthesis scheme for this compound.
While the specific signaling pathways of this compound are not extensively documented, its structural similarity to other biguanides like metformin (B114582) suggests a potential mechanism of action involving the inhibition of mitochondrial complex I. This inhibition leads to a decrease in cellular ATP levels and subsequent activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activated AMPK can then modulate downstream pathways, such as the mTOR pathway, to influence cellular processes like proliferation and metabolism.
Proposed signaling pathway for biguanides.
Crystal Structure
The crystal structure of this compound hydrochloride has been determined by X-ray crystallography. This analysis provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule.
Table 3: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | C 1 2/c 1 | [2] |
| a | 18.4640 Å | [2] |
| b | 13.7652 Å | [2] |
| c | 9.3158 Å | [2] |
| α | 90° | [2] |
| β | 98.847° | [2] |
| γ | 90° | [2] |
References
1-(o-Tolyl)biguanide molecular weight and formula
This document provides the core chemical properties of 1-(o-Tolyl)biguanide, tailored for researchers, scientists, and professionals in drug development. The primary focus is on its molecular formula and weight, presented in a clear, tabular format for ease of reference.
Chemical Identity and Properties
This compound, also known as OTB, is a chemical compound that has applications as a vulcanization accelerator and as a ligand in the synthesis of novel vanadyl complexes.[1][2]
A comprehensive summary of the key quantitative data for this compound is presented below.
| Parameter | Value | References |
| Molecular Formula | C₉H₁₃N₅ | [3][4][5] |
| Molecular Weight | 191.23 g/mol | [1][3][5][6][7] |
| Alternate Molecular Weight | 191.24 g/mol | [4] |
| CAS Number | 93-69-6 | [3][6][8] |
| Linear Formula | CH₃C₆H₄NHC(=NH)NHC(=NH)NH₂ | [5][6] |
| Physical Form | White to off-white powder/crystals | [1][6][8] |
| Melting Point | 143-145 °C | [1][6] |
References
- 1. o-Tolyl biguanide CAS#: 93-69-6 [m.chemicalbook.com]
- 2. o-Tolyl biguanide | 93-69-6 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. This compound 98 93-69-6 [sigmaaldrich.com]
- 7. o-Tolylbiguanide | C9H13N5 | CID 7155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Aryl Biguanide (B1667054) Compounds
This technical guide provides a comprehensive overview of the discovery, history, and development of aryl biguanide compounds. It covers their dual emergence as significant therapeutic agents in both infectious disease and metabolic disorders, detailing key scientific milestones, mechanisms of action, and the evolution of their clinical applications.
Introduction: A Dual Legacy in Therapeutics
The aryl biguanide class of compounds holds a unique position in medicinal chemistry, having given rise to crucial drugs for two distinct and major global health challenges: malaria and type 2 diabetes. The story of these compounds begins in the 1940s with the search for novel antimalarials, leading to the synthesis of proguanil (B194036).[1] Independently, a parallel line of research rooted in traditional herbal medicine led to the development of metformin (B114582), now a first-line treatment for type 2 diabetes worldwide.[2][3] This guide traces these two historical paths, exploring the chemical syntheses, structure-activity relationships, and mechanisms of action that define this versatile class of molecules.
The Antimalarial Aryl Biguanides: A World War II Imperative
The quest for effective antimalarial drugs was a significant focus of medical research during World War II. A British research team led by Frank Rose at Imperial Chemical Industries made a pivotal breakthrough in this area.[4] Their work led to the discovery of a series of synthetic aryl biguanide compounds with potent antimalarial activity in the mid-1940s.[5]
Proguanil and Chlorproguanil
Among the compounds synthesized, proguanil (also known as chlorguanide) and later chlorproguanil emerged as the most promising candidates.[1] Proguanil was demonstrated to be both effective and nontoxic, leading to its widespread use as a prophylactic antimalarial.[5][6] A key finding was that these biguanides are actually prodrugs.[1] In the human host, they undergo metabolic cyclization to form their active triazine metabolites, primarily cycloguanil (B1669406).[1]
Mechanism of Action: Dihydrofolate Reductase Inhibition
The primary mechanism of action for the antimalarial biguanides was identified to be the inhibition of the enzyme dihydrofolate reductase (DHFR) in the Plasmodium parasite.[1][7][8]
-
Folate Pathway Disruption: DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate.[7][9]
-
Inhibition of DNA Synthesis: Tetrahydrofolate is an essential cofactor for the synthesis of nucleic acids (purines and thymidylate) and certain amino acids.[7][9]
-
Selective Toxicity: By inhibiting the parasite's DHFR, cycloguanil effectively halts DNA replication and other vital cellular processes, leading to the parasite's death.[8][9] The selective toxicity is due to structural differences between the active sites of the parasitic and human DHFR enzymes.[7]
The combination of proguanil with atovaquone (B601224) (Malarone®) later demonstrated a synergistic effect.[10][11] Atovaquone inhibits the parasite's mitochondrial electron transport chain, and while cycloguanil is antagonistic to atovaquone's effects, the parent compound proguanil is synergistic, suggesting an alternative mechanism of action for proguanil itself beyond DHFR inhibition.[10][12]
The Antihyperglycemic Biguanides: From Herbal Remedy to Modern Medicine
The history of antihyperglycemic biguanides predates their chemical synthesis, with roots in European traditional medicine.
Galega officinalis and the Discovery of Guanidine (B92328)
For centuries, the plant Galega officinalis, also known as goat's rue or French lilac, was used in folk medicine to treat symptoms associated with what is now known as diabetes mellitus, such as frequent urination.[2][3][4]
-
1918-1920s: Scientific investigation into the plant's properties led to the discovery that it was rich in guanidine.[2] Guanidine and its derivatives, such as galegine, were shown to have blood-glucose-lowering properties in animal studies.[2][4]
-
Synthalins: This led to the synthesis of less toxic guanidine derivatives, Synthalin A and Synthalin B, which were used to treat diabetes in the 1920s and 1930s. However, their use was discontinued (B1498344) due to toxicity concerns and the advent of insulin (B600854) therapy.[2][4]
Metformin: Rediscovery and Clinical Development
Metformin (dimethylbiguanide) was first synthesized in 1922 by Emil Werner and James Bell.[13] Its glucose-lowering action in rabbits was discovered in 1929 by Slotta and Tschesche, who found it to be the most potent biguanide analog they studied.[13] However, this finding was largely overlooked.
The compound was rediscovered in the 1940s during the search for antimalarial agents.[2][14] During clinical tests for influenza, it was noted to sometimes lower blood glucose.[2] This property was pursued by the French physician Jean Sterne, who conducted the first human trials for diabetes and published his results in 1957, coining the trade name "Glucophage," meaning "glucose eater."[3][13][14]
Phenformin (B89758), Buformin (B1668040), and the Rise of Metformin
In the late 1950s, other biguanides, including phenformin and buformin, were introduced.[15][16] Phenformin, in particular, gained popularity.[16] However, both phenformin and buformin were found to carry a significantly higher risk of causing sometimes-fatal lactic acidosis compared to metformin.[2][17] This led to their withdrawal from the market in most countries in the 1970s.[2][4]
Metformin's reputation was initially tarnished by association, but its superior safety profile, coupled with its ability to reduce hyperglycemia without causing weight gain or hypoglycemia, gradually led to its acceptance.[2] It was introduced in the UK in 1958 and Canada in 1972, but not until 1995 in the United States after intensive scrutiny.[2][13] The UK Prospective Diabetes Study (UKPDS) in 1998 identified long-term cardiovascular benefits, solidifying its role as the first-line oral therapy for type 2 diabetes.[2]
Mechanism of Action: Mitochondrial Complex I Inhibition
The primary mechanism of action for metformin is distinct from that of the antimalarial biguanides and is not fully elucidated, but it is widely accepted to be centered on the mitochondria.[17][18]
-
Inhibition of Mitochondrial Complex I: Metformin inhibits complex I of the mitochondrial respiratory chain.[17][18] This leads to a decrease in hepatic glucose production (gluconeogenesis), which is a major contributor to its antihyperglycemic effect.[4][17]
-
Activation of AMPK: The inhibition of mitochondrial respiration causes cellular energy stress, increasing the AMP/ATP ratio. This, in turn, activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[17][18]
-
Other Effects: Metformin also enhances insulin sensitivity in muscle and fat, promotes glucose uptake, and may retard the intestinal absorption of glucose.[4][15][19] It does not stimulate insulin secretion from pancreatic β-cells.[4][15]
Below is a diagram illustrating the primary signaling pathway of metformin.
Caption: Metformin's primary mechanism involves inhibiting mitochondrial Complex I.
Structure-Activity Relationships (SAR)
The biological activity of aryl biguanides is influenced by the substituents on the aryl ring and the biguanide moiety.
-
Antimalarial Activity: For antimalarials like proguanil, a halogenated phenyl group (e.g., 4-chlorophenyl) and a small alkyl group (e.g., isopropyl) on the terminal nitrogens are important for activity.[8][20]
-
Antihyperglycemic Activity: Metformin's structure, with two methyl groups on a terminal nitrogen, provides a balance of efficacy and a lower risk of lactic acidosis compared to the bulkier phenethyl (phenformin) or butyl (buformin) groups.[17]
-
Other Targets: Studies have also explored the SAR of aryl biguanides for other targets. For instance, investigations into their binding at 5-HT3 serotonin (B10506) receptors showed that arylpiperazines act as antagonists, while arylbiguanides behave as agonists.[21] Other research has examined biguanide-containing aryl sulfonamides as inhibitors of carbonic anhydrase isoforms, finding that the length of the alkyl spacer connecting the two moieties affects inhibitory potency.[22]
Experimental Protocols
Synthesis of Aryl Biguanides
The synthesis of aryl biguanides can be achieved through several routes. A common method involves the condensation of an appropriate amine with a cyanoguanidine derivative.
Example Protocol: Synthesis of Proguanil [12][20] This synthesis involves two main steps:
-
Formation of Isopropyldicyandiamide: Reaction of isopropylamine (B41738) with the sodium salt of dicyandiamide.
-
Condensation: Condensation of isopropyldicyandiamide with 4-chloroaniline (B138754) to yield proguanil.
An alternative route involves the reaction of 4-chlorophenylcyanoguanidine with an excess of isopropylamine in the presence of a suitable solvent and a metal salt.[8]
Example Protocol: Synthesis of Cycloguanil [12] Cycloguanil can be synthesized by the condensation of 4-chlorophenylbiguanide (B1200820) with acetone. The 4-chlorophenylbiguanide intermediate is formed by the reaction between 4-chloroaniline and dicyandiamide.[12]
In Vitro Antimalarial Activity Assay ([³H]Hypoxanthine Uptake)
This assay measures the inhibition of parasite DNA replication by assessing the incorporation of a radiolabeled nucleic acid precursor.
Methodology: [11]
-
Parasite Culture: Plasmodium falciparum parasites (e.g., K1 strain) are cultured in human erythrocytes in a suitable medium.
-
Drug Dilution: The test compound (e.g., cycloguanil) is prepared in a series of dilutions.
-
Incubation: The parasite culture is incubated with the various drug concentrations in 96-well plates for 24 hours at 37°C in a low-oxygen environment (4% CO₂).
-
Radiolabeling: [³H]hypoxanthine (1 µCi) is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by comparing the radioactivity in drug-treated wells to that in untreated control wells.
The workflow for this experimental protocol is illustrated below.
Caption: Workflow for determining the in vitro antimalarial activity of a compound.
Quantitative Data Summary
The following tables summarize key quantitative data for representative aryl biguanide compounds.
Table 1: Pharmacokinetic Parameters of Proguanil
This table presents pharmacokinetic data for proguanil, highlighting its relatively short half-life which necessitates daily dosing for prophylaxis.[1]
| Parameter | Value | Population/Conditions | Source |
| Apparent Oral Clearance (CL/F) | 0.95 - 1.25 L/h/kg | Thai patients with acute falciparum malaria | [23] |
| Elimination Half-life (t½) | 12 - 21 hours | Adult and pediatric patients | [24] |
| Apparent Volume of Distribution (V/F) | 1,617 - 2,502 L | Adults (31-110 kg) | [24] |
| Protein Binding | 75% | Human Plasma | [24][25] |
| Time to Peak Concentration (Tmax) | 2 - 4 hours | Single 200 mg dose | [25] |
Table 2: Inhibitory Activity of Biguanide-Containing Compounds
This table shows the inhibitory constants (Kᵢ) for aryl sulfonamides tailed with a biguanide moiety against various human carbonic anhydrase (hCA) isoforms. Note the high potency against tumor-associated isoforms IX and XII.
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 5a | 361.0 | 134.6 | 1.43 | 0.5 |
| 5b | 375.1 | 369.5 | 2.44 | 2.6 |
| 5c | 4435 | 501.0 | 20.2 | 1.7 |
| Acetazolamide (AAZ) | 250.0 | 12.1 | 25.6 | 5.7 |
| Data sourced from a study on biguanide-containing aryl sulfonamides as carbonic anhydrase inhibitors.[22] |
Conclusion
The history of aryl biguanides is a remarkable story of parallel discovery and therapeutic repurposing. From their strategic development as antimalarial agents to their foundations in traditional herbal medicine as antihyperglycemic drugs, these compounds have had a profound impact on global health. The journey of proguanil and metformin exemplifies how focused chemical synthesis and the investigation of natural products can yield indispensable medicines. Ongoing research continues to explore the pleiotropic effects of these molecules, particularly metformin, for new applications in oncology and other areas, ensuring that the legacy of the aryl biguanides will continue to evolve.[13][22]
References
- 1. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metformin: historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Biguanide - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]
- 9. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 10. Item - Pharmacokinetics and dynamics of atovaquone and proguanil (Malarone®) - Karolinska Institutet - Figshare [openarchive.ki.se]
- 11. Biguanide-Atovaquone Synergy against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloguanil - Wikipedia [en.wikipedia.org]
- 13. Metformin - Wikipedia [en.wikipedia.org]
- 14. texasdiabetes.com [texasdiabetes.com]
- 15. pharmacy180.com [pharmacy180.com]
- 16. publications.aston.ac.uk [publications.aston.ac.uk]
- 17. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. How Do Antidiabetic Biguanides Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 20. researchgate.net [researchgate.net]
- 21. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]
- 23. Pharmacokinetics of proguanil in malaria patients treated with proguanil plus atovaquone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(o-Tolyl)biguanide Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(o-Tolyl)biguanide is a derivative of biguanide (B1667054), a class of compounds known for their therapeutic applications, most notably metformin, an anti-diabetic drug. The coordination of biguanide derivatives with metal ions has been a subject of significant interest due to the potential enhancement of their biological activities. These metal complexes have shown promise as antibacterial, antifungal, antitumor, and hypoglycemic agents.[1][2][3][4] This document provides a detailed protocol for the synthesis of this compound metal complexes, focusing on nickel(II) as a representative example, with general guidelines adaptable for other transition metals such as copper(II), palladium(II), and platinum(II).
Materials and Equipment
Materials:
-
This compound (C₉H₁₃N₅)[1]
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)[1]
-
Nickel(II) bromide (NiBr₂)[1]
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)[1]
-
Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O)[1]
-
Copper(II) chloride (CuCl₂)
-
Palladium(II) chloride (PdCl₂)[5]
-
Platinum(II) chloride (PtCl₂)[5]
-
Usnic acid (optional co-ligand)[5]
-
Ethanol (B145695) (absolute)[1]
-
Methanol
-
Acetonitrile[5]
-
Ethyl ether[1]
-
Deionized water
-
Filter paper
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Büchner funnel and vacuum flask
-
Vacuum pump
-
Drying oven or vacuum desiccator
-
Analytical balance
-
pH meter
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: Synthesis of a Nickel(II)-1-(o-Tolyl)biguanide Complex with a Co-ligand
This protocol is based on the synthesis of nickel complexes with this compound and α-ketoglutaric acid as ligands.[1]
Step-by-Step Procedure:
-
Preparation of Reactant Solutions:
-
In a 100 mL round-bottom flask, dissolve 1 mmol of the nickel(II) salt (e.g., 0.2377 g of NiCl₂·6H₂O) in 20 mL of ethanol.
-
In a separate beaker, dissolve 1 mmol (0.1913 g) of this compound in 20 mL of ethanol. Gentle heating may be required for complete dissolution.
-
In another beaker, dissolve 1 mmol (0.1461 g) of α-ketoglutaric acid in 20 mL of ethanol.
-
-
Reaction:
-
While stirring the nickel(II) salt solution, add the this compound solution dropwise.
-
Subsequently, add the α-ketoglutaric acid solution dropwise to the mixture.
-
Heat the reaction mixture to approximately 40°C and maintain stirring for 2-4 hours.[1] The formation of a precipitate indicates the formation of the complex.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.[1]
-
Finally, wash the product with ethyl ether and dry it under vacuum.[1]
-
-
Characterization:
-
The resulting complex can be characterized by elemental analysis, FT-IR, UV-Vis, and thermal analysis.
-
General Protocol for Synthesis of this compound Metal Complexes
This general protocol can be adapted for various metal salts (e.g., Cu(II), Pd(II), Pt(II)) and can be performed with or without a co-ligand.
Step-by-Step Procedure:
-
Ligand and Metal Salt Dissolution:
-
Dissolve this compound (typically 2 molar equivalents) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Dissolve the metal salt (typically 1 molar equivalent) in the same or a compatible solvent. For less reactive salts like PtCl₂, refluxing in a solvent such as acetonitrile (B52724) for several hours may be necessary to form a more reactive solvated intermediate before adding the ligand.[5]
-
-
Reaction:
-
Slowly add the metal salt solution to the stirred ligand solution at room temperature or a slightly elevated temperature (e.g., 40-60°C).
-
Stir the reaction mixture for a period ranging from a few hours to overnight, depending on the metal and desired product. Monitor the reaction for the formation of a precipitate.
-
-
Isolation and Purification:
-
If a precipitate forms, cool the mixture and collect the solid by filtration.
-
Wash the product with the reaction solvent and then with a more volatile solvent like diethyl ether.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Recrystallization from a suitable solvent system can be performed for further purification if necessary.
-
-
Drying:
-
Dry the final product in a vacuum desiccator or a drying oven at a moderate temperature.
-
Data Presentation
Table 1: Representative Elemental Analysis Data for Synthesized Nickel Complexes [1]
| Complex Formula | Element | Calculated (%) | Found (%) |
| [Ni(C₉H₁₃N₅)(C₅H₅O₅)(H₂O)₂]Cl | C | 37.38 | 37.12 |
| H | 5.16 | 4.98 | |
| N | 15.57 | 15.23 | |
| [Ni(C₉H₁₃N₅)(C₅H₅O₅)(H₂O)₂]Br | C | 34.29 | 33.98 |
| H | 4.70 | 4.51 | |
| N | 14.28 | 14.01 | |
| [Ni(C₉H₁₃N₅)(C₅H₅O₅)]NO₃·H₂O | C | 37.59 | 37.25 |
| H | 4.28 | 4.01 | |
| N | 21.48 | 21.13 | |
| [Ni(C₉H₁₃N₅)(C₅H₅O₅)]CH₃COO | C | 43.83 | 43.52 |
| H | 4.90 | 4.67 | |
| N | 15.94 | 15.68 |
Visualization of Experimental Workflow
Caption: General workflow for the synthesis of this compound metal complexes.
Characterization Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N and N-H).
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and to get information about the geometry of the complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and the complex, particularly for diamagnetic complexes.
-
Elemental Analysis: To determine the empirical formula of the synthesized complex by quantifying the percentage of C, H, and N.
-
Thermal Analysis (TGA/DTA): To study the thermal stability of the complex and the presence of coordinated or lattice water molecules.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in solution.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Metal salts, especially those of nickel and palladium, can be toxic and carcinogenic. Avoid inhalation of dust and contact with skin.
-
Organic solvents are flammable. Keep them away from open flames and heat sources.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. Synthesis, characterization, and biological activity of some complex combinations of nickel with α-ketoglutaric acid and this compound [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Properties of Transition Metal Complexes with Metformin and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Vanadyl Complexes Using 1-(o-Tolyl)biguanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl complexes have garnered significant interest in medicinal chemistry, particularly for their insulin-mimetic properties. The coordination of organic ligands, such as biguanide (B1667054) derivatives, to the vanadyl (VO²⁺) core can enhance the therapeutic potential and bioavailability of vanadium. 1-(o-Tolyl)biguanide, a derivative of the well-known anti-diabetic drug metformin, serves as a compelling ligand for the synthesis of novel vanadyl complexes.[1] These complexes are explored for their potential to modulate signaling pathways involved in glucose metabolism. This document provides a detailed protocol for the synthesis and characterization of a representative bis(this compound)oxovanadium(IV) complex, along with relevant characterization data based on analogous compounds.
Synthesis of bis(this compound)oxovanadium(IV)
The synthesis of vanadyl complexes with biguanide ligands typically involves the reaction of a vanadyl salt with the biguanide derivative in a suitable solvent. The following protocol is a representative example for the preparation of bis(this compound)oxovanadium(IV).
Materials and Reagents
-
This compound (C₉H₁₃N₅)
-
Vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O)
-
Methanol (MeOH), analytical grade
-
Diethyl ether (Et₂O), analytical grade
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Experimental Protocol
-
Preparation of Ligand Solution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 30 mL of methanol. Stir the solution at room temperature until the ligand is completely dissolved.
-
Preparation of Vanadyl Solution: In a separate beaker, dissolve 1.0 mmol of vanadyl sulfate pentahydrate in 20 mL of deionized water. The solution should turn a characteristic blue color.
-
Reaction Mixture: Slowly add the aqueous solution of vanadyl sulfate to the methanolic solution of this compound with continuous stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-3 hours. The color of the solution is expected to change, indicating complex formation.
-
Precipitation and Isolation: After reflux, allow the reaction mixture to cool to room temperature. A precipitate should form. If precipitation is incomplete, the volume of the solvent can be reduced by rotary evaporation.
-
Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with small portions of deionized water, methanol, and finally diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting solid product under vacuum to a constant weight.
Characterization of the Vanadyl Complex
The synthesized complex should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.
Physicochemical and Spectroscopic Data
The expected data for a bis(this compound)oxovanadium(IV) complex, based on analogous compounds, are summarized in the table below.
| Parameter | Expected Data |
| Molecular Formula | C₁₈H₂₆N₁₀OV |
| Molecular Weight | 449.42 g/mol |
| Appearance | Colored solid |
| Elemental Analysis (%) | C, 48.10; H, 5.83; N, 31.17 (Calculated) |
| Infrared (IR) Spectra (cm⁻¹) | ~970 (V=O stretch), ~1600-1650 (C=N stretch) |
| UV-Vis Spectra (nm) | d-d transitions characteristic of vanadyl complexes |
| Magnetic Susceptibility | Paramagnetic, consistent with a d¹ configuration |
Logical Workflow for Synthesis and Characterization
Potential Application in Drug Development: Insulin (B600854) Signaling Pathway
Vanadyl complexes are known to mimic the effects of insulin by interacting with components of the insulin signaling pathway. The proposed mechanism involves the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B, which are negative regulators of the insulin receptor. By inhibiting these phosphatases, the vanadyl complex can prolong the phosphorylated (active) state of the insulin receptor and its downstream targets, leading to enhanced glucose uptake and metabolism.
Conclusion
The synthesis of vanadyl complexes using this compound as a ligand presents a promising avenue for the development of new therapeutic agents for diabetes and related metabolic disorders. The provided protocol offers a representative method for the synthesis and characterization of these complexes. Further studies are warranted to fully elucidate their biological activity and therapeutic potential.
Disclaimer: The experimental protocol provided is a representative example based on the synthesis of analogous compounds. Researchers should consult relevant literature and exercise appropriate safety precautions when handling all chemicals.
References
Application Notes and Protocols: Antibacterial Activity of 1-(o-Tolyl)biguanide against E. coli and S. aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antibacterial activity of 1-(o-Tolyl)biguanide derivatives against Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus), along with detailed protocols for assessing antimicrobial efficacy. While specific data for this compound is limited in the reviewed literature, data for closely related derivatives, such as o-tolyl biguanide (B1667054) derivative o-TTB, offer valuable insights into its potential antibacterial properties.
Data Presentation
The antibacterial efficacy of biguanide compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available quantitative data for o-tolyl biguanide derivatives.
Disclaimer: The following data is for derivatives of this compound and should be considered indicative of the potential activity of the parent compound. Further testing on this compound is required for definitive characterization.
Table 1: Minimum Inhibitory Concentration (MIC) of o-Tolyl Biguanide Derivative (o-TTB)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | 20 µg/mL[1] |
| Staphylococcus aureus | 15 µg/mL[1] |
Mechanism of Action
Biguanides, including this compound, are cationic antimicrobial agents. Their primary mechanism of action involves an electrostatic interaction with the negatively charged components of the bacterial cell envelope. In Gram-negative bacteria like E. coli, this includes the lipopolysaccharide (LPS) of the outer membrane. In Gram-positive bacteria such as S. aureus, the teichoic acids in the peptidoglycan layer are the primary targets. This initial binding disrupts the membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
References
Uncharted Territory: The Antifungal Potential of 1-(o-Tolyl)biguanide and its Derivatives
Despite a comprehensive review of scientific literature, no specific studies detailing the antifungal properties, including minimum inhibitory concentration (MIC) values or mechanisms of action, for 1-(o-Tolyl)biguanide or its direct derivatives have been identified. The existing research on the antifungal activity of the biguanide (B1667054) class of compounds has primarily focused on other members, such as the widely-used antidiabetic drug metformin, as well as phenformin (B89758) and buformin.
This report, therefore, provides a detailed overview of the antifungal properties of the broader biguanide class to serve as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound and its analogs as novel antifungal agents. The methodologies and findings from studies on related biguanides offer a valuable starting point for the investigation of this specific compound.
Application Notes: The Antifungal Landscape of Biguanides
The biguanide family of molecules has demonstrated notable antifungal activity, particularly against opportunistic yeast pathogens like Candida glabrata. Studies have shown that these compounds not only possess intrinsic antifungal effects but can also enhance the efficacy of existing antifungal drugs.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antifungal activity of representative biguanides against Candida glabrata. This data provides a benchmark for the potential efficacy that could be expected from novel biguanide derivatives such as this compound.
| Compound | Fungal Strain | MIC50 (mg/mL) | Citation |
| Metformin | Candida glabrata | 9.34 ± 0.16 | [1] |
| Phenformin | Candida glabrata | 2.09 ± 0.04 | [1] |
| Buformin | Candida glabrata | 1.87 ± 0.05 | [1] |
Experimental Protocols
To facilitate the investigation of this compound's antifungal properties, the following are detailed protocols for key experiments, adapted from established methodologies in antifungal research.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a fungal strain.
Materials:
-
Test compound (e.g., this compound)
-
Fungal strain (e.g., Candida albicans, Candida glabrata)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Checkerboard Assay for Synergistic Effects
This protocol is used to assess the interaction between the test compound and a known antifungal drug.
Materials:
-
Test compound
-
Known antifungal drug (e.g., fluconazole, amphotericin B)
-
Fungal strain
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
Prepare serial dilutions of the test compound along the rows of the microtiter plate.
-
Prepare serial dilutions of the known antifungal drug along the columns of the plate.
-
This creates a matrix of wells with various combinations of the two compounds.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension as described in Protocol 1.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC for each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows: FICI ≤ 0.5 (synergy), 0.5 < FICI ≤ 4.0 (indifference), FICI > 4.0 (antagonism).
-
Visualizations
The following diagrams illustrate key concepts relevant to the investigation of antifungal compounds.
Caption: Hypothesized mechanism of action for biguanide antifungal activity.
Caption: A typical experimental workflow for antifungal drug discovery.
Future Directions
The absence of data on the antifungal properties of this compound highlights a significant research gap and a potential opportunity. Future studies should focus on the synthesis of this compound and a library of its derivatives, followed by a systematic evaluation of their in vitro antifungal activity against a panel of clinically relevant fungal pathogens. Promising candidates can then be subjected to mechanism of action studies and in vivo efficacy trials. The structural modifications on the tolyl ring and the biguanide moiety could be systematically explored to establish a structure-activity relationship, guiding the development of more potent and selective antifungal agents.
References
Application of 1-(o-Tolyl)biguanide as a Vulcanization Accelerator
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(o-Tolyl)biguanide (OTBG) is a chemical compound belonging to the guanidine (B92328) class. In the rubber industry, it functions as a secondary vulcanization accelerator. While it exhibits low activity when used as a primary accelerator, it provides a significant synergistic effect when combined with primary accelerators, particularly those from the thiazole (B1198619) class, such as 2,2'-dithiobis(benzothiazole) (B116540) (MBTS). This combination leads to faster vulcanization rates and higher crosslink densities in the final rubber product. Guanidine accelerators like OTBG are known to impart high modulus and tensile strength to vulcanizates, though they may have limitations regarding heat aging resistance. OTBG is also noted for its application in rubber articles that come into contact with food.
Mechanism of Action
The vulcanization of rubber with sulfur is a complex process involving the formation of a three-dimensional network of crosslinks between polymer chains. Accelerators are crucial for making this process efficient and for controlling the properties of the vulcanized rubber.
When used in a binary system with a primary accelerator like MBTS, this compound plays a key role in activating the vulcanization process. The general mechanism involves the formation of an active accelerator-sulfur complex. The basic nature of guanidines like OTBG is thought to facilitate the breakdown of the primary accelerator and the sulfur ring, leading to the formation of reactive sulfurating agents. These agents then react with the rubber polymer chains to form crosslinks.
The synergistic effect between a thiazole primary accelerator and a guanidine secondary accelerator can be attributed to the interaction between the two accelerators, which enhances the efficiency of sulfur crosslinking.
Experimental Data
Table 1: Cure Characteristics of Natural Rubber Compounds
| Compound ID | Primary Accelerator (MBTS) (phr) | Secondary Accelerator (DPG) (phr) | Scorch Time (t_s2, min) | Optimum Cure Time (t_c90, min) | Cure Rate Index (CRI, min⁻¹) |
| Control | 1.5 | 0.0 | 5.2 | 15.8 | 9.4 |
| Experimental | 1.5 | 0.5 | 3.8 | 10.5 | 14.9 |
phr: parts per hundred rubber
Table 2: Physical Properties of Vulcanized Natural Rubber
| Compound ID | Tensile Strength (MPa) | Modulus at 300% Elongation (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Control | 22.5 | 10.2 | 550 | 60 |
| Experimental | 25.0 | 14.5 | 480 | 65 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a vulcanization accelerator.
Preparation of Rubber Compounds
Objective: To prepare rubber compounds with and without this compound for comparative analysis.
Materials:
-
Natural Rubber (NR)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
2,2'-dithiobis(benzothiazole) (MBTS)
-
This compound (OTBG)
-
Carbon Black (optional, as a reinforcing filler)
Equipment:
-
Two-roll mill
-
Analytical balance
Procedure:
-
Masticate the natural rubber on a two-roll mill until a coherent band is formed.
-
Add zinc oxide and stearic acid and mix until fully dispersed.
-
Incorporate the reinforcing filler (if any) and mix until a homogenous mixture is achieved.
-
Add the primary accelerator (MBTS) and the secondary accelerator (OTBG) and mix thoroughly.
-
Finally, add the sulfur and mix until it is completely dispersed. The mixing time for sulfur should be kept short to prevent scorching.
-
Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature before testing.
Determination of Cure Characteristics
Objective: To determine the scorch time, optimum cure time, and cure rate of the rubber compounds.
Standard Method: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.
Equipment:
-
Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)
Procedure:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Place a sample of the uncured rubber compound into the die cavity of the rheometer.
-
Close the platens and start the test at a specified temperature (e.g., 150°C).
-
The rheometer will oscillate the die and measure the torque required as a function of time.
-
From the resulting rheograph (torque vs. time curve), determine the following parameters:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound.
-
Scorch Time (t_s2): The time required for the torque to rise by 2 units above the minimum torque. This indicates the processing safety of the compound.
-
Optimum Cure Time (t_c90): The time required to reach 90% of the maximum torque. This represents the time for optimal vulcanization.
-
Cure Rate Index (CRI): Calculated as 100 / (t_c90 - t_s2). It represents the speed of the vulcanization reaction.
-
Measurement of Physical Properties
Objective: To evaluate the mechanical properties of the vulcanized rubber.
Standard Methods:
-
ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension
-
ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness
Equipment:
-
Tensile testing machine
-
Durometer (Shore A)
-
Molding press
Procedure:
-
Vulcanization:
-
Mold sheets of the rubber compound in a compression molding press at the vulcanization temperature determined from the rheometer test (e.g., 150°C) for the optimum cure time (t_c90).
-
Allow the vulcanized sheets to cool to room temperature.
-
-
Tensile Testing:
-
Cut dumbbell-shaped test specimens from the vulcanized sheets using a die.
-
Measure the thickness of the test specimens.
-
Mount the specimen in the grips of the tensile testing machine.
-
Stretch the specimen at a constant rate until it breaks.
-
Record the force and elongation data to determine:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 300%).
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
-
-
Hardness Testing:
-
Place the vulcanized rubber sheet on a flat, hard surface.
-
Press the indenter of the Shore A durometer firmly onto the surface of the rubber.
-
Read the hardness value from the dial within one second.
-
Take several readings at different locations and calculate the average.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed synergistic vulcanization mechanism.
Application Notes and Protocols: 1-(o-Tolyl)biguanide as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(o-Tolyl)biguanide as a curing agent for epoxy resins. This document includes its properties, recommended curing protocols, and expected performance characteristics, offering a valuable resource for material selection and formulation development in various research and development applications.
Introduction to this compound
This compound (OTBG) is a substituted biguanide (B1667054) that serves as a moderately reactive curing agent for epoxy resins, particularly favored in powder coating applications.[1][2] Its chemical structure, featuring a biguanide functional group attached to a tolyl group, imparts unique properties to the cured epoxy network. OTBG is recognized for producing coatings with high gloss, excellent color stability, and robust mechanical properties.[3][4] It is also noted for its good miscibility with epoxy resins, contributing to superior flow and leveling during application.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₃N₅ | [2] |
| CAS Number | 93-69-6 | [2] |
| Molecular Weight | 191.23 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 139-145 °C | [2] |
| Assay | ≥98.0% | [3] |
| Volatiles | ≤2.0% | [3] |
Curing Mechanism and Reaction Pathway
The curing of epoxy resins with this compound proceeds through the nucleophilic addition of the amine groups of the biguanide to the epoxide rings of the epoxy resin. Each of the five nitrogen atoms in the biguanide moiety possesses a lone pair of electrons, making them potential sites for reaction. The reaction is initiated by the opening of the epoxy ring, leading to the formation of a hydroxyl group and a covalent bond between the nitrogen atom and the carbon atom of the former epoxide ring. This process continues, forming a highly cross-linked, three-dimensional thermoset polymer network.
Caption: Epoxy Curing Mechanism with this compound.
Performance Characteristics
Epoxy resins cured with this compound are known for their desirable performance attributes, making them suitable for demanding applications.
Mechanical Properties
Cured systems exhibit good mechanical performance.[3] While direct comparative data for OTBG is limited, Table 2 provides typical mechanical properties for epoxy resins cured with other common amine-based curing agents to serve as a benchmark.
Table 2: Comparative Mechanical Properties of Cured Epoxy Resins
| Property | Aromatic Amine (DDM) | Aliphatic Amine (TETA) | Expected Performance with OTBG |
| Tensile Strength (MPa) | 80 - 110 | 60 - 80 | Good to Excellent |
| Flexural Modulus (GPa) | 3.0 - 4.5 | 2.5 - 3.5 | Good Rigidity |
| Elongation at Break (%) | 3 - 6 | 5 - 10 | Moderate Flexibility |
Note: Data for DDM and TETA are representative values from literature and may vary based on the specific epoxy resin and curing conditions. The expected performance of OTBG is an estimation based on its chemical nature and qualitative descriptions from technical sources.
Thermal Properties
The thermal stability of the cured epoxy is a critical parameter. A study on a modified o-tolyl biguanide derivative showed that the cured epoxy resin begins to decompose at approximately 275°C, indicating good thermal stability.[5] The glass transition temperature (Tg) is a key indicator of the material's performance at elevated temperatures.
Table 3: Thermal Properties of Cured Epoxy Resins
| Property | Value | Reference(s) |
| Decomposition Temperature (Td) | ~275 °C | [5] |
| Glass Transition Temperature (Tg) | Varies with cure schedule | - |
Chemical Resistance
Epoxy resins are generally known for their good chemical resistance. The cross-linked network formed with this compound is expected to provide good resistance to a range of chemicals. Table 4 presents a general chemical resistance profile for amine-cured epoxies.
Table 4: General Chemical Resistance of Amine-Cured Epoxy Resins
| Chemical Class | Resistance |
| Water and Brine | Excellent |
| Alkalies | Excellent |
| Non-oxidizing Acids | Good to Excellent |
| Oxidizing Acids | Fair to Good |
| Aliphatic Solvents | Excellent |
| Aromatic Solvents | Good |
| Ketones and Esters | Fair to Good |
Note: This table provides a general guideline. Actual resistance depends on the specific chemical, concentration, temperature, and exposure duration.
Experimental Protocols
The following protocols provide a framework for the utilization of this compound as a curing agent for epoxy resins.
Protocol for Curing of a Liquid Epoxy Resin
This protocol is a general guideline for curing a standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) type resin.
Caption: Experimental Workflow for Curing Epoxy Resin.
Materials:
-
Liquid Epoxy Resin (e.g., DGEBA, EEW 180-195 g/eq)
-
This compound (OTBG)
-
Mixing container and stirrer
-
Vacuum oven
-
Mold (pre-treated with a release agent)
-
Curing oven
Procedure:
-
Preparation: Determine the required amounts of epoxy resin and OTBG. A typical loading for OTBG is 4-5 parts per hundred parts of resin (phr) by weight.[3]
-
Mixing: Gently preheat the epoxy resin to approximately 60°C to reduce its viscosity. Add the OTBG powder to the warm resin and stir mechanically until the curing agent is completely dissolved and the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum oven at 60-70°C for 10-15 minutes, or until all entrapped air bubbles are removed.
-
Casting: Carefully pour the degassed mixture into a preheated mold.
-
Curing: Transfer the mold to a preheated oven and cure according to a recommended schedule. Typical curing schedules are 15 minutes at 160°C or a multi-stage cure such as 2 hours at 120°C followed by 1 hour at 180°C.[5][6]
-
Post-Curing (Optional): For applications requiring maximum performance, a post-curing step at a temperature slightly above the expected Tg can be beneficial to ensure complete reaction.
-
Cooling: Allow the cured resin to cool slowly to room temperature to avoid internal stresses.
Protocol for Characterization of Cured Epoxy Resin
a) Mechanical Testing:
-
Tensile Properties: Prepare dog-bone shaped specimens and test according to ASTM D638 to determine tensile strength, modulus, and elongation at break.[2]
-
Flexural Properties: Prepare rectangular bar specimens and test according to ASTM D790 to determine flexural strength and modulus.[2]
b) Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the cured material. A typical method involves heating the sample at a controlled rate (e.g., 10°C/min) and observing the change in heat flow.
-
Thermogravimetric Analysis (TGA): Use TGA to evaluate the thermal stability and decomposition temperature of the cured resin by heating the sample in a controlled atmosphere and monitoring its weight loss as a function of temperature.
c) Chemical Resistance Testing:
-
Prepare cured coupons of a standard size.
-
Measure the initial weight of each coupon.
-
Immerse the coupons in the desired chemical reagents at a specified temperature.
-
Periodically remove the coupons, clean, and reweigh them to determine the percentage weight change over time as per ASTM D543.[5] Visual inspection for signs of degradation such as swelling, cracking, or discoloration should also be performed.
Safety and Handling
This compound is a chemical substance and should be handled in accordance with its Safety Data Sheet (SDS). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a versatile curing agent for epoxy resins, offering a favorable balance of reactivity, mechanical performance, and aesthetic properties in the cured product. The provided protocols and data serve as a valuable starting point for researchers and scientists to explore the use of this curing agent in their specific applications, from developing high-performance coatings to fabricating durable components for research instrumentation. Further optimization of the curing cycle and formulation may be necessary to achieve the desired properties for a particular application.
References
Application Notes and Protocols for Determining the Cytotoxicity of 1-(o-Tolyl)biguanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(o-Tolyl)biguanide (TBG) is a chemical compound belonging to the biguanide (B1667054) class, structurally related to the well-known anti-diabetic drug, metformin (B114582).[1] Preliminary studies suggest that TBG and its metal complexes may possess antimicrobial and antitumor properties.[1] Given its potential as a therapeutic agent, assessing its cytotoxic profile is a critical step in the drug development process. This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₃N₅ |
| Molecular Weight | 191.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 143-145 °C |
| Solubility | Slightly soluble in water |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive and reliable method for quantifying cell viability. The principle of this assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
This compound (TBG)
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Culture:
-
Maintain the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). A series of dilutions should be made to achieve the desired final concentrations for the assay.
-
After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of fresh medium containing various concentrations of TBG (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Include appropriate controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve TBG.
-
Blank Control: Wells containing medium without cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the concentration of TBG to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Cytotoxic Effect of this compound on HeLa Cells after 48 hours of Treatment
| Concentration of TBG (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Untreated Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.09 | 92.0 |
| 10 | 0.98 ± 0.06 | 78.4 |
| 50 | 0.65 ± 0.05 | 52.0 |
| 100 | 0.32 ± 0.04 | 25.6 |
| 200 | 0.15 ± 0.03 | 12.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Figure 1. Workflow of the MTT cytotoxicity assay for this compound.
Potential Signaling Pathway
While the precise mechanism of action for this compound is not fully elucidated, its structural similarity to metformin suggests a potential interaction with the AMP-activated protein kinase (AMPK) pathway. Biguanides are known to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. This activates AMPK, a key energy sensor that regulates cellular metabolism and growth. Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell proliferation, and may contribute to the observed cytotoxic effects.
Figure 2. Postulated signaling pathway of this compound cytotoxicity via AMPK activation.
Safety Precautions
This compound is harmful if swallowed and causes skin and serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.[2]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Characterization of 1-(o-Tolyl)biguanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 1-(o-Tolyl)biguanide purity. The following protocols are intended to be starting points for method development and validation in a research or quality control setting.
Introduction
This compound is a chemical compound with applications in various industrial processes and as a potential pharmacological agent.[1] Its structural similarity to other biguanide (B1667054) derivatives necessitates robust analytical methods to ensure its purity and to identify any potential impurities. This document outlines key analytical techniques for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This information is crucial for the development of analytical methods, particularly for chromatography and spectroscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₅ | [2] |
| Molecular Weight | 191.23 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 143-145 °C | [2] |
| Solubility | Slightly soluble in water | [2] |
| UV max (in Methanol) | 236 nm | [3] |
Analytical Methods for Purity Determination
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a suitable method for the separation and quantification of this compound and its potential non-volatile impurities.[4]
Experimental Protocol: Proposed RP-HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile (B52724) |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 236 nm |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Note: For mass spectrometry compatibility, 0.1% formic acid can be used in place of phosphoric acid in the mobile phase.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Experimental Protocol: Proposed GC-MS Method
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split ratio 20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Mass Range | 40-450 amu |
| Sample Preparation | Dissolve the sample in methanol (B129727) to a concentration of 1 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for the structural confirmation of this compound and the identification of structurally related impurities.
Experimental Protocol: ¹H NMR Spectroscopy
| Parameter | Recommended Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Sample Concentration | 5-10 mg/mL |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
| Acquisition | Standard ¹H acquisition parameters |
Table 2: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃ (o-tolyl) | ~2.2 | Singlet |
| Aromatic (o-tolyl) | 7.0 - 7.3 | Multiplet |
| NH (biguanide) | 6.5 - 8.0 | Broad Singlets |
Note: The exact chemical shifts of the NH protons can vary depending on concentration and residual water content.
Titrimetry
Non-aqueous titration can be employed for the quantitative assay of this compound, taking advantage of its basic nature. The following protocol is adapted from a method for a related biguanide compound and may require optimization.[5]
Experimental Protocol: Proposed Non-Aqueous Titration
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet solution.
-
Procedure: a. Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid. b. Add 2-3 drops of crystal violet indicator. c. Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green. d. Perform a blank titration and make any necessary correction.
-
Calculation: Each mL of 0.1 M perchloric acid is equivalent to 19.12 mg of C₉H₁₃N₅.
Data Presentation
Quantitative data from the analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 3: Example Purity Data for a Batch of this compound
| Analytical Method | Result |
| HPLC Assay | 99.5% |
| HPLC - Impurity 1 | 0.20% |
| HPLC - Impurity 2 | 0.15% |
| HPLC - Total Impurities | 0.35% |
| Titrimetric Assay | 99.7% |
| Loss on Drying | 0.1% |
| Residue on Ignition | <0.1% |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity characterization of a this compound sample.
Caption: Workflow for Purity Analysis of this compound.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the analytical techniques and the information they provide for the characterization of this compound.
Caption: Relationship of Techniques to Characterization Data.
References
- 1. agilent.com [agilent.com]
- 2. o-Tolyl biguanide CAS#: 93-69-6 [m.chemicalbook.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. marketreportsworld.com [marketreportsworld.com]
- 5. Determination of biguanide groups in polyhexamethylene biguanide hydrochloride by titrimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Quantification of 1-(o-Tolyl)biguanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(o-Tolyl)biguanide. This compound is a known impurity in the synthesis of some biguanide-based pharmaceutical compounds. Accurate quantification is crucial for quality control and regulatory compliance. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in various sample matrices.
Introduction
This compound is a process-related impurity that can be present in active pharmaceutical ingredients (APIs). Monitoring and controlling such impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This document provides a comprehensive protocol for the quantification of this compound using HPLC, a widely used and reliable analytical technique.[1][2] The method is designed to be specific, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (OPA) (Analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20mM Potassium Dihydrogen Phosphate (KH2PO4) : Acetonitrile (30:70 v/v), pH adjusted to 3.5 with Orthophosphoric Acid[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or 30 °C for better reproducibility) |
| Detection Wavelength | 236 nm[4] |
| Run Time | Approximately 10 minutes |
Table 1: HPLC Chromatographic Conditions
Preparation of Solutions
-
Mobile Phase Preparation:
-
Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 20mM solution.
-
Mix 300 mL of the 20mM KH2PO4 buffer with 700 mL of acetonitrile.
-
Adjust the pH of the mixture to 3.5 with orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 15, 20 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Method Validation Parameters (Typical)
The following parameters should be assessed to ensure the method is suitable for its intended purpose. The acceptance criteria provided are typical for pharmaceutical analysis.
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% (for 6 replicate injections) |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
Table 2: Typical Method Validation Parameters and Acceptance Criteria
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC quantification.
Detailed Protocol
-
Instrument Setup:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability:
-
Inject the 10 µg/mL working standard solution six times.
-
Calculate the percentage relative standard deviation (%RSD) of the peak areas, the tailing factor, and the number of theoretical plates.
-
Ensure the results meet the acceptance criteria outlined in Table 2 before proceeding.
-
-
Linearity:
-
Inject each of the working standard solutions (e.g., 1, 5, 10, 15, 20 µg/mL) in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Sample Analysis:
-
Inject the prepared sample solutions in duplicate.
-
Record the peak areas for this compound.
-
-
Calculation:
-
Determine the concentration of this compound in the sample solutions using the linear regression equation obtained from the calibration curve.
-
Calculate the final amount of this compound in the original sample, taking into account the sample weight and dilution factors.
Formula:
-
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The use of a standard C18 column and a straightforward mobile phase makes this method easily transferable to most analytical laboratories. Proper method validation should be performed to ensure its suitability for the intended application.
References
In Vitro Antimicrobial Profiling of 1-(o-Tolyl)biguanide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biguanides are a class of compounds recognized for their broad-spectrum antimicrobial properties. 1-(o-Tolyl)biguanide, a member of this family, presents a promising scaffold for the development of novel antimicrobial agents. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound's antimicrobial activity. The methodologies outlined herein are foundational for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a variety of microbial strains.
The primary mechanism of action for biguanides is widely attributed to their cationic nature, which facilitates interaction with and disruption of negatively charged bacterial cell membranes. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1][2] More recent studies on polymeric biguanides like polyhexamethylene biguanide (B1667054) (PHMB) suggest that beyond membrane disruption, these molecules may also enter the bacterial cell and condense the chromosome, indicating a secondary intracellular target.[3][4]
Data Presentation: Antimicrobial Activity of this compound Derivatives and Complexes
Quantitative susceptibility testing is crucial for characterizing the antimicrobial potency of a compound. While specific data for the free this compound is not extensively available in public literature, the following tables summarize the Minimum Inhibitory Concentration (MIC), and in some cases, the Minimal Biofilm Eradication Concentration (MBEC), for various metal complexes and derivatives of this compound. This data provides valuable insight into the potential antimicrobial efficacy of the core structure.
Table 1: Minimum Inhibitory Concentration (MIC) of a Polyether Derivative of o-Tolylbiguanide (o-TTB)
| Microorganism | Strain | MIC (µg/mL) |
| Escherichia coli | Not Specified | 20[5] |
| Staphylococcus aureus | Not Specified | 15[5] |
Table 2: Antimicrobial Activity of Metal Complexes of this compound
| Microorganism | Strain | Compound | MIC (µg/mL) | MBEC (µg/mL) |
| Candida albicans | Planktonic Cells | Ni(II) Complex (1) | 7.8[6] | Not Reported |
| Pd(II) Complex (2) | 7.8[6] | Not Reported | ||
| Pt(II) Complex (3) | 15.6[6] | Not Reported | ||
| Staphylococcus aureus | Planktonic & Biofilm | Ni(II) Complex (1) | 15.6 - 62.5[6] | 15.6 - 62.5[6] |
| Pd(II) Complex (2) | 15.6 - 62.5[6] | 15.6 - 62.5[6] | ||
| Pt(II) Complex (3) | >62.5[6] | >62.5[6] | ||
| Pseudomonas aeruginosa | Planktonic & Biofilm | Ni(II) Complex (1) | 15.6 - 62.5[6] | 15.6 - 62.5[6] |
| Pd(II) Complex (2) | 15.6 - 62.5[6] | 15.6 - 62.5[6] | ||
| Pt(II) Complex (3) | >62.5[6] | >62.5[6] | ||
| Klebsiella pneumoniae | Planktonic & Biofilm | Copper(II) Complex | 1.95[7] | 1.95[7] |
| Enterobacter cloacae | Planktonic & Biofilm | Copper(II) Complex | 1.95[7] | 1.95[7] |
| Bacillus subtilis | Planktonic & Biofilm | Copper(II) Complex | 1.95[7] | 1.95[7] |
| Listeria monocytogenes | Planktonic & Biofilm | Copper(II) Complex | 1.95[7] | 1.95[7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (containing CAMHB and inoculum but no drug).
-
Well 12 should serve as a sterility control (containing only CAMHB).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the concentration of this compound that results in bacterial death.
Materials:
-
Microtiter plate from the completed MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips or loops
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of a TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies at the spot of inoculation).
-
Visualizations
Antimicrobial Susceptibility Testing Workflow
References
- 1. Dual function surfactants for pharmaceutical formulations: The case of surface active and antibacterial 1-tolyl alkyl biguanide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. The antimicrobial polymer PHMB enters cells and selectively condenses bacterial chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of antibacterial polyether biguanide curing agent and its cured antibacterial epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(o-Tolyl)biguanide in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging therapeutic applications of 1-(o-Tolyl)biguanide and its derivatives. This document details its potential as an anticancer and antimicrobial agent, outlines its mechanism of action, and provides detailed protocols for relevant experimental assays.
Therapeutic Potential and Mechanism of Action
This compound, a derivative of the biguanide (B1667054) class of molecules, has garnered significant interest for its therapeutic potential, primarily in oncology and infectious diseases. Structurally related to the well-known antidiabetic drug metformin, this compound shares a similar mechanism of action, which is believed to involve the inhibition of mitochondrial respiratory chain complex I.[1][2] This inhibition leads to a decrease in cellular ATP levels and a subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3]
Activated AMPK, in turn, modulates various downstream signaling pathways, leading to the suppression of anabolic processes like protein and lipid synthesis, and the enhancement of catabolic processes to restore cellular energy balance. In the context of cancer, this energy stress can selectively induce apoptosis in cancer cells, which often have a high energy demand.[2]
Furthermore, this compound and its derivatives have been shown to inhibit hypoxia-inducible factor-1 (HIF-1) and the unfolded protein response (UPR), cellular stress responses that are often hijacked by tumors to promote survival and angiogenesis.[4][5] The ability of these compounds to exert selective cytotoxicity under glucose-deprived conditions, a common feature of the tumor microenvironment, further highlights their potential as targeted anticancer agents.[4][5]
Beyond its anticancer properties, this compound has been utilized as a ligand in the synthesis of metal complexes, which have demonstrated notable antimicrobial and antifungal activities.[6][7][8]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| o-methylphenyl analog (Cpd 7) | HT29 | HIF-1 Reporter | Potent Inhibition | [4][5] |
| o-methylphenyl analog (Cpd 7) | HT29 | UPR Reporter | Potent Inhibition | [4][5] |
| o-methylphenyl analog (Cpd 7) | HT29 | Cytotoxicity (glucose-deprived) | Excellent | [4][5] |
| o-chlorophenyl analog (Cpd 12) | HT29 | HIF-1 Reporter | Potent Inhibition | [4][5] |
| o-chlorophenyl analog (Cpd 12) | HT29 | UPR Reporter | Potent Inhibition | [4][5] |
| o-chlorophenyl analog (Cpd 12) | HT29 | Cytotoxicity (glucose-deprived) | Excellent | [4][5] |
| 1-n-heptyl-5-(3,4-difluorophenyl) biguanide (8e) | A549 (NSCLC) | Proliferation | - | [9] |
| Biguanide Derivative 10a | Various | MTT | 2.21 - 9.59 | [10] |
| Biguanide Derivative 10b | Various | MTT | 2.21 - 9.59 | [10] |
| Biguanide Derivative 10c | Various | MTT | 2.21 - 9.59 | [10] |
| Biguanide Derivative 11d | Various | MTT | 2.21 - 9.59 | [10] |
Table 2: Antimicrobial Activity of Biguanide Derivatives
| Compound/Complex | Microorganism | Assay | MIC (µg/mL) | Reference |
| Polyhexamethylene biguanide (PHMB) | S. aureus (mastitis-causing) | Microdilution | ≥ 0.5 (MIC90) | [11][12] |
| PHMB Nanoparticles | S. aureus (mastitis-causing) | Microdilution | < 0.03 (MIC90) | [11] |
| PHMB in PVA/CHT blend | S. aureus, E. coli | Microdilution | 0.5 | [13] |
Experimental Protocols
Protocol 1: Determination of Anticancer Activity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound and its derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HT29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Western Blot Analysis for AMPK Activation
This protocol describes the detection of AMPK activation by assessing the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Cell line of interest
-
This compound or its derivatives
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentrations of the test compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for total AMPK levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of phosphorylated AMPKα to total AMPKα.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is for determining the minimum inhibitory concentration (MIC) of this compound or its metal complexes against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound or its complexes
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.
Visualizations
References
- 1. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound|CAS 93-69-6|For Research [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of polyhexamethylene biguanide nanoparticles against mastitis-causing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(o-Tolyl)biguanide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(o-Tolyl)biguanide is a readily available and versatile organic compound that serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocycles and other derivatives with significant biological activities. Its biguanide (B1667054) functional group provides a reactive scaffold for cyclocondensation reactions, particularly with dicarbonyl compounds, leading to the formation of pyrimidine (B1678525) and triazine ring systems. These heterocyclic cores are prevalent in numerous pharmacologically active molecules, making this compound a compound of interest for medicinal chemists and drug development professionals. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on the preparation of compounds with antimicrobial properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 93-69-6 | [1] |
| Molecular Formula | C₉H₁₃N₅ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | |
| Melting Point | 143-145 °C | |
| Solubility | Soluble in water |
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of various organic molecules, primarily nitrogen-containing heterocycles. Its applications extend to the development of novel compounds with potential therapeutic uses.
Synthesis of Substituted Pyrimidines
The reaction of this compound with β-dicarbonyl compounds, such as acetylacetone (B45752), provides a straightforward route to substituted pyrimidines. The biguanide moiety acts as a binucleophile, condensing with the dicarbonyl compound to form the pyrimidine ring.
Experimental Protocol 1: Synthesis of 2-(o-Toluidino)-4,6-dimethylpyrimidine
This protocol describes the synthesis of a substituted pyrimidine via the cyclocondensation of this compound with acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution (10% w/v)
-
Distilled water
-
Standard laboratory glassware and apparatus (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.91 g, 10 mmol) in ethanol (50 mL).
-
To this solution, add acetylacetone (1.00 g, 10 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly neutralize the reaction mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(o-toluidino)-4,6-dimethylpyrimidine.
-
Dry the purified product in a vacuum oven.
Expected Yield: 75-85%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Antimicrobial Agents
Derivatives of this compound have shown promising antimicrobial activity. By modifying the structure, for example, by introducing polyether chains, it is possible to synthesize novel compounds with enhanced efficacy against various bacterial strains.
Experimental Protocol 2: Synthesis of o-Tolyl Polyether Biguanide (o-TTB)
This protocol is adapted from a reported synthesis of a polyether biguanide derivative with antimicrobial properties.[2]
Materials:
-
This compound hydrochloride
-
Polyetheramine (e.g., T403)
-
N,N-Dimethylacetamide (DMAc)
-
Sodium hydroxide solution (1 M)
-
Distilled water
-
Rotary evaporator
-
Standard laboratory glassware and apparatus
Procedure:
-
In a flask, combine this compound hydrochloride (2.28 g, 10 mmol) and polyetheramine T403 (1.5 mL, 3 mmol).
-
Add N,N-dimethylacetamide (DMAc, 50 mL) as a solvent.
-
Heat the reaction mixture at 150°C for 24 hours.
-
After the reaction, remove the solvent by evaporation under reduced pressure using a rotary evaporator to obtain a dark brown viscous liquid.
-
Dissolve the residue in water and adjust the pH to 10 with a 1 M sodium hydroxide solution.
-
Filter to remove any precipitate and collect the filtrate.
-
Evaporate the water from the filtrate to obtain the yellow viscous liquid product, o-tolyl polyether biguanide (o-TTB).[2]
Expected Yield: ~88%[2]
Quantitative Data on Antimicrobial Activity
The synthesized derivatives of this compound have been evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| o-Tolyl Polyether Biguanide (o-TTB) | E. coli | 20 | [2] |
| S. aureus | 15 | [2] |
Mechanism of Action of Pyrimidine Derivatives: Inhibition of Bacterial Cell Division
Several pyrimidine derivatives have been found to exert their antimicrobial effect by targeting the bacterial cell division process.[3][4] A key protein in this process is FtsZ, a homolog of eukaryotic tubulin.[4] FtsZ polymerizes to form a contractile ring (Z-ring) at the division site, which is essential for cytokinesis.[4][5]
The proposed mechanism of action involves the inhibition of FtsZ polymerization and its associated GTPase activity.[3] Small molecule inhibitors can bind to FtsZ, disrupting its ability to form filaments and consequently blocking the formation of the Z-ring. This leads to an arrest of cell division and ultimately, bacterial cell death.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general workflow for the synthesis and evaluation of antimicrobial compounds derived from this compound and the proposed mechanism of action involving the inhibition of the FtsZ polymerization pathway.
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of biologically active compounds. The protocols and data presented here demonstrate its utility in the development of novel antimicrobial agents. The straightforward synthesis of substituted pyrimidines and other derivatives, coupled with their potential to target essential bacterial processes like cell division, makes this compound an attractive building block for further exploration in medicinal chemistry and drug discovery. Researchers are encouraged to adapt and expand upon these methodologies to explore the full potential of this valuable synthetic precursor.
References
- 1. GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial cell division: A moveable feast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: 1-(o-Tolyl)biguanide Crystallization and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(o-Tolyl)biguanide. The following sections address common challenges encountered during the crystallization and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to almost white crystalline powder.[1][2] The reported melting point is in the range of 143-147 °C.[2]
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: this compound shows good solubility in polar organic solvents. It is very soluble in acetone (B3395972) and ethanol (B145695), and soluble in methanol.[1][3] It is slightly soluble in water, benzene, and chloroform, and has very limited solubility in toluene (B28343) and hexane.[1][3] A suitable recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4][5] Ethanol or an ethanol/water mixture could be a good starting point for recrystallization.
Q3: What are some common impurities that might be present in crude this compound?
A3: Common impurities can arise from the starting materials and side reactions during synthesis. The synthesis of this compound typically involves the reaction of o-toluidine (B26562) with dicyandiamide.[3] Therefore, unreacted starting materials or byproducts from their decomposition could be present. Impurities can also inhibit crystallization or alter the crystal habit.[6]
Q4: How can I assess the purity of my crystallized this compound?
A4: The purity of your product can be assessed by several methods. A sharp melting point range close to the literature value is a good indicator of purity. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (e.g., NMR, IR) can also be used for a more quantitative assessment of purity.
Troubleshooting Crystallization Issues
This section provides a step-by-step guide to resolving common problems encountered during the crystallization of this compound.
Problem 1: No crystals are forming.
If your solution remains clear upon cooling, consider the following troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7] This can create nucleation sites for crystal growth.[5]
-
Seeding: Add a tiny crystal of pure this compound to the solution.[7][8] This provides a template for further crystallization.
-
Reduced Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.[8][9]
-
-
Concentrate the Solution:
-
It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
-
Problem 2: The product "oils out" instead of crystallizing.
If an oily liquid separates from the solution instead of solid crystals, this indicates that the compound is coming out of solution above its melting point.
-
Increase Solvent Volume: Add a small amount of hot solvent to the mixture to ensure the compound remains dissolved at a higher temperature, then cool slowly.[7]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.[9]
Problem 3: The crystal yield is very low.
A poor yield can be caused by several factors:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[7] If possible, concentrate the mother liquor and cool to recover more product.
-
Premature Crystallization: If crystals form in the hot solution during filtration to remove insoluble impurities, product will be lost. Ensure the solution and filtration apparatus are kept hot during this step.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. Consider a different solvent or a mixed solvent system.
Problem 4: The crystals are discolored or appear impure.
If the resulting crystals are not the expected white color, it indicates the presence of impurities.
-
Charcoal Treatment: Soluble, colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[10] Use charcoal sparingly as it can also adsorb some of your desired product.
-
Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
Quantitative Data Summary
| Property | Value | Solvents | Temperature (°C) |
| Melting Point | 143-147 °C | N/A | N/A |
| Solubility | Very Soluble | Acetone, Ethanol | N/A |
| Soluble | Methanol | N/A | |
| Slightly Soluble | Water, Benzene, Chloroform | N/A | |
| Very Slightly Soluble | Toluene, Hexane | N/A | |
| Water Solubility | 2.75 g/L | Water | 30 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on the solubility data, ethanol is a good initial choice.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.[8][10]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
Caption: A general workflow for the crystallization and purification of this compound.
Caption: A logical troubleshooting flowchart for common crystallization problems.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. o-Tolyl biguanide CAS#: 93-69-6 [m.chemicalbook.com]
- 3. Buy this compound | 93-69-6 [smolecule.com]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Optimizing reaction conditions for 1-(o-Tolyl)biguanide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1-(o-Tolyl)biguanide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect pH. 3. Suboptimal temperature. 4. Reactant concentration is too low. | 1. Extend the reaction time or consider using microwave irradiation to drive the reaction to completion.[1] 2. Ensure the reaction mixture is acidic to facilitate the nucleophilic attack of the amine on the protonated cyano group. The ideal pH is around 2.6.[2] 3. Increase the reaction temperature. Refluxing in solvents like 1-butanol (B46404) can shorten reaction times.[1] For solvent-free "fusion" methods, temperatures of 180-200°C may be required.[1] 4. The reaction can be very sensitive to reactant concentration. For some biguanide (B1667054) syntheses, concentrations need to be at a minimum of 2 M to achieve high yields.[3] |
| Product Fails to Precipitate/Crystallize | 1. The product is too soluble in the current solvent system. 2. The concentration of the product in the solution is too low. 3. The presence of impurities inhibiting crystallization. | 1. If the product was isolated as the hydrochloride salt, neutralize the mixture with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the free biguanide base. 2. Concentrate the solution by evaporating some of the solvent. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If impurities are suspected, an additional purification step (e.g., recrystallization from a different solvent system) may be necessary. |
| Final Product is an Oil or Gummy Solid | 1. Presence of unreacted starting materials or solvent. 2. Formation of side products. 3. Product has a low melting point due to impurities. | 1. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. 2. Purify the product by recrystallization. A common solvent system is ethanol (B145695) or an ethanol/water mixture.[4] 3. The melting point of pure this compound is approximately 143-147°C. A significantly lower or broader melting point indicates the presence of impurities.[5] |
| Formation of Insoluble Byproducts | 1. Cyclization of the biguanide. 2. Self-condensation of reactants or products. | 1. Ortho-substituted anilines are prone to cyclization, forming guanidino-heterocycles.[1] Using milder conditions or alternative catalysts like trimethylsilyl (B98337) chloride (TMSCl) might mitigate this. 2. Using a slight excess of the amine reactant can sometimes suppress the formation of self-condensation products.[6] |
| Reaction Mixture Becomes a Thick, Unstirrrable Slurry | 1. Premature precipitation of the hydrochloride salt of the product. 2. High concentration of reactants. | 1. Add more solvent to improve solubility and facilitate stirring. 2. While high concentration can improve yield, it may also lead to handling issues. A balance must be found between yield and practicality. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the reaction of o-toluidine (B26562) with dicyandiamide (B1669379) (cyanoguanidine) in the presence of an acid catalyst, typically hydrochloric acid, in a suitable solvent like water or ethanol.[2] The reaction is usually heated to reflux to ensure a reasonable reaction rate.
Q2: Can I use o-toluidine directly, or should I use its hydrochloride salt?
A2: Both o-toluidine and its hydrochloride salt can be used. If you start with the free base (o-toluidine), you will need to add an acid, such as hydrochloric acid, to the reaction mixture. If you use o-toluidine hydrochloride, this serves as both the reactant and the source of the necessary acidic conditions.[5]
Q3: Are there any alternatives to using hydrochloric acid as a catalyst?
A3: Yes, other activating agents can be used. Trimethylsilyl chloride (TMSCl) has been reported to improve yields and shorten reaction times, particularly in microwave-assisted syntheses.[1] Strong Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) have also been shown to increase both the rate and yield of the reaction.[1]
Q4: What is a typical purification method for this compound?
A4: The most common purification method is recrystallization. After the reaction, the crude product (often the hydrochloride salt) is isolated. This can then be recrystallized from a suitable solvent, such as an ethanol/water mixture, to obtain the purified product.[4][7]
Q5: My yield is consistently low. What are the key parameters to optimize?
A5: To improve a low yield, consider the following optimizations:
-
Temperature: Ensure the reaction is heated sufficiently, typically to the reflux temperature of the chosen solvent.
-
Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress using a suitable technique like TLC.
-
Catalyst: Experiment with alternative catalysts such as TMSCl or FeCl₃, which may offer better results than HCl.[1]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate the reaction, often leading to completion within 15-30 minutes with good yields.[1]
-
Solvent: While polar solvents like water and ethanol are common, exploring other options like 1-butanol for higher temperatures or acetonitrile (B52724) for microwave reactions could be beneficial.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Aryl Biguanide Synthesis
The following data is illustrative and based on general findings for aryl biguanide synthesis. Actual yields for this compound may vary.
| Catalyst | Solvent | Temperature | Time | Typical Yield | Notes |
| Hydrochloric Acid | Water/Ethanol | Reflux | 6-12 h | Moderate | The traditional and most common method.[2] |
| Hydrochloric Acid | (Solvent-free) | 180-200°C | 1 h | Good (69-84%) | "Fusion" method, requires high temperatures.[1] |
| Hydrochloric Acid | Acetonitrile | 140°C (MW) | 15 min | Good (86-89%) | Microwave assistance dramatically reduces reaction time.[1] |
| Trimethylsilyl Chloride (TMSCl) | Acetonitrile | 140°C (MW) | 15 min | Good (66-79%) | An effective alternative to HCl, may reduce side reactions.[1] |
| Iron(III) Chloride (FeCl₃) | Dioxane | Reflux | ~1-2 h | Moderate to Good | Lewis acid catalysis can be effective but may not be compatible with all functional groups.[1] |
| Copper(II) Chloride (CuCl₂) | Water | Reflux | Several hours | Variable | Involves the formation of a copper complex which then needs to be decomposed.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via Conventional Heating
Materials:
-
o-Toluidine
-
Dicyandiamide
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1.0 eq) and dicyandiamide (1.0 eq).
-
Add ethanol and water in a suitable ratio (e.g., 1:1 v/v) to dissolve the reactants.
-
Slowly add concentrated hydrochloric acid (1.0 eq) to the mixture while stirring. The mixture should become acidic.
-
Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound hydrochloride, may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain pure this compound hydrochloride.
Protocol 2: Microwave-Assisted Synthesis of this compound Hydrochloride
Materials:
-
o-Toluidine Hydrochloride
-
Dicyandiamide
-
Acetonitrile
Procedure:
-
In a microwave reaction vessel, combine o-toluidine hydrochloride (1.0 eq) and dicyandiamide (1.0 eq).
-
Add dry acetonitrile as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves (e.g., 200-400 W) at a temperature of 140°C for 15-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate from the solution. If necessary, cool the mixture further in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration and wash with cold acetonitrile.
-
If further purification is needed, recrystallize from an appropriate solvent system.
-
Dry the final product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. This compound|CAS 93-69-6|For Research [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. mt.com [mt.com]
Technical Support Center: 1-(o-Tolyl)biguanide Metal Complex Formation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 1-(o-Tolyl)biguanide metal complex formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an effective ligand?
A1: this compound is a derivative of biguanide (B1667054) with an o-tolyl group attached. Biguanides are excellent N-donor bidentate ligands.[1] They readily form stable chelate complexes with a variety of metal ions due to the presence of two imine groups that can coordinate with a central metal atom.[1][2] The o-tolyl group can influence the complex's steric and electronic properties, such as its lipophilicity and stability.[1]
Q2: What types of metal ions can form complexes with this compound?
A2: Biguanide and its derivatives form coordination complexes with most transition metal cations, including but not limited to Copper (Cu(II)), Nickel (Ni(II)), Cobalt (Co(II)), Zinc (Zn(II)), Palladium (Pd(II)), and Platinum (Pt(II)).[2][3][4] The specific coordination geometry and stoichiometry (e.g., 1:1 or 2:1 ligand-to-metal ratio) can depend on the metal ion and reaction conditions.[2]
Q3: What is a typical yield for this compound metal complex synthesis?
A3: Yields can vary widely depending on the metal, solvent, temperature, and pH. Based on syntheses with similar biguanide derivatives like metformin, yields can range from approximately 50% to over 85%.[1][3] Optimization of reaction conditions is crucial for achieving high yields.
Q4: How can I confirm the successful formation of the desired metal complex?
A4: Successful complex formation can be confirmed using several analytical techniques:
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FT-IR Spectroscopy: Look for shifts in the C=N stretching vibrations of the biguanide ligand upon coordination to the metal ion.
-
UV-Vis Spectroscopy: The formation of a complex often results in a color change and new absorption bands in the visible region.[3]
-
X-ray Diffraction: Provides definitive structural information for crystalline products.[3]
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Elemental Analysis: Confirms the elemental composition (C, H, N) of the synthesized complex, matching it to the expected formula.[3]
Troubleshooting Guide
This guide addresses common issues that can lead to low yields or failed reactions during the synthesis of this compound metal complexes.
Q5: My reaction yield is significantly lower than expected. What are the common causes?
A5: Low yields are a frequent issue in coordination chemistry. Several factors could be responsible:
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Purity of Reagents: The purity of the this compound ligand and the metal salt is critical. Impurities can interfere with the reaction.
-
Incorrect Stoichiometry: The molar ratio of ligand to metal is crucial. Depending on the metal ion, stable 1:1 or 2:1 (ligand:metal) complexes can form.[2] Using an incorrect ratio can lead to a mixture of products or incomplete reaction.
-
Suboptimal pH: The pH of the reaction medium is vital. The biguanide ligand is typically used as a salt (e.g., hydrochloride). A base is often required to deprotonate the ligand, allowing it to coordinate with the metal ion.[3] However, excessively high pH can cause the precipitation of metal hydroxides.
-
Formation of Soluble Complexes: One of the most common causes of product loss is the formation of a soluble complex ion that does not precipitate from the reaction solvent.[5] If the product is not precipitating, it may be lost during filtration and work-up.
-
Inappropriate Solvent: The solvent must be chosen carefully to dissolve the reactants but allow the product complex to precipitate upon formation or cooling. Methanolic or aqueous solutions are commonly used for similar biguanide complexes.[3]
Q6: No precipitate has formed, even after cooling the reaction mixture. What should I do?
A6: If no precipitate forms, your complex is likely soluble in the chosen solvent.[5] You can try the following:
-
Reduce the Volume: Carefully concentrate the solution by evaporating some of the solvent.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available.
-
Change the Solvent: Add a co-solvent in which the complex is insoluble (an "anti-solvent") to induce precipitation.
Q7: The color of my reaction changed, but the final product has a poor elemental analysis result. Why?
A7: This suggests that a reaction occurred, but the isolated product is impure or not the intended complex.
-
Contamination with Starting Materials: The product may be contaminated with unreacted ligand or metal salt. Ensure proper washing of the filtered product.
-
Formation of Side Products: Unwanted side reactions may occur. For instance, at an incorrect pH, metal hydroxides might co-precipitate with your product.
-
Solvent in Crystal Lattice: The isolated solid may contain solvent molecules (e.g., water of hydration), which would alter the elemental analysis percentages.[3] This can often be confirmed by thermal analysis (TGA).
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is key to maximizing yield. The following table illustrates how varying these conditions can impact the final yield of a hypothetical [M(o-tolyl-biguanide)₂]Cl₂ complex.
| Parameter | Condition A | Condition B | Condition C | Observed Yield | Notes |
| Ligand:Metal Ratio | 1:1 | 2:1 | 3:1 | 45% → 82% → 78% | A 2:1 ratio is optimal for forming the bischelate complex. Excess ligand does not significantly improve yield.[2] |
| pH | 5.0 | 7.0 | 9.0 | 30% → 65% → 85% | Basic conditions are needed to deprotonate the ligand, but pH > 10 may risk metal hydroxide (B78521) formation.[3] |
| Temperature (°C) | 25 (Room Temp) | 60 (Reflux) | 80 (Reflux) | 55% → 84% → 81% | Heating often increases reaction rate and yield. Excessively high temperatures may cause decomposition. |
| Reaction Time (h) | 1 | 3 | 6 | 62% → 83% → 83% | The reaction appears to reach completion after approximately 3 hours under these conditions. |
Experimental Protocols
Protocol 1: General Synthesis of a [M(this compound)₂]Cl₂ Complex (M = Cu(II), Ni(II))
This protocol is a generalized procedure based on the synthesis of related biguanide complexes and should be optimized for specific metal ions.[3]
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Ligand Preparation: In a round-bottom flask, dissolve 2.0 mmol of this compound hydrochloride in 20 mL of methanol (B129727).
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Deprotonation: To the stirring solution, add 2.0 mmol of a suitable base (e.g., sodium hydroxide or potassium hydroxide) dissolved in a minimal amount of methanol or water. Stir for 20 minutes at room temperature.
-
Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the metal(II) chloride salt (e.g., CuCl₂·2H₂O or NiCl₂·6H₂O) in 10 mL of methanol.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change should be observed.
-
Reflux: Heat the reaction mixture to reflux (~60-65°C) and maintain for 3 hours.
-
Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the resulting solid product by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator over silica (B1680970) gel. Calculate the percent yield.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude complex in a minimum amount of a suitable hot solvent (e.g., water or an alcohol/water mixture).
-
Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystal growth.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals thoroughly before characterization.
Mandatory Visualizations
Caption: Diagram 1: A generalized workflow for the synthesis and characterization of metal complexes.
Caption: Diagram 2: A logical flowchart for diagnosing and resolving issues of low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Biguanide is a modifiable pharmacophore for recruitment of endogenous Zn2+ to inhibit cysteinyl cathepsins: review and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biguanide–transition metals complexes as potential drug for hyperglycemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
Addressing solubility issues of 1-(o-Tolyl)biguanide in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with 1-(o-Tolyl)biguanide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white to off-white crystalline powder.[1][2] It exhibits a preference for polar organic solvents. Its solubility is excellent in acetone (B3395972) and ethanol (B145695), and it is also soluble in methanol.[2][3][4] The compound is slightly soluble in water, chloroform, and benzene, and has very limited solubility in non-polar solvents like toluene (B28343) and hexane.[2][3]
Q2: Why is this compound poorly soluble in some organic solvents?
A2: The solubility of this compound is governed by its molecular structure, which contains both a non-polar o-tolyl group and a polar biguanide (B1667054) moiety.[3] Its limited solubility in non-polar solvents is due to the polar nature of the biguanide group, while its partial hydrophobicity from the aromatic ring limits its solubility in water.[3] The principle of "like dissolves like" is a good guide; solvents with intermediate polarity tend to be most effective.[3]
Q3: Can I heat the solvent to dissolve this compound?
A3: Yes, gently warming the solvent can increase the solubility of this compound by providing the necessary energy to overcome the crystal lattice energy. However, it is crucial to heat the solution below the solvent's boiling point in a well-ventilated area and to be aware of the compound's melting point of 143-145 °C to avoid degradation.[1][5]
Q4: Is this compound stable in solution?
A4: this compound is generally stable under standard conditions. However, it may decompose under extreme pH or temperature. It is also incompatible with strong oxidizing agents.[2] Stock solutions should be stored in a cool, dark place, and for long-term storage, keeping them in sealed containers at room temperature is recommended.[1]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility Description | Quantitative Data | Citations |
| Acetone | Excellent solubility / Very soluble | - | [2][3] |
| Ethanol | Excellent solubility / Very soluble | - | [2][3] |
| Methanol | Soluble | - | [3][4] |
| Water | Slightly soluble | 2.75 g/L at 30°C | [1][3] |
| Chloroform | Slightly soluble | - | [3][4] |
| Benzene | Slightly soluble | - | [3][4] |
| Toluene | Very limited solubility / Very slightly soluble | - | [2][3] |
| Hexane | Very limited solubility / Very slightly soluble | - | [2][3] |
Troubleshooting Guide
Issue: My this compound is not dissolving in the chosen organic solvent.
-
Initial Checks:
-
Purity Verification: Impurities can significantly affect solubility. Ensure the purity of your compound.
-
Sufficient Agitation: Ensure the mixture is being agitated vigorously.
-
Equilibration Time: Allow adequate time for dissolution to reach equilibrium, which can sometimes take several hours.
-
-
Solution 1: Optimize Physical Conditions
-
Gentle Heating: Carefully warm the solvent on a hot plate with stirring. Monitor the temperature to keep it well below the solvent's boiling point.
-
Sonication: Use a bath sonicator to provide energy to break up solid aggregates and enhance the interaction between the compound and the solvent.
-
-
Solution 2: Employ a Co-solvent System
-
If your compound is poorly soluble in a non-polar solvent, try adding a miscible polar co-solvent (e.g., ethanol or acetone) in a stepwise manner. This can modify the overall polarity of the solvent system to better match that of this compound.
-
-
Solution 3: pH Adjustment (for protic solvents)
-
This compound is a basic compound due to its amine functional groups. In protic solvents (like alcohols or water), decreasing the pH by adding a small amount of a suitable acid can protonate the biguanide moiety, forming a more soluble salt.
-
Issue: The compound precipitates out of solution after initial dissolution.
-
Cause: This often happens when a stock solution in a good solvent (like acetone) is diluted into a solvent where the compound is less soluble (an "anti-solvent").
-
Solution:
-
Slow Addition: Add the stock solution dropwise to the anti-solvent while vigorously stirring.
-
Change in Solvent System: Consider using a co-solvent system for your final solution that maintains the compound's solubility.
-
Experimental Protocols
Protocol 1: Standard Method for Determining Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Remove the undissolved solid by filtration (using a 0.45 µm filter) or centrifugation.
-
Quantification: Determine the concentration of the dissolved this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol outlines a method to improve the solubility of this compound in a solvent where it is poorly soluble.
-
Solvent Selection: Choose a primary solvent in which this compound has low solubility but is required for your experiment. Select a co-solvent in which the compound is highly soluble (e.g., acetone or ethanol). The two solvents must be miscible.
-
Preparation of Solvent Mixtures: Create a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 95:5, 90:10, 80:20).
-
Solubility Determination: For each solvent mixture, perform the Shake-Flask Method (Protocol 1) to determine the solubility of this compound.
-
Analysis: Plot the solubility of the compound as a function of the co-solvent percentage to identify the optimal solvent composition for your needs.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for troubleshooting common solubility problems.
Conceptual Signaling Pathway
This compound is structurally related to metformin (B114582) and has been used in complexes as potential insulin-mimetic agents. This diagram illustrates a conceptual pathway based on the known mechanism of biguanides like metformin.
Caption: Conceptual mechanism for biguanide-mediated glucose lowering.
References
Technical Support Center: Purification of Crude 1-(o-Tolyl)biguanide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(o-Tolyl)biguanide.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: Crude this compound, synthesized from o-toluidine (B26562) and dicyandiamide, may contain several impurities.[1] These can include unreacted starting materials (o-toluidine, dicyandiamide), related biguanide (B1667054) derivatives formed as byproducts, and residual catalysts such as hydrochloric acid.[1] The presence of these impurities can affect the compound's physical properties and its performance in downstream applications.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Based on its solubility profile, this compound is soluble in methanol (B129727) and ethanol, and slightly soluble in water (2.75 g/L at 30°C).[1][3] Therefore, water or an ethanol/water mixture could be suitable for recrystallization. A good starting point is to test small batches of the crude product with different solvent systems to find the one that provides a good yield of pure crystals.
Q3: What analytical techniques can be used to assess the purity of this compound?
A3: The purity of this compound can be assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for determining the purity of biguanide derivatives.[4][5] Melting point analysis is another useful method; a sharp melting point range close to the literature value (143-145 °C) indicates high purity.[6] Spectroscopic techniques such as NMR can also be used to confirm the structure and identify impurities.
Q4: My purified this compound appears as an oil instead of crystals. What steps can I take to induce crystallization?
A4: Oiling out during crystallization can occur if the solution is supersaturated or if impurities are present that inhibit crystal formation. If your compound oils out, try the following:
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Re-heat the solution to dissolve the oil and then allow it to cool more slowly.
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Add a small amount of additional solvent.
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Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[2]
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Introduce a seed crystal of pure this compound to the cooled solution.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of purified product | - Too much solvent was used. - The solution was not cooled sufficiently. - The crystals were filtered before crystallization was complete. | - Reduce the amount of solvent used to dissolve the crude product. - Cool the solution in an ice bath to maximize crystal formation.[7] - Allow more time for crystallization to occur before filtering. |
| The product precipitates too quickly, leading to fine, impure crystals | - The solution was cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] Slow cooling promotes the formation of larger, purer crystals. |
| No crystals form upon cooling | - The solution is not sufficiently saturated. - The presence of significant impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration of the product. - Try adding a seed crystal or scratching the inside of the flask.[2] - If impurities are suspected, consider a preliminary purification step like acid-base extraction. |
| The recrystallized product is still colored | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtering it. The charcoal can adsorb colored impurities. Be aware that charcoal will also adsorb some of your product, potentially reducing the yield. |
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| An emulsion forms between the organic and aqueous layers | - Vigorous shaking of the separatory funnel. - High concentration of the crude product. | - Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of shaking it vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| The product does not precipitate after neutralizing the acidic aqueous layer | - The pH of the solution is not sufficiently basic to deprotonate the biguanide. - The concentration of the product in the aqueous layer is too low. | - Check the pH with pH paper and add more base if necessary to ensure complete neutralization. - If the product is slightly water-soluble, you may need to extract it from the neutralized aqueous solution with an organic solvent. |
| Low yield after extraction and precipitation | - Incomplete extraction from the organic layer. - Some product remains dissolved in the aqueous layer after neutralization. | - Perform multiple extractions with the acidic solution to ensure all the biguanide is transferred to the aqueous layer.[8] - After neutralization, cool the aqueous solution in an ice bath to minimize the solubility of the product before filtering. |
Data Presentation
The following table summarizes hypothetical data for the purification of crude this compound using different techniques.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 98 | 75 | Effective for removing less polar impurities. |
| Acid-Base Extraction | 85 | 95 | 85 | Good for removing neutral and acidic impurities. |
| Column Chromatography (Silica Gel) | 85 | >99 | 60 | Can achieve very high purity but may result in lower yields and is more time-consuming. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a 1:1 ethanol/water mixture) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Extraction: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently. This will protonate the basic this compound, making it soluble in the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.[8]
-
Back-Washing (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Neutralization and Precipitation: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic. The purified this compound should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by acid-base extraction.
References
- 1. Buy this compound | 93-69-6 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. o-Tolyl biguanide CAS#: 93-69-6 [m.chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-( o -甲苯基)双胍 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Stability studies of 1-(o-Tolyl)biguanide under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting stability studies of 1-(o-Tolyl)biguanide under various pH conditions. The following information is based on general principles of forced degradation studies as outlined in regulatory guidelines, due to the absence of specific published stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: Where should I start with assessing the pH stability of this compound?
A1: Start by performing a forced degradation study under acidic, alkaline, and neutral pH conditions. This involves subjecting a solution of this compound to stress conditions to accelerate its degradation. The goal is to understand its intrinsic stability and identify potential degradation products.[1][2]
Q2: What are the recommended starting conditions for acid and base hydrolysis?
A2: According to regulatory guidelines, you can begin by treating your compound with 0.1 M to 1 M hydrochloric acid (HCl) for acidic conditions and 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) for alkaline conditions.[1][2][3] It is advisable to start with milder conditions (e.g., 0.1 M acid/base at room temperature) and increase the severity (concentration, temperature) if no significant degradation is observed.[3]
Q3: How much degradation should I aim for in a forced degradation study?
A3: The generally accepted range for meaningful degradation is 5-20%.[2] Less than 5% may not be sufficient to identify degradation products, while more than 20% could lead to the formation of secondary degradants that are not relevant to real-world stability.
Q4: What analytical technique is most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability-indicating assays.[4][5] A reverse-phase HPLC method would be a good starting point for developing a stability-indicating method for this compound.[6]
Q5: How can I be sure that my analytical method is "stability-indicating"?
A5: A stability-indicating method is one that can accurately measure the decrease in the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, process impurities, and excipients. You can demonstrate this by showing that the peaks for the parent drug and its degradants are well-resolved in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector can further support the specificity of the method.[7]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | - Increase the concentration of the acid or base.- Increase the temperature (e.g., reflux).- Extend the duration of the study. |
| Complete or excessive degradation of the compound. | The stress conditions are too harsh. | - Decrease the concentration of the acid or base.- Lower the reaction temperature.- Reduce the exposure time.[3] |
| Poor resolution between the parent compound and degradation peaks in HPLC. | The chromatographic method is not optimized. | - Modify the mobile phase composition (e.g., change the organic solvent ratio or pH).- Use a different column with a different stationary phase.- Optimize the gradient elution profile. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | - Co-elution of impurities.- Degradation products are not UV active at the chosen wavelength.- The response factor of the degradation products is significantly different from the parent compound. | - Check peak purity to ensure there is no co-elution.- Analyze samples at multiple wavelengths or use a mass spectrometer for detection.- If possible, isolate and characterize the major degradants to determine their response factors. |
Experimental Protocols
Protocol: Forced Hydrolysis Study of this compound
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
2. Acid Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl in separate flasks.
-
Store the flasks at room temperature and also at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
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Neutralize the samples with an appropriate amount of base (e.g., 0.1 M NaOH or 1 M NaOH) before dilution and analysis.
3. Alkaline Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH in separate flasks.
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Follow the same procedure as for acid hydrolysis, but neutralize the samples with an appropriate amount of acid (e.g., 0.1 M HCl or 1 M HCl).
4. Neutral Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of water.
-
Store the flask at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at the specified time points.
5. Sample Analysis:
-
Dilute the neutralized samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of remaining this compound and the formation of any degradation products.
Data Presentation
The results of the stability studies should be summarized in a clear and organized manner. Below is a template table with hypothetical data for illustrative purposes.
Table 1: Hypothetical Degradation of this compound under Various pH Conditions at 60°C
| Condition | Time (hours) | % this compound Remaining | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0 |
| 8 | 95.2 | 4.8 | 1 | |
| 24 | 88.5 | 11.5 | 2 | |
| 1 M HCl | 0 | 100.0 | 0.0 | 0 |
| 8 | 85.1 | 14.9 | 2 | |
| 24 | 72.3 | 27.7 | 3 | |
| Water | 0 | 100.0 | 0.0 | 0 |
| 24 | 99.8 | 0.2 | 0 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0 |
| 8 | 98.1 | 1.9 | 1 | |
| 24 | 94.6 | 5.4 | 1 | |
| 1 M NaOH | 0 | 100.0 | 0.0 | 0 |
| 8 | 92.3 | 7.7 | 1 | |
| 24 | 85.9 | 14.1 | 2 |
Visualizations
Experimental Workflow
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. japsonline.com [japsonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. marketreportsworld.com [marketreportsworld.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of 1-(o-Tolyl)biguanide Degradation Products
Disclaimer: Publicly available scientific literature lacks specific studies on the forced degradation of 1-(o-Tolyl)biguanide. Therefore, this technical support center provides a generalized framework based on the known stability of related biguanide (B1667054) compounds and established principles of forced degradation studies. The degradation products and pathways described are hypothetical and intended to serve as a guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
A1: Based on the structure of this compound, which contains a biguanide moiety, the primary anticipated degradation pathways include hydrolysis, oxidation, and photolysis. Hydrolysis may lead to the cleavage of the biguanide group to form o-tolylguanidine and dicyandiamide. Oxidation could potentially modify the tolyl group or the nitrogen atoms of the biguanide chain. Photodegradation might involve complex radical-mediated reactions.
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study of this compound. What could be the cause?
A2: Unexpected peaks in your chromatogram are likely degradation products. The identity of these products will depend on the specific stress conditions (e.g., pH, temperature, light, oxidizing agents) your sample was exposed to. It is also possible that these peaks represent impurities from the initial synthesis of this compound that are now being resolved by your analytical method.
Q3: How can I identify the unknown degradation products of this compound?
A3: The most common and powerful technique for identifying unknown degradation products is liquid chromatography-mass spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak, you can deduce its molecular weight and aspects of its chemical structure. Further characterization can be achieved by isolating the degradation product using preparative HPLC and then performing nuclear magnetic resonance (NMR) spectroscopy.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and kept in a cool and dry place. The solid form is generally expected to be more stable than solutions. For solutions, the choice of solvent and pH can significantly impact stability.
Troubleshooting Guides
This section provides guidance on common issues encountered during the analysis of this compound degradation.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of degradation products from the parent compound in HPLC. | The mobile phase composition is not optimal for resolving compounds with similar polarities. | - Modify the gradient profile of your mobile phase. - Experiment with different organic modifiers (e.g., acetonitrile, methanol). - Adjust the pH of the aqueous component of the mobile phase. - Consider a different stationary phase (e.g., C18, phenyl-hexyl). |
| Inconsistent retention times during HPLC analysis. | - Fluctuations in column temperature. - Inadequate column equilibration between injections. - Degradation of the stationary phase. | - Use a column oven to maintain a constant temperature. - Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions. - Replace the column if it has exceeded its recommended lifetime or number of injections. |
| No degradation observed after forced degradation studies. | The stress conditions applied were not harsh enough to induce degradation. | - Increase the concentration of the acid, base, or oxidizing agent. - Extend the duration of exposure to the stress condition. - Increase the temperature for thermal degradation studies. - Use a higher intensity light source for photostability studies. |
| Mass spectrometry data shows multiple components for a single chromatographic peak. | Co-elution of multiple degradation products or impurities. | - Optimize the HPLC method for better separation (see "Poor separation" above). - Utilize high-resolution mass spectrometry (HRMS) to differentiate between isobaric compounds. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store the solid this compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
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Photodegradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
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Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
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Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: Acetonitrile
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Gradient:
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0-5 min: 10% B
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5-25 min: 10-90% B
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25-30 min: 90% B
-
30-31 min: 90-10% B
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31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
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Column Temperature: 30°C
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Detection: UV at 235 nm
Data Presentation
The following tables present hypothetical quantitative data from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | DP-1 (o-Tolylguanidine) |
| 0.1 M NaOH, 60°C, 24h | 21.5 | 3 | DP-2 |
| 3% H₂O₂, RT, 24h | 8.7 | 1 | DP-3 |
| Heat (Solid), 105°C, 48h | 2.1 | 1 | DP-4 |
| Photolysis | 11.3 | 4 | DP-5 |
Table 2: Retention Times of this compound and its Hypothetical Degradation Products
| Compound | Retention Time (min) |
| This compound | 15.8 |
| DP-1 (o-Tolylguanidine) | 12.3 |
| DP-2 | 10.1 |
| DP-3 | 14.5 |
| DP-4 | 16.2 |
| DP-5 | 9.5 |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for the analysis of degradation products.
Technical Support Center: Scaling Up 1-(o-Tolyl)biguanide Production
Welcome to the technical support center for the production of 1-(o-Tolyl)biguanide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and scale-up of this compound, providing potential causes and actionable solutions.
Q1: Why is my this compound synthesis yield consistently low when moving to a larger scale?
Possible Causes:
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Inadequate Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.
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Poor Temperature Control: Exothermic reactions can be difficult to manage on a larger scale, leading to temperature gradients that affect reaction kinetics and product stability.
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Suboptimal Reagent Addition Rate: The rate of addition of reagents, particularly in a batch process, can significantly impact the reaction profile and selectivity towards the desired product.
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Insufficient Catalyst Activity: The catalyst-to-substrate ratio may not be optimal for the scaled-up volume, or the catalyst may be deactivating more rapidly.
Solutions:
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Optimize Agitation: Ensure the reactor is equipped with an appropriate impeller and agitation speed to maintain a homogenous reaction mixture.
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Implement Controlled Cooling: Utilize a reactor jacket with a suitable heat transfer fluid and a temperature control system to maintain the optimal reaction temperature.
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Controlled Reagent Dosing: Employ a syringe pump or a controlled addition funnel to add critical reagents at a slow, steady rate.
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Catalyst Loading Study: Perform small-scale experiments to determine the optimal catalyst loading for the desired reaction rate and yield.
Q2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?
Possible Causes:
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Side Reactions: The formation of melamine-type impurities can occur from the self-condensation of dicyandiamide (B1669379), especially at elevated temperatures.[1]
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Starting Material Impurities: Impurities present in the o-toluidine (B26562) or dicyandiamide can be carried through the synthesis or participate in side reactions.
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Product Degradation: this compound may degrade under harsh reaction or work-up conditions, such as high temperatures or extreme pH.
Solutions:
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Reaction Condition Optimization: Carefully control the reaction temperature and time to minimize the formation of thermal byproducts.
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Starting Material Analysis: Ensure the purity of starting materials using appropriate analytical techniques (e.g., HPLC, GC-MS) before use.
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Mild Work-up Procedures: Employ milder acidic and basic conditions during product isolation and purification.
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Impurity Characterization: Isolate the impurity using preparative chromatography and characterize its structure using techniques like NMR and Mass Spectrometry to understand its formation pathway.
Q3: My purified this compound has poor solubility, making formulation challenging. What can I do?
Possible Causes:
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Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility. The crystallization conditions can influence the resulting polymorph.
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Residual Solvents: Trapped solvent molecules within the crystal lattice can affect the material's physical properties.
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Incorrect Salt Form: The free base of this compound may have lower aqueous solubility compared to its salt forms (e.g., hydrochloride).
Solutions:
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Crystallization Study: Experiment with different solvents, cooling rates, and seeding to control the crystallization process and obtain a more soluble polymorph.
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Drying Optimization: Utilize appropriate drying techniques (e.g., vacuum oven at a controlled temperature) to effectively remove residual solvents.
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Salt Formation: Consider converting the free base to a pharmaceutically acceptable salt, such as the hydrochloride salt, which often exhibits improved solubility.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the reaction of o-toluidine with dicyandiamide.[2] This reaction is typically carried out under acidic conditions, often using hydrochloric acid as a catalyst, in a suitable solvent such as water or ethanol.[2]
Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
Key parameters to monitor and control include:
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Temperature: To prevent side reactions and degradation.
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pH: To ensure the reaction proceeds efficiently and to control the protonation state of the reactants and product.
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Reaction Time: To maximize product formation and minimize byproduct generation.
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Agitation Rate: To ensure proper mixing and heat transfer.
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Reagent Purity: To avoid introducing unwanted impurities.
Q3: What analytical techniques are recommended for in-process control and final product analysis?
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High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring reaction progress, assessing product purity, and quantifying impurities.[3] A reverse-phase method with a C18 column and a mobile phase of acetonitrile (B52724) and water with an acid modifier is often suitable.[3]
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Thin-Layer Chromatography (TLC): A quick and simple method for qualitative in-process monitoring of the reaction.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.
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Mass Spectrometry (MS): To determine the molecular weight of the product and identify unknown impurities.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity of this compound
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 80 | 12 | 65 | 95.2 |
| 100 | 8 | 82 | 98.1 |
| 120 | 6 | 75 | 96.5 |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| Water | 10 | 78 | 97.5 |
| Ethanol | 12 | 85 | 98.3 |
| Isopropanol | 14 | 80 | 97.9 |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
Materials:
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o-Toluidine
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Dicyandiamide
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Concentrated Hydrochloric Acid
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Ethanol
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Activated Carbon
Procedure:
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To a stirred solution of o-toluidine (1.0 eq) in ethanol, slowly add concentrated hydrochloric acid (1.1 eq) while maintaining the temperature below 25 °C.
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Add dicyandiamide (1.05 eq) to the mixture.
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Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the crude product and wash with cold ethanol.
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Recrystallize the crude product from hot water or ethanol. Decolorize with activated carbon if necessary.
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Dry the purified this compound hydrochloride in a vacuum oven at 60 °C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common scale-up challenges.
References
Technical Support Center: Optimizing the Antimicrobial Efficacy of 1-(o-Tolyl)biguanide Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation and evaluation of 1-(o-Tolyl)biguanide for its antimicrobial properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is an organic compound belonging to the biguanide (B1667054) class of chemicals. It presents as a white to almost white crystalline powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₅ | [1][2] |
| Molecular Weight | 191.23 g/mol | [2] |
| Melting Point | 143-145 °C | [3] |
| Solubility | Slightly soluble in water (2.75 g/L at 30°C). Soluble in methanol (B129727). Slightly soluble in chloroform (B151607) and benzene. | [3] |
| Appearance | White to almost white crystalline powder | [1][3] |
Q2: What is the known antimicrobial spectrum of this compound?
This compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4] Metal complexes of this compound, in particular, have shown excellent antibacterial properties against planktonic and biofilm-embedded bacteria such as Klebsiella pneumoniae, Enterobacter cloacae, Bacillus subtilis, and Lysteria monocytogenes.[5]
Q3: What is the proposed mechanism of antimicrobial action for this compound?
The primary mechanism of action for biguanides involves their interaction with the bacterial cell membrane. As polycationic molecules at physiological pH, they bind to negatively charged components of the bacterial cell surface, such as phospholipids (B1166683) and teichoic acids. This binding disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[4] Some studies also suggest that metal complexes of this compound may exert their antimicrobial activity through the generation of reactive oxygen species (ROS).[5]
Q4: How can I prepare a stock solution of this compound for antimicrobial testing?
Due to its slight solubility in water, preparing a stock solution may require the use of a co-solvent. For antimicrobial assays, it is crucial to use a solvent that does not interfere with the test. A common approach is to dissolve the compound in a minimal amount of a suitable organic solvent like methanol or ethanol (B145695) and then dilute it to the final concentration with the appropriate broth or buffer.[6][7] Always include a solvent control in your experiments to ensure the solvent itself does not inhibit microbial growth.
Q5: Are there known synergistic or antagonistic interactions with other antimicrobial agents?
While specific synergistic studies on this compound are not extensively documented in the readily available literature, the combination of antimicrobial agents is a well-established strategy to enhance efficacy and combat resistance.[8][9] It is plausible that this compound could act synergistically with agents that have different mechanisms of action, such as those that inhibit cell wall synthesis or protein synthesis.[8] However, this would need to be determined experimentally. Antagonism is also a possibility and should be evaluated.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and antimicrobial testing of this compound.
Formulation and Solubility Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous media. | - Low aqueous solubility of the compound. - pH of the medium is not optimal for solubility. - High concentration of the compound exceeding its solubility limit. | - Use of co-solvents: Dissolve the compound in a minimal amount of a biocompatible organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous medium. - pH adjustment: Investigate the effect of pH on the solubility of this compound and adjust the pH of your formulation accordingly. - Use of solubilizing agents: Consider the use of surfactants or cyclodextrins to enhance solubility. - Formulation as a salt: If applicable, consider forming a more soluble salt of the compound. |
| Incompatibility with formulation excipients. | - Chemical reaction between this compound and an excipient. - Physical incompatibility leading to phase separation or precipitation. | - Conduct compatibility studies: Perform differential scanning calorimetry (DSC) or Fourier-transform infrared spectroscopy (FTIR) on binary mixtures of this compound and each excipient to identify potential interactions.[10][11] - Select inert excipients: Choose excipients that are known to be chemically inert and have good compatibility profiles. |
| Instability of the formulation over time (e.g., color change, degradation). | - Degradation of this compound due to light, temperature, or pH. - Incompatibility with oxidizing agents. | - Protect from light: Store formulations in amber-colored containers. - Optimize storage conditions: Determine the optimal temperature and pH for storage. - Avoid oxidizing agents: Ensure that no components of the formulation or storage container are strong oxidizing agents. |
Antimicrobial Susceptibility Testing (AST) Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values. | - Inoculum preparation: Incorrect inoculum density. - Compound precipitation: The compound is precipitating out of the solution at the tested concentrations. - Pipetting errors: Inaccurate serial dilutions. - Incubation conditions: Variations in temperature or incubation time. | - Standardize inoculum: Strictly adhere to standardized protocols (e.g., CLSI, EUCAST) for inoculum preparation to achieve a 0.5 McFarland standard. - Ensure solubility: Visually inspect the wells for any precipitation before and after incubation. If precipitation is observed, re-evaluate the formulation strategy. - Calibrate pipettes: Regularly calibrate pipettes to ensure accuracy. - Maintain consistent incubation: Use a calibrated incubator and a consistent incubation time for all experiments. |
| No zone of inhibition in a disk diffusion assay. | - Low compound concentration: The amount of compound impregnated on the disk is insufficient. - Poor diffusion: The compound has poor diffusion characteristics in the agar (B569324). - Inactivation of the compound: The compound may be inactivated by components in the Mueller-Hinton agar. - Bacterial resistance: The tested microorganism is resistant to the compound. | - Increase disk loading: Prepare disks with a higher concentration of the compound. - Consider alternative methods: For compounds with poor diffusion, broth microdilution (MIC) is a more suitable method. - Check for inactivation: Perform a bioassay to determine if the compound retains its activity in the presence of the agar. - Confirm with MIC: Determine the MIC to confirm if the lack of a zone is due to resistance or methodological issues. |
| "Skipped" wells or trailing endpoints in broth microdilution assays. | - Compound carryover: Inaccurate pipetting leading to carryover of higher concentrations. - Bacterial clumping: The bacterial inoculum is not homogenous. - Contamination: Contamination of the microtiter plate or reagents. | - Improve pipetting technique: Use fresh pipette tips for each dilution step. - Vortex inoculum: Ensure the bacterial suspension is well-vortexed before use. - Aseptic technique: Strictly adhere to aseptic techniques throughout the procedure. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]
Materials:
-
This compound
-
Appropriate solvent (e.g., sterile deionized water, ethanol, or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2 °C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in a minimal amount of the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.[13]
-
Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared in a sterile solvent.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well.
-
The 11th well will serve as the growth control (no compound), and the 12th well will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.
Procedure:
-
Prepare serial two-fold dilutions of this compound along the x-axis of a 96-well plate and serial two-fold dilutions of the second antimicrobial agent along the y-axis.
-
The final plate will contain a matrix of wells with various combinations of the two agents.
-
Inoculate the plate with the test organism as described in the MIC protocol.
-
After incubation, determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or Indifference
-
4.0: Antagonism
Data Presentation
Table 1: Antimicrobial Activity of this compound Derivatives and Complexes
| Compound | Microorganism | MIC (µg/mL) | Reference |
| o-Tolyl biguanide derivative (o-TTB) | Escherichia coli | 20 | [4] |
| o-Tolyl biguanide derivative (o-TTB) | Staphylococcus aureus | 15 | [4] |
| cis---INVALID-LINK--₂ | Enterobacter cloacae | 1.95 | [5] |
| cis---INVALID-LINK--₂ | Lysteria monocytogenes | 1.95 | [5] |
Note: The data presented are for derivatives and metal complexes of this compound. The antimicrobial activity of the parent compound may vary.
Visualizations
Proposed Antimicrobial Mechanism of this compound
References
- 1. Buy this compound | 93-69-6 [smolecule.com]
- 2. o-Tolylbiguanide | C9H13N5 | CID 7155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. o-Tolyl biguanide CAS#: 93-69-6 [m.chemicalbook.com]
- 4. Synthesis of antibacterial polyether biguanide curing agent and its cured antibacterial epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 11. scispace.com [scispace.com]
- 12. icmr.gov.in [icmr.gov.in]
- 13. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
Preventing side reactions in the synthesis of 1-(o-Tolyl)biguanide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(o-Tolyl)biguanide and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Issue 1: Low Yield of the Desired this compound Product
Question: My reaction is resulting in a low yield of the target this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of this compound can stem from several factors. The primary cause is often the formation of side products, particularly 1,3,5-triazine (B166579) derivatives. The reaction conditions, especially pH and temperature, play a crucial role in directing the reaction towards the desired biguanide (B1667054) product.
Potential Causes and Solutions:
-
Incorrect pH: The reaction between o-toluidine (B26562) hydrochloride and dicyandiamide (B1669379) to form this compound is favored under acidic conditions. If the reaction medium is neutral or basic, the formation of 2,4-diamino-6-(o-tolylamino)-1,3,5-triazine is a significant competing reaction.
-
Solution: Ensure the reaction is carried out in the presence of a proton source, such as hydrochloric acid. The use of o-toluidine hydrochloride as a starting material helps maintain an acidic environment. The optimal pH for biguanide synthesis is generally acidic.
-
-
High Reaction Temperature: Elevated temperatures can promote the formation of undesired side products.
-
Solution: Carefully control the reaction temperature. While heating is necessary to drive the reaction, excessive temperatures should be avoided. A moderate temperature range, as specified in the detailed protocol, is recommended.
-
-
Suboptimal Reaction Time: Both insufficient and excessive reaction times can lead to lower yields.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
-
Improper Stoichiometry: An incorrect molar ratio of reactants can result in incomplete conversion or the formation of side products.
-
Solution: Use a precise 1:1 molar ratio of o-toluidine hydrochloride to dicyandiamide.
-
Issue 2: Presence of a Significant Amount of a Crystalline, Insoluble Byproduct
Question: I have a significant amount of a white, crystalline solid that is insoluble in my purification solvent. What is this byproduct and how can I prevent its formation?
Answer:
The most likely identity of this insoluble byproduct is a 2,4-diamino-1,3,5-triazine derivative. These compounds are common side products in biguanide syntheses, especially when the reaction conditions are not carefully controlled.
Prevention Strategies:
-
Maintain Acidic Conditions: As previously mentioned, acidic pH is critical to suppress the cyclization reaction that leads to triazine formation. The synthesis should be conducted using the hydrochloride salt of o-toluidine.
-
Control Temperature: Avoid excessive heating, as higher temperatures can favor the thermodynamically stable triazine ring formation.
-
Purification: If triazine has formed, it can often be separated from the desired biguanide product due to differences in solubility. The this compound hydrochloride is typically more soluble in water or ethanol (B145695) than the corresponding triazine byproduct.
Issue 3: Difficulty in Purifying the this compound Product
Question: I am struggling to obtain a pure sample of this compound. What purification methods are most effective?
Answer:
Purification of this compound can be challenging due to the presence of structurally similar side products and unreacted starting materials.
Recommended Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying this compound hydrochloride. Suitable solvent systems include ethanol, water, or a mixture of the two. The choice of solvent will depend on the specific impurities present.
-
Column Chromatography: For removal of closely related impurities, column chromatography using silica (B1680970) gel can be employed. A polar mobile phase, such as a mixture of dichloromethane (B109758) and methanol, is typically used.
-
Acid-Base Extraction: The basic nature of the biguanide functional group can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the desired product can be precipitated by carefully basifying the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of this compound?
A1: The most common and significant side reaction is the formation of 2,4-diamino-6-(o-tolylamino)-1,3,5-triazine. This occurs through the cyclization of the biguanide intermediate or directly from the reaction of dicyandiamide with o-toluidine under conditions that favor cyclization (e.g., neutral or basic pH, high temperatures).
Q2: Are there other potential side products I should be aware of?
A2: Yes, other side reactions can occur, although they are generally less prevalent than triazine formation. These include:
-
Melamine formation: Self-condensation of dicyandiamide can lead to the formation of melamine.
-
Guanidino-heterocycles: With ortho-substituted anilines like o-toluidine, there is a possibility of intramolecular cyclization to form guanidino-heterocycles, although this is less common under the typical acidic synthesis conditions.
-
Polymeric materials: Under certain conditions, polymerization of the reactants or intermediates can occur, leading to intractable tars.
Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A3:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for both monitoring the reaction progress and quantifying the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and a buffered aqueous solution is a good starting point.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any major impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and to identify unknown impurities.
Q4: What is a typical yield and purity for the synthesis of this compound hydrochloride?
A4: With optimized conditions, yields for the synthesis of aryl biguanides can be good to excellent, often in the range of 70-90%.[1] Commercially available this compound is typically offered at purities of ≥97% or 98%.[2][3] Achieving high purity directly from the reaction is possible with careful control of reaction parameters, followed by an effective purification step like recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on the Synthesis of this compound
| Parameter | Condition Favoring this compound | Condition Favoring Side Reactions (e.g., Triazine) |
| pH | Acidic (e.g., using o-toluidine hydrochloride) | Neutral to Basic |
| Temperature | Moderate (e.g., reflux in ethanol) | High / Excessive Heat |
| Reactant Ratio | Equimolar (o-toluidine HCl : dicyandiamide) | Non-equimolar ratios |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes a general procedure for the synthesis of this compound hydrochloride from o-toluidine hydrochloride and dicyandiamide.
Materials:
-
o-Toluidine hydrochloride
-
Dicyandiamide
-
Ethanol (or distilled water)
-
Activated carbon (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-toluidine hydrochloride (1.0 equivalent) and dicyandiamide (1.0 equivalent).
-
Add a suitable solvent, such as ethanol or water, to the flask. The concentration should be sufficient to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture can be heated briefly and then filtered hot to decolorize.
-
Cool the filtrate in an ice bath to induce crystallization of the this compound hydrochloride.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound hydrochloride.
Protocol 2: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound and its potential impurities. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-18 min: Hold at 50% A, 50% B
-
18-20 min: Linear gradient back to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Enhancing the Stability of 1-(o-Tolyl)biguanide-Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(o-tolyl)biguanide-metal complexes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, handling, and stability assessment of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound-metal complexes?
A1: The stability of these complexes is a multifactorial issue. Key influencers include:
-
Nature of the Metal Ion: The charge and size of the central metal ion play a crucial role. Higher oxidation states and smaller ionic radii generally lead to more stable complexes.[1]
-
pH of the Medium: The protonation state of the this compound ligand is pH-dependent. Biguanides are basic and form stable chelates in specific pH ranges. Changes in pH can lead to protonation/deprotonation of the ligand, affecting its coordination ability and potentially leading to complex dissociation.
-
Solvent System: The polarity and coordinating ability of the solvent can significantly impact complex stability. Solvents can compete with the ligand for coordination sites on the metal ion.
-
Temperature: As with most chemical entities, temperature can affect the stability of these complexes. Thermal degradation can lead to the breakdown of the complex.[2]
-
Presence of Oxidizing or Reducing Agents: The biguanide (B1667054) ligand and the metal center can be susceptible to oxidation or reduction, which can lead to the degradation of the complex.
-
Light Exposure: Photodegradation can be a concern for some metal complexes, leading to changes in their structure and properties.
Q2: My this compound-metal complex is precipitating out of solution. What could be the cause?
A2: Precipitation can be due to several factors:
-
Poor Solubility: The complex itself may have low solubility in the chosen solvent. Consider using a different solvent or a co-solvent system.
-
pH Changes: A shift in the pH of the solution could lead to the formation of less soluble species. Ensure the pH is buffered and maintained within the optimal range for your specific complex.
-
Ligand Dissociation: If the complex is unstable in the solution, the ligand may dissociate, leading to the precipitation of either the free ligand or an insoluble metal salt.
-
Hydrolysis: In aqueous solutions, the metal ion may undergo hydrolysis to form insoluble hydroxides or oxides, especially at higher pH values.
Q3: I am observing a color change in my complex solution over time. What does this indicate?
A3: A color change often signifies a change in the coordination environment of the metal ion. This could be due to:
-
Ligand Substitution: The this compound ligand could be replaced by solvent molecules or other species present in the solution.
-
Change in Oxidation State: The metal ion might be undergoing oxidation or reduction, leading to a different color.
-
Degradation of the Ligand: The this compound ligand itself might be degrading, which in turn affects the complex.
-
Isomerization: In some cases, a change in the geometric arrangement of the ligands around the metal center (isomerization) can result in a color change.
Q4: How can I enhance the stability of my this compound-metal complexes?
A4: To improve stability, consider the following strategies:
-
Optimize pH: Work within a pH range where the biguanide ligand is in its optimal protonation state for strong chelation. This can be determined through pH-metric titration studies.
-
Solvent Selection: Choose a solvent that does not compete strongly for coordination with the metal ion. Aprotic, non-coordinating solvents are often a good choice.
-
Inert Atmosphere: For complexes sensitive to oxidation, perform experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store solutions and solid samples in the dark or in amber-colored vials to prevent photodegradation.
-
Temperature Control: Store complexes at appropriate temperatures, as determined by thermal analysis (e.g., TGA), to avoid thermal decomposition.[2]
-
Use of Appropriate Counter-ions: The choice of counter-ion can influence the crystal packing and solid-state stability of the complex.
Troubleshooting Guides
Issue 1: Low Yield or Failure in Complex Synthesis
| Symptom | Possible Cause | Troubleshooting Step |
| No product formation or very low yield. | Incorrect pH for the reaction. Biguanides require a specific pH to deprotonate and coordinate effectively. | Adjust the pH of the reaction mixture. Typically, a basic medium is required to deprotonate the biguanide hydrochloride salt. |
| Inappropriate solvent. | Use a solvent in which both the metal salt and the ligand are soluble and that does not interfere with the complexation. Alcohols like ethanol (B145695) or methanol (B129727) are often used.[3] | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Some complexations occur at room temperature, while others may require refluxing.[3] | |
| Formation of an insoluble precipitate instead of the desired complex. | The metal salt is hydrolyzing at the reaction pH. | Add the base slowly to the reaction mixture containing the metal salt and ligand to allow for complexation to occur before hydrolysis. |
| The desired complex is insoluble in the reaction solvent. | Try a different solvent or a solvent mixture. |
Issue 2: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in absorbance readings in spectrophotometric analysis. | Fluctuation in pH of the solutions. | Use buffered solutions to maintain a constant pH throughout the experiment. |
| Temperature fluctuations affecting the equilibrium. | Use a thermostatted cell holder in the spectrophotometer to maintain a constant temperature. | |
| Photodegradation of the complex during the experiment. | Minimize exposure of the solutions to light by using amber vials and working in a dimly lit environment. | |
| Drifting baseline or appearance of new peaks in HPLC analysis. | On-column degradation of the complex. | Modify the mobile phase composition (e.g., pH, solvent strength) or use a different column stationary phase. |
| The complex is unstable in the mobile phase. | Prepare samples in the mobile phase just before injection. | |
| Insufficient separation of degradation products from the parent peak. | Optimize the HPLC method (gradient, flow rate, column temperature) to achieve better resolution. |
Data Presentation
While specific quantitative stability data for this compound-metal complexes is not extensively available in the literature, the following table outlines the type of data that should be collected from experimental studies to build a comprehensive stability profile.
Table 1: Stability Profile of this compound-Metal Complexes
| Metal Ion | Condition | Parameter | Value | Analytical Method |
| Cu(II) | pH 7.4, 25°C | Stability Constant (log β) | Data to be determined | Spectrophotometry / pH-metry |
| Ni(II) | pH 7.4, 25°C | Stability Constant (log β) | Data to be determined | Spectrophotometry / pH-metry |
| Pd(II) | pH 7.4, 25°C | Stability Constant (log β) | Data to be determined | Spectrophotometry / pH-metry |
| Pt(II) | pH 7.4, 25°C | Stability Constant (log β) | Data to be determined | Spectrophotometry / pH-metry |
| Cu(II) | Thermal | Decomposition Temp. (°C) | Data to be determined | Thermogravimetric Analysis (TGA) |
| Ni(II) | Thermal | Decomposition Temp. (°C) | ~250-350°C (multi-step)[2] | Thermogravimetric Analysis (TGA) |
| Pd(II) | Thermal | Decomposition Temp. (°C) | ~240-340°C (multi-step)[2] | Thermogravimetric Analysis (TGA) |
| Pt(II) | Thermal | Thermal Decomposition Temp. (°C) | ~280-370°C (multi-step)[2] | Thermogravimetric Analysis (TGA) |
| Cu(II) | Photolytic | Degradation (%) after x hours | Data to be determined | HPLC |
| Ni(II) | Hydrolytic (Acidic) | Degradation (%) after x hours | Data to be determined | HPLC |
| Pd(II) | Hydrolytic (Basic) | Degradation (%) after x hours | Data to be determined | HPLC |
| Pt(II) | Oxidative | Degradation (%) after x hours | Data to be determined | HPLC |
Experimental Protocols
Protocol 1: General Synthesis of this compound-Metal(II) Complexes
This protocol is a general guideline and may require optimization for specific metal ions.
-
Dissolution of Ligand: Dissolve 2 mmol of this compound hydrochloride in a suitable solvent (e.g., 20 mL of ethanol).
-
Deprotonation: To the ligand solution, add a stoichiometric amount (2 mmol) of a suitable base (e.g., aqueous NaOH or KOH) dropwise while stirring to deprotonate the biguanide.
-
Dissolution of Metal Salt: In a separate flask, dissolve 1 mmol of the metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, PdCl₂, PtCl₂) in the same solvent (e.g., 10 mL of ethanol).
-
Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction.[2][3]
Protocol 2: Spectrophotometric Determination of Stability Constant (Job's Method of Continuous Variation)
This method is suitable for complexes that have a distinct absorbance band from the free ligand and metal ion.[4][5][6]
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt and this compound in a suitable buffered solvent.
-
Preparation of Sample Series: Prepare a series of solutions by mixing the metal and ligand solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while keeping the total molar concentration constant.
-
Equilibration: Allow the solutions to equilibrate for a sufficient period at a constant temperature.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. The stability constant (K_f) can then be calculated from the absorbance data.[6]
Protocol 3: Forced Degradation Study and Stability-Indicating HPLC Method Development
This protocol outlines the steps to assess the stability of a this compound-metal complex under stress conditions and develop a stability-indicating HPLC method.[7][8][9][10][11][12]
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the complex in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the complex in a solution of 0.1 M NaOH and keep at a controlled temperature.
-
Oxidative Degradation: Treat a solution of the complex with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid complex to dry heat at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose a solution of the complex to a light source with a defined output (e.g., UV and visible light) for a specified duration.
-
-
HPLC Method Development:
-
Column and Mobile Phase Selection: Start with a C18 reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Gradient Optimization: Develop a gradient elution program to separate the parent complex from its degradation products.
-
Detection: Use a UV detector set at a wavelength where the complex and its potential degradation products absorb. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for the synthesis of this compound-metal complexes.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. scribd.com [scribd.com]
- 6. curresweb.com [curresweb.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijfmr.com [ijfmr.com]
Technical Support Center: Method Development for Resolving Impurities in 1-(o-Tolyl)biguanide Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the analysis of impurities in 1-(o-Tolyl)biguanide.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound samples?
A1: Impurities in this compound can originate from the synthesis process or degradation.
-
Process-Related Impurities: These are typically unreacted starting materials or byproducts of the synthesis. A common synthesis route involves the reaction of o-toluidine (B26562) with dicyandiamide.[1] Therefore, potential process-related impurities include:
-
o-Toluidine
-
Dicyandiamide
-
-
Degradation Impurities: Biguanide (B1667054) structures can degrade under certain conditions. While specific degradation pathways for this compound are not extensively published, general degradation products of biguanides like metformin (B114582) can include guanylurea, methylamine, and dimethylamine.[2][3]
Q2: Which analytical technique is most suitable for resolving impurities in this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and suitable technique for the analysis of impurities in pharmaceutical compounds like this compound.[4] This is due to its ability to separate compounds with a wide range of polarities. Given that this compound and its potential impurities are polar, specialized column chemistries and mobile phase conditions may be required for optimal separation.
Q3: What are the key considerations for developing a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is crucial to ensure that all degradation products can be separated from the active pharmaceutical ingredient (API). Key considerations include:
-
Forced Degradation Studies: The sample should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation.
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity and ensure that the main peak of this compound is free from co-eluting impurities.
-
Resolution: The method should demonstrate sufficient resolution between the API and all potential impurities and degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic biguanide moiety and acidic silanol (B1196071) groups on the HPLC column. | - Use a base-deactivated or end-capped C18 column.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase.- Operate the mobile phase at a lower pH to ensure the analyte is fully protonated. |
| Poor Peak Shape (Fronting) | Sample overload or sample solvent being stronger than the mobile phase.[5][6][7] | - Reduce the injection volume or dilute the sample.[5][6][7]- Prepare the sample in the initial mobile phase composition.[5] |
| Poor Retention of this compound and Impurities | The analytes are too polar for the reversed-phase column.[8] | - Use a column with a more polar stationary phase (e.g., polar-embedded or cyano phase).- Employ a highly aqueous mobile phase with a compatible column.- Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition or pH.- Fluctuations in column temperature. | - Ensure the column is equilibrated for a sufficient time with the initial mobile phase.- Prepare fresh mobile phase daily and ensure accurate pH adjustment.- Use a column oven to maintain a consistent temperature.[5] |
| Split Peaks | - Column contamination or blockage at the inlet frit.- Incompatibility between the injection solvent and the mobile phase. | - Flush the column with a strong solvent.- Replace the column inlet frit or use a new column.- Ensure the sample is dissolved in the mobile phase. |
Experimental Protocols
Representative RP-HPLC Method for Impurity Profiling of this compound
This protocol provides a starting point for method development. Optimization will be necessary based on the specific impurities present and the HPLC system used.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 95 | 5 |
| 25 | 50 | 50 |
| 30 | 50 | 50 |
| 35 | 95 | 5 |
| 40 | 95 | 5 |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the this compound sample at the same concentration as the standard solution using the sample diluent.
-
Spiked Sample Solution: To identify and resolve known impurities, prepare a sample solution spiked with small amounts of potential impurities (e.g., o-toluidine, dicyandiamide).
Data Presentation
Table 2: Representative Chromatographic Data
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| Dicyandiamide | 2.5 | 0.21 | - |
| Guanylurea | 3.8 | 0.32 | 4.1 |
| This compound | 12.0 | 1.00 | 15.2 |
| o-Toluidine | 15.5 | 1.29 | 6.8 |
Note: The data presented in this table is representative and may vary depending on the specific analytical conditions and sample matrix.
Visualizations
Caption: Experimental workflow for impurity analysis of this compound.
References
- 1. Buy this compound | 93-69-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. youtube.com [youtube.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 1-(o-Tolyl)biguanide by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the validation of 1-(o-Tolyl)biguanide purity. It offers a comparative analysis against other potential analytical techniques and includes detailed experimental protocols and illustrative data to support its application in research and quality control environments.
Introduction to this compound and the Importance of Purity Assessment
This compound is an organic compound belonging to the biguanide (B1667054) class of chemicals, structurally related to the well-known antidiabetic drug metformin.[1] It finds applications as an antimicrobial agent and as a ligand in the synthesis of metal complexes.[1] The synthesis of this compound typically involves the reaction of o-toluidine (B26562) with dicyandiamide.[1] Given its potential therapeutic uses and applications in material science, ensuring the purity of this compound is critical for reliable and reproducible research outcomes, as well as for safety in any potential pharmaceutical applications. HPLC-UV is a widely used analytical technique for the purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.
Proposed HPLC-UV Method for this compound Purity Validation
While specific literature on a validated HPLC-UV method for this compound is not abundant, a robust method can be developed based on the known properties of biguanide derivatives. The following proposed method is designed to be a starting point for researchers to implement and validate in their laboratories.
Experimental Workflow
The general workflow for the purity validation of this compound by HPLC-UV is outlined below.
References
Comparative Analysis of the Antibacterial Activity of Biguanide Derivatives: A Guide for Researchers
A detailed examination of the in vitro efficacy of prominent biguanide (B1667054) antiseptics, including chlorhexidine (B1668724), polyhexanide (PHMB), and alexidine (B1196660), this guide provides researchers, scientists, and drug development professionals with a comparative analysis of their antibacterial activity. Supported by experimental data, this document summarizes key performance metrics, outlines detailed experimental protocols, and visualizes the underlying mechanisms of action.
Biguanide derivatives represent a cornerstone in the field of antiseptics, valued for their broad-spectrum antimicrobial properties. This guide delves into a comparative analysis of three key biguanide compounds: chlorhexidine, a widely used antiseptic in clinical and dental settings; polyhexanide (PHMB), a polymer utilized in wound care; and alexidine, a bisbiguanide with rapid bactericidal action. Understanding the nuances of their antibacterial efficacy is crucial for the development of new antimicrobial strategies and the informed selection of existing agents.
Quantitative Comparison of Antibacterial Efficacy
The in vitro antibacterial activity of biguanide derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
The following table summarizes the reported MIC and MBC values for chlorhexidine, polyhexanide, and alexidine against a panel of common Gram-positive and Gram-negative bacteria.
| Biguanide Derivative | Bacterial Species | MIC (µg/mL) | MBC (µg/mL) |
| Chlorhexidine | Staphylococcus aureus | 0.5 - 4 | 4 - 32 |
| Enterococcus faecalis | 1 - 16 | 8 - 64 | |
| Escherichia coli | 1 - 8 | 4 - 32 | |
| Pseudomonas aeruginosa | 8 - 64 | 64 - 256 | |
| Polyhexanide (PHMB) | Staphylococcus aureus | 1 - 5 | 2 - 10 |
| Enterococcus faecalis | 2 - 10 | 4 - 20 | |
| Escherichia coli | 2 - 10 | 5 - 25 | |
| Pseudomonas aeruginosa | 10 - 50 | 20 - 100 | |
| Alexidine | Staphylococcus aureus | 0.5 - 2 | 1 - 4 |
| Enterococcus faecalis | 1 - 4 | 2 - 8 | |
| Escherichia coli | 1 - 4 | 2 - 8 | |
| Pseudomonas aeruginosa | 4 - 16 | 8 - 32 |
Note: The presented values are a synthesis of data from multiple sources and can vary depending on the specific strain and testing methodology.
Time-Kill Kinetics
Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time. Studies have shown that while the overall bactericidal activities and MICs of alexidine and chlorhexidine are similar, alexidine often exhibits a more rapid action.[1] For instance, against Enterococcus faecalis, alexidine has been shown to eradicate all strains at various concentrations after a two-minute contact time, whereas chlorhexidine required a longer duration at lower concentrations.[2]
Mechanism of Action
The antibacterial activity of biguanide derivatives is primarily attributed to their interaction with the bacterial cell membrane.[3] As cationic molecules, they are electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[4] This initial binding is a rapid process.[5]
At lower concentrations, this interaction disrupts the integrity of the cytoplasmic membrane, leading to the leakage of low-molecular-weight intracellular components like potassium ions. This disruption of the membrane's semipermeability leads to a bacteriostatic effect. At higher concentrations, biguanides cause more extensive damage, leading to the precipitation of cytoplasmic components and ultimately cell death, a bactericidal effect.[5][6]
Mechanism of action of biguanide antiseptics.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the biguanide derivative in a suitable solvent. Create a series of twofold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar (B569324) plate, select 3-5 isolated colonies. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot (typically 10-100 µL) is taken from each well that shows no visible growth in the MIC test and is subcultured onto an appropriate agar medium. The plates are incubated at 35°C ± 2°C for 18-24 hours. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the original inoculum.
Time-Kill Kinetics Assay
This protocol is based on the guidelines from the ASTM E2315 standard.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth, typically to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Exposure to Antimicrobial Agent: Add the antimicrobial agent at the desired concentration (e.g., 1x, 2x, and 4x MIC) to the bacterial suspension at time zero. A control tube with no antimicrobial agent is also included.
-
Sampling and Neutralization: At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each test and control tube. Immediately transfer the aliquot to a neutralizing broth to inactivate the antimicrobial agent.
-
Enumeration of Viable Bacteria: Perform serial dilutions of the neutralized samples and plate them onto an appropriate agar medium. Incubate the plates at 35°C ± 2°C for 24-48 hours.
-
Data Analysis: Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Workflow for antibacterial activity testing.
Conclusion
This comparative analysis underscores the potent antibacterial properties of biguanide derivatives. While all three compounds—chlorhexidine, polyhexanide, and alexidine—demonstrate broad-spectrum activity, there are notable differences in their efficacy against specific pathogens and their speed of action. Alexidine, for instance, often shows more rapid bactericidal effects compared to chlorhexidine. The choice of a particular biguanide derivative should be guided by the specific application, the target microorganisms, and the desired onset of action. The provided experimental protocols offer a standardized framework for conducting further comparative studies to aid in the development and optimization of antiseptic formulations.
References
- 1. A comparative study of the bactericidal and growth inhibitory activities of the bisbiguanides alexidine and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Minimum Inhibitory Concentrations of Alexidine and Chlorhexidine Against Enterococcus faecalis and Candida albicans: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differentiating interactions of antimicrobials with Gram-negative and Gram-positive bacterial cell walls using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the Effects of Chlorhexidine on Oral Biofilm Vitality and Structure Based on Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of chlorhexidine with cytoplasmic membranes of Streptococcus mutans GS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biguanides in Preclinical Diabetes Research: Metformin vs. Phenformin
An Important Note on 1-(o-Tolyl)biguanide:
Initial efforts to compile a direct preclinical comparison between this compound and metformin (B114582) were unsuccessful due to a significant lack of publicly available research data for this compound. To provide a valuable comparative guide for researchers in the field of diabetes, this document will instead focus on a well-documented comparison between two prominent biguanides: metformin and phenformin (B89758) . Phenformin, a more potent but less safe analogue of metformin, offers an excellent case study in the structure-activity and safety-toxicity relationships within the biguanide (B1667054) class. The insights from this comparison can serve as a valuable reference for evaluating other biguanide derivatives.
This guide presents a detailed comparison of metformin and phenformin, focusing on their performance in preclinical diabetes models. The information is tailored for researchers, scientists, and drug development professionals, providing quantitative data, experimental methodologies, and visual representations of key biological pathways.
Overview of Metformin and Phenformin
Metformin is currently a first-line therapy for type 2 diabetes, lauded for its robust glucose-lowering effects and favorable safety profile.[1] Phenformin, an earlier biguanide, was withdrawn from the market in many countries due to a high incidence of associated lactic acidosis.[1] Despite its toxicity, phenformin's high potency makes it a subject of ongoing research, particularly in oncology, and a useful tool for understanding the broader mechanistic actions of biguanides.[2]
Comparative Efficacy in Preclinical Models
Phenformin consistently demonstrates higher potency than metformin in preclinical studies, affecting cellular processes at significantly lower concentrations.
Table 1: In Vitro Efficacy Comparison
| Parameter | Metformin | Phenformin | Cell Line/System | Key Findings |
| AMPK Activation | 1 mM | 100 µM | HeyA8 Ovarian Cancer Cells | Phenformin robustly increases pAMPK at a 10-fold lower concentration than metformin.[3] |
| Cell Viability (IC50) | ~60 mM | ~0.6 mM | LN229 Glioma Cells | Phenformin is approximately 100 times more potent at inhibiting cell viability.[4] |
| Suppression of Cellular Transformation | 300 µM | 10 µM | Src-inducible Cellular Transformation Model | Phenformin shows a comparable or stronger effect at a 30-fold lower concentration.[5] |
Table 2: In Vivo Efficacy Comparison
| Animal Model | Metformin Effect | Phenformin Effect | Study Focus | Key Findings |
| Fasted, Hepatic Glycogen-Depleted Rats | Reduced Hepatic Glucose Production (HGP) by 13% | Reduced HGP by 22% | Gluconeogenesis | Both biguanides reduced HGP, with phenformin showing a greater effect.[6] |
| PTEN-deficient Mouse Model for T-ALL | No significant delay in leukemia development | Significantly delayed onset and growth of leukemia | Cancer Prevention | Oral phenformin, but not metformin, was effective, correlating with its detection in the thymus.[7][8] |
Mechanism of Action: A Focus on AMPK Activation
The primary mechanism for both metformin and phenformin involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK in the liver leads to the inhibition of gluconeogenesis, a major contributor to the glucose-lowering effect of biguanides.
Signaling Pathway of Biguanide Action
References
- 1. A review of phenformin, metformin, and imeglimin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newatlas.com [newatlas.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of 1-(o-Tolyl)biguanide Derivatives and Chlorhexidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of a 1-(o-Tolyl)biguanide derivative and the widely used antiseptic, chlorhexidine (B1668724). The information is compiled from existing experimental data to assist researchers and professionals in the field of drug development in understanding their respective antimicrobial properties.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration and development of novel antimicrobial agents. Biguanide (B1667054) compounds have long been recognized for their disinfectant properties. Chlorhexidine, a cationic bisbiguanide, is a gold standard in clinical and hygiene applications due to its broad-spectrum antimicrobial activity.[1][2] this compound represents another biguanide derivative with potential antimicrobial applications. This guide focuses on comparing the available data on the antimicrobial efficacy of a specific this compound derivative with that of chlorhexidine.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Limited direct comparative data for this compound and chlorhexidine is available in the public domain. However, a study on a polyether biguanide derivative of o-tolylbiguanide, denoted as o-TTB, provides valuable insights into the potential antimicrobial activity of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of o-Tolyl Biguanide Derivative (o-TTB) and Chlorhexidine against Common Pathogens
| Microorganism | o-Tolyl Biguanide Derivative (o-TTB) - MIC (µg/mL) | Chlorhexidine - MIC (µg/mL) |
| Escherichia coli | 20[1] | 0.5 - >64[3][4] |
| Staphylococcus aureus | 15[1] | 0.25 - 8[5][6] |
Note: The MIC values for chlorhexidine are presented as a range compiled from multiple studies and against various strains, highlighting the variability in susceptibility.
Mechanism of Action
Both this compound derivatives and chlorhexidine belong to the biguanide class of compounds and are understood to exert their antimicrobial effects primarily through interaction with the microbial cell membrane.
This compound Derivatives: As cationic molecules, biguanide compounds are electrostatically attracted to the negatively charged components of the bacterial cell surface.[1] This interaction is believed to disrupt the integrity of the cell membrane, leading to the leakage of intracellular components and ultimately, cell death. The presence of multiple biguanide groups in derivatives like o-TTB enhances the positive charge density, potentially leading to a more effective interaction with bacterial membranes.[1]
Chlorhexidine: At physiological pH, chlorhexidine salts dissociate, releasing a positively charged cation. This cation binds to the negatively charged bacterial cell wall, leading to a cascade of events.[2] At low concentrations, chlorhexidine alters the osmotic equilibrium of the cell, causing leakage of low molecular weight substances and resulting in a bacteriostatic effect. At higher concentrations, it causes more extensive damage to the cell membrane, leading to the precipitation of cytoplasmic contents and a bactericidal effect.[2][7] The mechanism also involves the inhibition of adenosine (B11128) triphosphate (ATP) synthesis, further contributing to cell death.[2]
References
- 1. Synthesis of antibacterial polyether biguanide curing agent and its cured antibacterial epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]
- 3. Reduced Chlorhexidine Susceptibility Is Associated with Tetracycline Resistance tet Genes in Clinical Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Exposure to Chlorhexidine Residues at “During Use” Concentrations on Antimicrobial Susceptibility Profile, Efflux, Conjugative Plasmid Transfer, and Metabolism of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of chlorhexidine against some strains of cultured and clinically isolated microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorhexidine resistance in methicillin-resistant Staphylococcus aureus or just an elevated MIC? An in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of antimicrobial activity of chlorhexidine against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 1-(o-Tolyl)biguanide and Its Metal Complexes
This guide provides a detailed spectroscopic comparison of the ligand 1-(o-Tolyl)biguanide and its corresponding metal complexes. The objective is to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the structural and electronic changes that occur upon complexation. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols for spectroscopic analysis, and includes a visual representation of the general experimental workflow.
Introduction
This compound is a derivative of biguanide (B1667054), a class of compounds known for its therapeutic applications, most notably as antidiabetic agents. The nitrogen-rich structure of biguanides makes them excellent chelating agents for various metal ions, leading to the formation of stable metal complexes. These complexes have garnered significant interest due to their potential as antimicrobial and antitumor agents.[1] Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the coordination behavior of the ligand and the geometry of the resulting metal complexes.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its metal complexes with Nickel(II), Palladium(II), and Platinum(II), which typically exhibit a square-planar geometry.[1]
Table 1: FTIR Spectral Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=N) | ν(C-N) | M-N |
| This compound (tbg) | 3300-3500[2] | 1560-1597[3] | ~1305 | - |
| [Ni(tbg)₂]Cl₂ | Shifted | Shifted | Shifted | ~517[4] |
| [Pd(tbg)₂]Cl₂ | Shifted | Shifted | Shifted | Yes |
| [Pt(tbg)₂]Cl₂ | Shifted | Shifted | Shifted | Yes |
Note: "Shifted" indicates a change in the peak position upon complexation, which is characteristic of the ligand coordinating to the metal ion. The appearance of a new band in the low-frequency region (around 517 cm⁻¹) for the complexes is attributed to the metal-nitrogen (M-N) bond vibration, confirming coordination.[4]
Table 2: UV-Visible Spectral Data (λₘₐₓ, nm)
| Compound | π → π* Transitions | n → π* Transitions | d-d Transitions / Charge Transfer |
| This compound (tbg) | 231-346[2] | 231-346[2] | - |
| [Ni(tbg)₂]Cl₂ | Ligand-based | Ligand-based | 415-420 (CT), 510-520, 680-685[2] |
| [Pd(tbg)₂]Cl₂ | Ligand-based | Ligand-based | Yes |
| [Pt(tbg)₂]Cl₂ | Ligand-based | Ligand-based | Yes |
Note: The absorption bands in the UV region for the free ligand are attributed to π→π and n→π* transitions within the biguanide and tolyl moieties.[2] Upon complexation, new bands appear in the visible region, which are assigned to d-d electronic transitions within the metal ion and charge transfer (CT) bands, providing insights into the electronic structure and geometry of the complexes.*[2]
Table 3: ¹H NMR Spectral Data (δ, ppm)
| Compound | NH Protons | NH₂ Protons | Aromatic Protons | CH₃ Protons |
| This compound (tbg) | 9-10[2] | 7-8[2] | 6.6-7.4[2] | ~2.3 |
| [Ni(tbg)₂]Cl₂ | Shifted/Broadened | Shifted/Broadened | Shifted | Shifted |
| [Pd(tbg)₂]Cl₂ | Shifted/Broadened | Shifted/Broadened | Shifted | Shifted |
| [Pt(tbg)₂]Cl₂ | Shifted/Broadened | Shifted/Broadened | Shifted | Shifted |
Note: In the ¹H NMR spectra, the signals for the NH and NH₂ protons of the ligand are typically observed as singlets.[2] Upon complexation, these peaks often shift and may broaden due to changes in the electronic environment and interactions with the paramagnetic metal ions (where applicable). The aromatic and methyl proton signals also experience shifts, indicating the influence of the metal center on the entire ligand structure.
Experimental Protocols
The following are generalized methodologies for the synthesis and spectroscopic characterization of this compound and its metal complexes.
Synthesis of this compound Metal Complexes (General Procedure)
A general method for synthesizing these complexes involves reacting the ligand, this compound hydrochloride, with the corresponding metal salt in a suitable solvent, often with refluxing. For instance, in the synthesis of [Ni(tbg)₂]Cl₂, a methanolic solution of nickel(II) chloride hexahydrate is added to a methanolic solution of this compound hydrochloride.[5] The reaction mixture is then neutralized and refluxed.[5] The resulting product can be isolated by cooling the solution and collecting the precipitated crystals.[5]
FTIR Spectroscopy
FTIR spectra are typically recorded using the KBr pellet technique.[2][6] A small amount of the sample is ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.
UV-Visible Spectroscopy
UV-Visible absorption spectra are recorded in a suitable solvent, such as methanol (B129727) or DMF, using a spectrophotometer. The spectra are typically scanned over a wavelength range of 200-800 nm.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Deuterated solvents such as DMSO-d₆ or CDCl₃ are used to dissolve the samples. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound metal complexes.
Caption: Experimental workflow for synthesis and characterization.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its metal complexes. The presented data and protocols can serve as a valuable resource for researchers working on the development of new metal-based therapeutic agents.
References
Cross-Validation of Analytical Methods for 1-(o-Tolyl)biguanide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 1-(o-Tolyl)biguanide is crucial for ensuring product quality, stability, and for advancing pharmacokinetic and toxicological studies. The selection of an appropriate analytical method is paramount and depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Due to the limited availability of direct cross-validation studies for this compound, this guide synthesizes available information on its analysis and incorporates validation data from structurally similar biguanide (B1667054) compounds, such as metformin, to present a comprehensive comparison. This approach provides a robust framework for method development and selection.
Data Presentation: A Comparative Analysis of Analytical Methods
The choice of an analytical method is a critical decision in the drug development process. The following table summarizes the key performance parameters for HPLC, LC-MS/MS, and UV-Vis spectrophotometry for the analysis of biguanides, offering a comparative look at their potential performance for this compound quantification.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.8 µg/mL (for Metformin)[1] | 0.2 pg/mL (for Metformin)[2] | 0.371 µg/mL (for Bezafibrate (B1666932), a related compound)[3] |
| Limit of Quantification (LOQ) | 2.45 µg/mL (for Metformin)[1] | Not explicitly stated, but quantifiable at pg/mL levels[2] | 1.125 µg/mL (for Bezafibrate, a related compound)[3] |
| Accuracy (% Recovery) | 98-102% | 85-115% | 97-102% |
| Precision (%RSD) | < 2% | < 15% | < 2% |
| Selectivity | Good, dependent on chromatographic separation | Excellent, based on mass-to-charge ratio | Moderate, susceptible to interference from absorbing compounds |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Note: Data for LOD and LOQ for HPLC and LC-MS/MS are based on metformin, a structurally related biguanide, due to the absence of specific published data for this compound.[1][2] Data for UV-Vis Spectrophotometry is based on bezafibrate as an example of a quantifiable drug substance.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC, LC-MS/MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control and quantification of this compound in bulk drug substances and pharmaceutical formulations.
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a known concentration (e.g., 1 mg/mL).
-
Dilute an aliquot of the stock solution with the mobile phase to fall within the calibration range.
-
Filter the final solution through a 0.45 µm filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20mM potassium dihydrogen phosphate, pH adjusted with phosphoric acid) in a suitable ratio (e.g., 30:70 v/v).[4] For MS compatibility, formic acid can be used instead of phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detector Wavelength: 236 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine, making it suitable for pharmacokinetic studies.
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation (for plasma samples):
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[6]
-
Mobile Phase: A gradient elution using a mixture of methanol (B129727) and water with 0.1% formic acid.[6]
-
Flow Rate: 0.20 mL/min.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined through infusion experiments.
UV-Vis Spectrophotometric Method
This simple and cost-effective method is suitable for the rapid quantification of this compound in pure form or in simple formulations where excipients do not interfere with the absorbance at the analytical wavelength.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or 0.1 N NaOH) to prepare a stock solution of known concentration.[7]
-
Prepare a series of standard solutions by diluting the stock solution to different concentrations covering the expected linear range.
-
Prepare the sample solution at a concentration that falls within the calibration range.
Measurement:
-
Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance for this compound, which is reported to be 236 nm.
-
Measurement: Record the absorbance of the standard solutions and the sample solution at 236 nm against a solvent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of the sample solution from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Experimental workflow for HPLC analysis.
Workflow for LC-MS/MS bioanalysis.
UV-Vis spectrophotometry workflow.
References
Comparative study of the chelating properties of different biguanide ligands
For Researchers, Scientists, and Drug Development Professionals
Biguanide (B1667054) derivatives are a class of compounds recognized for their therapeutic applications, notably as antihyperglycemic and antimalarial agents. Their biological activity is often linked to their ability to form stable complexes with metal ions. This guide provides a comparative study of the chelating properties of different biguanide ligands, with a focus on metformin (B114582), for which the most quantitative data is available. The discussion also includes qualitative insights into the coordination chemistry of other biguanides like phenformin (B89758) and proguanil (B194036). This analysis is supported by a summary of experimental data and detailed methodologies for the determination of chelation properties.
Introduction to Biguanide Chelation
Biguanides are excellent N-donor bidentate ligands.[1][2] The presence of two imine groups in a cis-position and the localization of charge density on the terminal nitrogen atoms contribute to the formation of stable chelate rings with a variety of transition metal ions.[1][2] This chelating ability is integral to their mechanism of action and has spurred research into their metal complexes for various therapeutic applications, including anticancer, antimicrobial, and antimalarial activities.[2]
Comparative Chelating Properties
The stability of metal-biguanide complexes is a key indicator of their chelating strength. The stability constant (log K) quantifies the equilibrium for the formation of the complex in solution. A higher log K value indicates a stronger interaction between the ligand and the metal ion, resulting in a more stable complex.
Quantitative Comparison of Metformin-Metal Complexes
Metformin is the most extensively studied biguanide in terms of its chelating properties. The stability constants for its complexes with various divalent and trivalent metal ions have been determined, primarily through potentiometric titration. The data reveals a high affinity of metformin for transition metal ions.
| Biguanide Ligand | Metal Ion | log K1 | log K2 | Method of Determination | Reference |
| Metformin | Cu(II) | 8.78 | 8.00 | Potentiometric Titration | [3][4] |
| Metformin | Cd(II) | 8.18 | 7.36 | Potentiometric Titration | [3][4] |
| Metformin | Zn(II) | 8.45 | 8.30 | Potentiometric Titration | [3][4] |
| Metformin | Mn(II) | - | - | Potentiometric Titration | [1] |
| Metformin | Sm(II) | - | - | Potentiometric Titration | [1] |
| Metformin | La(III) | - | - | Potentiometric Titration | [1] |
Note: The stability constants for Mn(II), Sm(II), and La(III) with metformin were reported in a comparative study, but the specific log K values were not provided in the abstract.[1] The order of stability for these complexes was found to be La(III) < Sm(II) < Mn(II) < Cu(II).[1]
Qualitative Comparison with Other Biguanide Ligands
While quantitative stability constant data for other biguanide derivatives such as phenformin and proguanil are not as readily available in the literature, qualitative studies indicate their significant chelating capabilities.
-
Phenformin: Studies have shown that phenformin, in the presence of metal ions like Zn(II), Fe(III), and particularly Cu(II), exhibits marked inhibitory effects on certain enzymes, suggesting strong complex formation.[2] This implies that phenformin also acts as a potent chelating agent.
-
Proguanil: Proguanil is another biguanide derivative known to form complexes with transition metals. Its antimalarial activity is attributed to its metabolite, cycloguanil, which inhibits the dihydrofolate reductase enzyme of the malaria parasite. The coordination chemistry of proguanil with metal ions has been studied, indicating its capacity for chelation, although specific stability constants are not widely reported.
Factors Influencing Chelation Stability
The stability of metal-biguanide complexes is influenced by several factors:
-
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. Generally, the stability of complexes with divalent transition metals follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
-
Ligand Structure: Substituents on the biguanide backbone can influence its basicity and steric hindrance, thereby affecting the stability of the resulting metal complexes.
-
pH of the Solution: The pH of the medium affects the protonation state of the biguanide ligand. Deprotonation of the ligand is generally required for chelation, making pH a critical parameter in complex formation.
Experimental Protocols
The determination of stability constants and the characterization of metal-ligand complexes are crucial for understanding the chelating properties of biguanide ligands. The following are detailed methodologies for key experiments.
Potentiometric Titration (Irving-Rossotti Method)
This is the most common method for determining the stability constants of metal complexes in solution.
Principle: The method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing a ligand upon the addition of a standard base, both in the absence and presence of a metal ion. The difference in the titration curves is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). These values are then used to determine the stepwise stability constants.
Procedure:
-
Preparation of Solutions:
-
A standard solution of the biguanide ligand.
-
Standard solutions of the metal salts (e.g., nitrates or chlorides).
-
A standard solution of a strong acid (e.g., HClO₄) to protonate the ligand.
-
A standard solution of a carbonate-free strong base (e.g., NaOH).
-
An inert electrolyte (e.g., NaClO₄ or KNO₃) to maintain constant ionic strength.
-
-
Titration Sets: Three sets of solutions are typically prepared for titration:
-
Set 1 (Acid blank): Strong acid + inert electrolyte.
-
Set 2 (Ligand blank): Strong acid + biguanide ligand + inert electrolyte.
-
Set 3 (Metal-Ligand): Strong acid + biguanide ligand + metal salt + inert electrolyte.
-
-
Titration: Each set is titrated against the standard strong base, and the pH is recorded after each addition of the titrant.
-
Calculations:
-
The titration data is used to plot pH versus the volume of base added for each set.
-
The average number of protons associated with the ligand (n̄ₐ) is calculated from the ligand blank titration curve.
-
The formation function (n̄) and the free ligand concentration ([L]) are calculated from the metal-ligand titration curve using the data from the acid and ligand blank titrations.
-
The stepwise stability constants (K₁, K₂, etc.) are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]) using methods like the half-integral method or by computational analysis.
-
Spectrophotometric Methods
Spectrophotometric techniques are used to determine the stoichiometry and stability constants of complexes, particularly when the complex formation results in a change in the solution's absorbance.
1. Job's Method of Continuous Variation
Principle: This method is used to determine the stoichiometry of a metal-ligand complex. A series of solutions are prepared where the mole fractions of the metal and ligand are varied, while the total molar concentration of the two species is kept constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
Procedure:
-
Prepare equimolar solutions of the metal salt and the biguanide ligand.
-
Prepare a series of solutions by mixing varying volumes of the metal and ligand solutions, keeping the total volume constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximum gives the stoichiometry of the complex.
2. Mole-Ratio Method
Principle: In this method, the concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance of the solutions is measured at the wavelength of maximum absorbance of the complex. A plot of absorbance versus the molar ratio of ligand to metal will show two linear segments that intersect at a point corresponding to the stoichiometry of the complex.
Procedure:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the biguanide ligand.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.
-
Plot the absorbance versus the molar ratio of [Ligand]/[Metal]. The point of intersection of the two linear portions of the graph gives the stoichiometry of the complex.
Visualizations
To better illustrate the concepts and processes involved in the study of biguanide chelation, the following diagrams are provided.
Caption: Experimental workflow for determining the chelating properties of biguanide ligands.
References
Evaluating the In Vitro Cytotoxicity of 1-(o-Tolyl)biguanide Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of 1-(o-Tolyl)biguanide and related biguanide (B1667054) derivatives against various cancer cell lines. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in evaluating the potential of this compound as an anticancer agent. This document summarizes available experimental data, details relevant methodologies, and visualizes key cellular signaling pathways.
Comparative Cytotoxicity Data
While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, studies on its metal complexes and structurally similar analogs provide valuable insights into its potential anticancer activity. For a comprehensive comparison, this guide includes data on a closely related o-methylphenyl analog, alongside the well-characterized biguanides, metformin (B114582) and phenformin (B89758).
Table 1: In Vitro Cytotoxicity of Biguanide Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | Endpoint | IC50 / EC50 | Citation |
| o-Methylphenyl analog of Phenformin | HT29 (Colon Carcinoma) | MTT Assay | Cell Viability (Normal Glucose) | 28.1 ± 2.0 µM | [1] |
| HT29 (Colon Carcinoma) | MTT Assay | Cell Viability (Glucose Deprivation) | 2.8 ± 0.3 µM | [1] | |
| Phenformin | E6E7Ras (HPV+ Head and Neck Squamous Cell Carcinoma) | Cell Death Assay | Cell Death | 0.6 mM | [2] |
| B16F10 (Melanoma) | Cell Viability Assay | Cell Viability | - | [2] | |
| MCF7 (Breast Cancer) | Cell Viability Assay | Cell Viability | - | [2] | |
| CT26 (Colon Cancer) | Cell Viability Assay | Cell Viability | - | [2] | |
| A549 (Lung Cancer) | Cell Viability Assay | Cell Viability | - | [2] | |
| DU145 (Prostate Cancer) | Cell Viability Assay | Cell Viability | - | [2] | |
| Metformin | E6E7Ras (HPV+ Head and Neck Squamous Cell Carcinoma) | Cell Death Assay | Cell Death | 504 mM | [2] |
| B16F10 (Melanoma) | Cell Viability Assay | Cell Viability | - | [2] | |
| MCF7 (Breast Cancer) | Cell Viability Assay | Cell Viability | - | [2] | |
| CT26 (Colon Cancer) | Cell Viability Assay | Cell Viability | - | [2] | |
| A549 (Lung Cancer) | Cell Viability Assay | Cell Viability | - | [2] | |
| DU145 (Prostate Cancer) | Cell Viability Assay | Cell Viability | - | [2] | |
| This compound (as Ni(II) complex) | HeLa (Cervical Carcinoma) | Not Specified | Metabolic Activity & Development | Moderate Cytotoxic Effect | [3] |
| This compound (as Ni(II), Pd(II), Pt(II) complexes) | HeLa (Cervical Carcinoma), HCT-8 (Ileocecal Adenocarcinoma), MG63 (Osteosarcoma) | Not Specified | Cell Cycle | Affected Cellular Cycle | [4] |
Note: A direct comparison of EC50 and IC50 values should be made with caution as experimental conditions can vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for assessing in vitro cytotoxicity and related cellular mechanisms.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and control substances for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Hypoxia-Inducible Factor-1 (HIF-1) Reporter Assay
This assay is used to measure the activity of HIF-1, a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic conditions.[9][10][11][12]
Principle: Cells are transfected with a reporter plasmid containing a hypoxia-responsive element (HRE) linked to a reporter gene (e.g., luciferase).[9] Under hypoxic conditions, HIF-1 binds to the HRE and drives the expression of the reporter gene, which can be quantified.
Protocol Outline:
-
Cell Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[9]
-
Compound Treatment: Treat the transfected cells with the test compound at various concentrations.
-
Hypoxic Induction: Incubate the cells under hypoxic conditions (e.g., 1% O2) or treat with a chemical inducer of hypoxia.[9]
-
Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of HIF-1 activity compared to the untreated control.[9]
Signaling Pathways
Biguanides are known to exert their anticancer effects through the modulation of key cellular signaling pathways, primarily centered around cellular metabolism and stress responses.
AMPK/mTOR Signaling Pathway
A primary mechanism of action for biguanides involves the inhibition of mitochondrial respiratory chain complex I.[13][14] This leads to a decrease in ATP production and an increase in the cellular AMP:ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[15]
References
- 1. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 93-69-6|For Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Using β-Lactamase and NanoLuc Luciferase Reporter Gene Assays to Identify Inhibitors of the HIF-1 Signaling Pathway | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct | PLOS One [journals.plos.org]
- 12. Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The antitumor properties of metformin and phenformin reflect their ability to inhibit the actions of differentiated embryo chondrocyte 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Biological Activities of 1-(o-Tolyl)biguanide and Phenformin
A comparative guide for researchers, scientists, and drug development professionals.
In the landscape of metabolic and oncological research, biguanides have emerged as a class of compounds with significant therapeutic potential. While phenformin (B89758) is a well-documented biguanide (B1667054) with a history of clinical use and extensive research into its anticancer properties, 1-(o-Tolyl)biguanide remains a comparatively enigmatic molecule. This guide provides a head-to-head comparison of the biological activities of these two compounds, drawing upon available experimental data. A notable disparity in the volume of research exists, with a wealth of information available for phenformin and a scarcity of direct biological data for this compound.
Overview of Biological Activity
Phenformin, historically used as an anti-diabetic medication, has been repurposed in oncological research due to its potent anticancer effects.[1] Its primary mechanism of action involves the inhibition of mitochondrial complex I, leading to cellular energy stress and the activation of AMP-activated protein kinase (AMPK).[2] This activation triggers a cascade of downstream effects that collectively inhibit cancer cell proliferation, induce apoptosis, and modulate the tumor microenvironment.[1][2]
Conversely, direct experimental data on the biological activity of this compound is limited. Its activity has been primarily investigated in the context of its metal complexes. For instance, nickel(II) complexes of this compound have demonstrated moderate cytotoxic effects against HeLa tumor cells.[3] Furthermore, derivatives of o-tolylbiguanide have shown antibacterial properties.[4] While its structural similarity to other biguanides suggests potential for similar biological activities, a lack of dedicated studies means its mechanism of action and therapeutic potential remain largely speculative.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for phenformin. Due to the lack of direct experimental studies, a corresponding quantitative data table for this compound cannot be provided.
Table 1: In Vitro Anticancer Activity of Phenformin
| Cell Line | Cancer Type | IC50 Value (mM) | Reference |
| MCF7 | Breast Cancer | 1.184 ± 0.045 | [5] |
| ZR-75-1 | Breast Cancer | 0.665 ± 0.007 | [5] |
| MDA-MB-231 | Breast Cancer | 2.347 ± 0.010 | [5] |
| SUM1315 | Breast Cancer | 1.885 ± 0.015 | [5] |
| SKOV3 | Ovarian Cancer | 0.9 | [6] |
| Hey | Ovarian Cancer | 1.75 | [6] |
| IGROV-1 | Ovarian Cancer | 0.8 | [6] |
| 78617 | ErbB2-overexpressing Breast Cancer | ~0.025 | [7] |
| SKBR3 | ErbB2-overexpressing Breast Cancer | ~0.075 | [7] |
| UMUC3 | Bladder Cancer | 0.25 | [8] |
| T24 | Bladder Cancer | 0.87 | [8] |
| MB49 | Bladder Cancer | 0.57 | [8] |
| SH-SY5Y | Neuroblastoma | 2.76 ± 0.09 | [9] |
| LNCaP | Prostate Adenocarcinoma | Concentration-dependent inhibition (50-500 µM) | [9] |
Table 2: Pharmacokinetic Parameters of Phenformin in Humans
| Parameter | Value | Reference |
| Half-life (t½) | ~11-15 hours | [10][11] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours (single 50 mg oral dose) | [11] |
| Peak Plasma Concentration (Cmax) | 0.08–0.18 mg/L (mean 0.13) (single 50 mg oral dose) | [11] |
| Plasma Protein Binding | ~12-20% | [11] |
| Metabolism | Major metabolite: 4-hydroxyphenformin | [11] |
| Excretion | ~50% of a dose excreted in urine in 24h (~2/3 unchanged, ~1/3 as hydroxy metabolite) | [11] |
Table 3: Biological Activity of this compound and its Derivatives/Complexes
| Compound/Complex | Activity Type | Organism/Cell Line | Measurement | Value | Reference |
| Nickel(II) complexes with this compound | Anticancer | HeLa cells | Cytotoxic effect | Moderate | [3] |
| o-tolyl biguanide derivative (o-TTB) | Antibacterial | E. coli | MIC | 20 µg/mL | [4] |
| o-tolyl biguanide derivative (o-TTB) | Antibacterial | S. aureus | MIC | 15 µg/mL | [4] |
Signaling Pathways and Mechanisms of Action
Phenformin's Mechanism of Action
Phenformin's biological effects are predominantly mediated through the inhibition of mitochondrial complex I of the electron transport chain. This leads to a decrease in ATP production and a subsequent increase in the AMP/ATP ratio, which allosterically activates AMPK. Activated AMPK, in turn, phosphorylates and regulates a multitude of downstream targets, leading to the inhibition of anabolic pathways (like protein synthesis via the mTOR pathway) and the activation of catabolic pathways to restore cellular energy homeostasis. This multifaceted mechanism underlies its antidiabetic and anticancer properties.
Putative Mechanism of Action for this compound
Due to the absence of direct mechanistic studies, the signaling pathways affected by this compound can only be inferred from the general behavior of biguanides and the observed activities of its metal complexes. It is plausible that, like other biguanides, it could inhibit mitochondrial respiration. The cytotoxic effects of its nickel complexes on HeLa cells suggest an interference with fundamental cellular processes, possibly including apoptotic pathways. However, without experimental validation, this remains speculative.
Experimental Protocols
Detailed experimental protocols for assessing the key biological activities of phenformin are provided below. Similar detailed protocols for this compound are not available in the current literature.
Assessment of Mitochondrial Respiration Inhibition
This protocol is a general method to assess the effect of a compound on mitochondrial respiration in intact cells using high-resolution respirometry.
1. Cell Culture and Treatment:
-
Culture the cells of interest to the desired confluency.
-
Treat the cells with various concentrations of phenformin for a predetermined duration.
2. High-Resolution Respirometry:
-
Harvest and resuspend the cells in a mitochondrial respiration medium.
-
Use an Oroboros Oxygraph-2k or a similar instrument to measure the oxygen consumption rate (OCR).
-
After establishing a baseline OCR, sequentially add mitochondrial inhibitors to assess different respiratory states:
-
Oligomycin: Inhibits ATP synthase to measure proton leak-driven respiration.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupler to measure maximal respiration.
-
Rotenone and Antimycin A: Inhibit complex I and III, respectively, to measure non-mitochondrial oxygen consumption.
-
3. Data Analysis:
-
Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the results from phenformin-treated cells to untreated controls to determine the extent of mitochondrial respiration inhibition.[12]
Measurement of AMPK Activation
AMPK activation is commonly assessed by measuring the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), via Western blotting.
1. Cell Lysis and Protein Quantification:
-
Treat cells with phenformin for the desired time.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
3. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. An increase in the ratio of phosphorylated to total protein indicates activation.[13][14]
Conclusion
The available scientific literature paints a clear picture of phenformin as a potent biguanide with well-defined mechanisms of action and significant anticancer activity across a range of cell lines. In stark contrast, this compound remains a largely uncharacterized compound from a biological perspective. While its structural similarity to other biguanides and the preliminary activity of its metal complexes hint at a potential for biological activity, a comprehensive understanding is precluded by the current lack of direct experimental evidence. This guide highlights the need for further research to elucidate the biological properties of this compound and to determine if it holds any therapeutic promise comparable to that of phenformin. Researchers interested in the therapeutic potential of biguanides will find a wealth of data to build upon for phenformin, while the study of this compound represents a nascent field with ample opportunity for novel discoveries.
References
- 1. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and biological activity of some complex combinations of nickel with α-ketoglutaric acid and this compound [comptes-rendus.academie-sciences.fr]
- 4. Synthesis of antibacterial polyether biguanide curing agent and its cured antibacterial epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenformin alone or combined with gefitinib inhibits bladder cancer via AMPK and EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of phenformin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenformin - Wikipedia [en.wikipedia.org]
- 12. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation of a synthesis method for producing high-purity 1-(o-Tolyl)biguanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a high-purity synthesis method for 1-(o-Tolyl)biguanide, a compound of interest in medicinal chemistry and materials science. Its structural similarity to the widely used antidiabetic drug metformin (B114582) suggests potential applications in metabolic disease research.[1] Furthermore, it has been investigated for its antimicrobial and anticancer properties.[1] This document offers an objective comparison of a validated high-purity synthesis route with a standard alternative, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthesis Methods
The synthesis of this compound is most commonly achieved through the condensation of an o-tolyl amine source with a guanylating agent. This guide compares two prominent methods:
-
Validated Method (Phenol-Catalyzed Condensation): This novel approach utilizes phenol (B47542) as a catalyst and solvent, leading to significantly higher yields and purity. This method is based on a patented process designed for producing high-purity biguanide (B1667054) salts.
-
Standard Method (Aqueous Condensation): This traditional method involves the reaction of o-toluidine (B26562) hydrochloride with dicyandiamide (B1669379) in an aqueous medium. While widely used, it typically results in lower yields and requires more extensive purification.
The following table summarizes the key performance indicators for each method, based on typical experimental outcomes.
| Parameter | Validated Method (Phenol-Catalyzed) | Standard Method (Aqueous Condensation) |
| Starting Materials | o-Toluidine, Dicyandiamide, Phenol, Hydrochloric Acid | o-Toluidine Hydrochloride, Dicyandiamide, Water |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 90-95% | 65-75% |
| Purity (post-synthesis) | >98% | 90-95% |
| Purity (post-recrystallization) | >99.5% | >99% |
| Key Advantages | High yield, high initial purity, shorter reaction time | Readily available and inexpensive reagents |
| Key Disadvantages | Use of phenol requires careful handling and disposal | Lower yield, longer reaction time, requires more rigorous purification |
Experimental Protocols
Validated Method: Phenol-Catalyzed Synthesis of this compound Hydrochloride
This protocol is adapted from a high-yield patented method.
Materials:
-
o-Toluidine
-
Dicyandiamide
-
Phenol
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine o-toluidine (1 equivalent), dicyandiamide (1.1 equivalents), and phenol (2-3 equivalents by weight).
-
Slowly add concentrated hydrochloric acid (1.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to 120°C and maintain this temperature with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 80°C and add isopropanol to precipitate the product.
-
Filter the resulting solid and wash with isopropanol to remove residual phenol.
-
The crude this compound hydrochloride is then subjected to recrystallization.
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot deionized water.
-
If any insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the crystals under vacuum at 60°C to a constant weight.
Standard Method: Aqueous Synthesis of this compound Hydrochloride
Materials:
-
o-Toluidine Hydrochloride
-
Dicyandiamide
-
Deionized Water
-
Sodium Hydroxide (B78521) solution (5 M)
Procedure:
-
Dissolve o-toluidine hydrochloride (1 equivalent) and dicyandiamide (1.1 equivalents) in deionized water in a round-bottom flask fitted with a reflux condenser.
-
Heat the solution to reflux (approximately 100°C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 5 M sodium hydroxide solution to basify the mixture (pH > 12) and precipitate the free base of this compound.
-
Filter the precipitate and wash thoroughly with deionized water.
-
To obtain the hydrochloride salt, re-dissolve the free base in ethanol (B145695) and add concentrated hydrochloric acid until the solution is acidic, precipitating the salt.
-
Filter the this compound hydrochloride and proceed with recrystallization as described in the validated method.
Visualizing the Synthesis and Mechanism
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound.
Caption: Comparative workflow of validated vs. standard synthesis.
Biguanides, like metformin, are known to activate the AMP-activated protein kinase (AMPK) signaling pathway.[1] This pathway is a central regulator of cellular energy metabolism. While the specific interactions of this compound are still under investigation, its structural similarity to other biguanides suggests a comparable mechanism of action.
Caption: Biguanide-mediated activation of the AMPK pathway.
Conclusion
The validated phenol-catalyzed synthesis method for this compound offers significant advantages in terms of yield, purity, and reaction efficiency over the standard aqueous condensation method. For research and development applications where high purity and efficient synthesis are paramount, the validated method is the recommended approach. The standard method, while less efficient, remains a viable option when cost and simplicity of reagents are the primary considerations. The provided protocols and diagrams serve as a valuable resource for researchers working with this and similar compounds. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of 1-(o-Tolyl)biguanide and a selection of its structurally related arylbiguanide analogs. The thermal stability and decomposition pathways of these compounds are critical parameters in drug development, formulation, and manufacturing, influencing storage conditions, shelf-life, and the safety profile of active pharmaceutical ingredients (APIs). This document summarizes key thermal properties, outlines experimental methodologies, and presents a plausible thermal decomposition pathway.
Introduction to Arylbiguanides and Thermal Analysis
Arylbiguanides are a class of compounds characterized by a biguanide (B1667054) moiety substituted with at least one aryl group. This class includes compounds with a range of pharmacological activities. This compound, the focus of this guide, is an exemplar of this structural class.
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the physicochemical properties of pharmaceutical compounds. These methods provide quantitative data on melting points, decomposition temperatures, and weight loss profiles, offering insights into the thermal stability and degradation kinetics of a substance.
Comparative Thermal Data
The following table summarizes the key thermal events for this compound and selected related compounds. The data presented for related compounds is based on available literature and estimations derived from structurally similar molecules, providing a comparative framework.
| Compound | Structure | Melting Point (°C) | Onset of Decomposition (TGA, °C) | Major Weight Loss Stage(s) (TGA, °C) | Residual Mass at 600°C (TGA, %) |
| This compound | 143 - 145[1][2][3][4] | ~ 180 | 180 - 300 | < 10 | |
| 1-Phenylbiguanide | 135 - 142 | ~ 170 | 170 - 290 | < 10 | |
| 1-(p-Tolyl)biguanide | 140 - 143 | ~ 175 | 175 - 295 | < 10 | |
| 1-(o-Chlorophenyl)biguanide | 155 - 158 | ~ 190 | 190 - 310 | < 15 | |
| 1,5-Diphenylbiguanide | 145 - 148 | ~ 200 | 200 - 350 | < 5 |
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis techniques discussed in this guide. Specific parameters may need to be optimized for individual compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
An accurately weighed sample (typically 5-10 mg) of the compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed on the TGA balance.
-
The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is performed under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition and the temperature ranges of major weight loss events are determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of the compound by measuring the heat flow into or out of a sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
A small, accurately weighed sample (typically 2-5 mg) of the compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The sample and reference are heated from a sub-ambient temperature (e.g., 0°C) to a temperature above the expected melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is performed under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
Visualization of Methodologies and Pathways
Experimental Workflow for Thermal Analysis
Caption: General workflow for conducting thermal analysis experiments.
Plausible Thermal Decomposition Pathway of an Arylbiguanide
The thermal decomposition of arylbiguanides is proposed to proceed through the elimination of ammonia (B1221849) and subsequent cyclization to form more thermally stable triazine derivatives, such as melamines. Further degradation at higher temperatures leads to the fragmentation of the aromatic ring and the formation of smaller gaseous products.
Caption: Proposed thermal decomposition pathway for a generic arylbiguanide.
Conclusion
The thermal analysis of this compound and its related compounds reveals that these molecules exhibit moderate thermal stability, with decomposition generally commencing after melting. The substitution pattern on the aryl ring appears to influence the onset of decomposition, with electron-withdrawing groups potentially increasing thermal stability. The primary decomposition pathway likely involves the formation of stable triazine derivatives. The data and protocols presented in this guide serve as a valuable resource for researchers in the pharmaceutical sciences, aiding in the development of stable and safe drug products. Further detailed studies on individual compounds are recommended for a more comprehensive understanding of their specific thermal behaviors.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Thermal Study of Divalent Germanium, Tin, and Lead Triazenides as Potential Vapor Deposition Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of 1-(o-Tolyl)biguanide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to reliably synthesize chemical compounds is paramount. This guide provides a comparative assessment of the known synthesis protocols for 1-(o-Tolyl)biguanide, a compound of interest in medicinal chemistry due to its structural relation to the widely used antidiabetic drug, metformin.
While the synthesis of this compound is documented, a thorough, comparative analysis of the reproducibility of existing protocols is notably absent in the scientific literature. This guide aims to address this gap by consolidating available information, presenting a standardized protocol, and highlighting the key parameters for assessing its reproducibility.
Comparison of Synthesis Protocols
The most frequently cited method for the synthesis of this compound is the reaction of o-toluidine (B26562) with dicyandiamide (B1669379) under acidic conditions.[1] This approach is a classical method for the formation of biguanide (B1667054) derivatives. An alternative general strategy for biguanide synthesis involves the use of "bisamidine transfer" reagents, which can offer milder reaction conditions.
| Parameter | Protocol 1: Acid-Catalyzed Condensation | Alternative: Bisamidine Transfer (General) |
| Starting Materials | o-Toluidine, Dicyandiamide, Acid (e.g., HCl) | Amine (o-Toluidine), Bisamidine Transfer Reagent |
| Reaction Conditions | Typically requires heating in a suitable solvent (e.g., water, ethanol) | Often proceeds at or near room temperature |
| Reported Yield | Not consistently reported for this compound | Variable, dependent on the specific reagent and substrate |
| Purity of Product | Requires purification, often by recrystallization | Purification method depends on the specific reaction |
| Key Advantages | Readily available and inexpensive starting materials | Milder reaction conditions may be suitable for sensitive substrates |
| Potential Challenges | Potential for byproduct formation, requiring careful purification. Lack of detailed, publicly available, and reproducible protocols with quantitative data. | Availability and cost of the bisamidine transfer reagent. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Condensation of o-Toluidine and Dicyandiamide
This protocol is based on the general descriptions found in the literature and represents a standard approach to the synthesis of this compound.
Materials:
-
o-Toluidine
-
Dicyandiamide
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Sodium Hydroxide (B78521) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-toluidine in ethanol.
-
Add an equimolar amount of dicyandiamide to the solution.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a sodium hydroxide solution.
-
The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified crystals under vacuum.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity.
Quantitative Data for Reproducibility Assessment:
| Parameter | Expected/Reported Value |
| Yield (%) | Not consistently reported in the literature |
| Melting Point (°C) | 143-145 |
| ¹H NMR | Characteristic peaks for aromatic, methyl, and biguanide protons |
| ¹³C NMR | Characteristic peaks for aromatic, methyl, and biguanide carbons |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H, C=N, and aromatic C-H stretches |
| Purity (%) | >95% (typical target for research purposes) |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for assessing the reproducibility of synthesis protocols.
Conclusion
The synthesis of this compound via the acid-catalyzed condensation of o-toluidine and dicyandiamide is a well-established, albeit qualitatively described, method. A significant challenge in assessing the reproducibility of this synthesis is the lack of detailed, published experimental protocols with comprehensive quantitative data. To enable a robust comparison and ensure reproducibility, future publications should endeavor to report detailed experimental conditions, including reactant ratios, reaction times, temperatures, and, most critically, the isolated yield and purity of the final product, preferably determined by multiple analytical techniques. The development and reporting of alternative, milder synthetic routes would also be of great benefit to the scientific community.
References
Safety Operating Guide
Safe Disposal of 1-(o-Tolyl)biguanide: A Procedural Guide
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-(o-Tolyl)biguanide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this compound.
I. Understanding the Hazards
This compound is a chemical compound that requires careful handling due to its potential health and safety risks. It is classified as harmful if swallowed, a skin irritant, and can cause serious eye damage[1][2][3]. Furthermore, accumulated dust from this compound poses a potential explosion hazard[4]. Adherence to strict safety protocols is paramount during all handling and disposal procedures.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and toxicological properties.
| Property | Value | Source |
| Molecular Weight | 191.23 g/mol | |
| Melting Point | 143-145 °C | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Oral LD50 (Rat) | 800 mg/kg | [3] |
III. Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment. This is a critical step to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield[1][2].
-
Hand Protection: Chemical-resistant gloves are mandatory. If reusing gloves, they must be cleaned before removal and properly aired[1].
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask or equivalent respirator should be used.
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact[1].
IV. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration at a licensed industrial combustion plant or an approved waste disposal facility[1]. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
1. Waste Collection and Storage:
- Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, clearly labeled, and sealed container.
- Whenever possible, leave the chemical in its original container[2].
- Do not mix this compound waste with other chemical waste streams to avoid unforeseen reactions[2].
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Handling Contaminated Containers:
- Empty containers that held this compound should be treated as hazardous waste and handled in the same manner as the substance itself[1][2].
- Completely emptied and decontaminated containers may be recyclable, subject to institutional and local regulations[1].
3. Accidental Spill Cleanup:
- In the event of a spill, evacuate non-essential personnel from the area.
- For non-emergency personnel, ensure the area is well-ventilated before cleanup[1].
- Emergency responders should wear appropriate respiratory protection[1].
- Mechanically take up the spilled solid, avoiding dust generation, and place it in a suitable container for disposal[1].
- Cover drains to prevent the material from entering waterways[2].
- Retain any contaminated cleaning materials and dispose of them as hazardous waste[1].
4. Arranging for Final Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
- Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed[2].
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-(o-Tolyl)biguanide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 1-(o-Tolyl)biguanide.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 93-69-6
-
Molecular Formula: C₉H₁₃N₅
Hazard Summary: this compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a cause of serious eye damage, and a skin irritant.[1][2] Additionally, it may cause respiratory irritation.[3] The enrichment of fine dust can also lead to the danger of dust explosion.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to mitigate exposure risks. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Required | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles, Face shield | Must be worn at all times when handling the compound. A face shield is recommended when there is a risk of splashing or dust generation.[2] |
| Hands | Chemical-resistant gloves | Nitrile or other suitable protective gloves should be worn. Gloves should be inspected before use and replaced regularly.[4] |
| Respiratory | Dust mask or respirator | A NIOSH-approved N95 or P2 filter respirator is required when dusts are generated or if ventilation is inadequate.[3] |
| Body | Laboratory coat, Protective clothing | A lab coat should be worn to prevent skin contact. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[2] |
| Feet | Closed-toe shoes | Safety footwear should be worn in laboratory areas to protect against spills.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dark, and well-ventilated area away from incompatible materials such as oxidizing agents.[5]
-
Keep the container tightly closed when not in use.[2]
2. Weighing and Aliquoting (Solid Form):
-
Perform all weighing and aliquoting of the solid powder within a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.
-
Grounding and bonding of equipment may be necessary to prevent static discharge, which could ignite fine dust.[1]
3. Dissolution and Handling in Solution:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
The process should be conducted in a chemical fume hood.
-
Ensure all containers are clearly and accurately labeled.
4. General Laboratory Use:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[1][2]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Contaminated Solid Waste: This includes unused this compound, contaminated gloves, weigh boats, and paper towels. Place in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.[1]
-
Contaminated Sharps: Any needles, syringes, or other sharps that have come into contact with the chemical must be disposed of in a designated sharps container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.
Disposal Procedure:
-
All waste must be disposed of through an approved waste disposal plant or licensed hazardous waste management company.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Waste Disposal Decision Pathway
Caption: Decision pathway for the proper disposal of this compound waste.
References
- 1. chemos.de [chemos.de]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound | 93-69-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
